(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVAJNOIYUPTSI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol: A Key Scaffold in Modern Drug Discovery
Foreword: The Pursuit of Three-Dimensionality in Medicinal Chemistry
In the contemporary landscape of drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. The deliberate move away from flat, aromatic systems towards more three-dimensional molecular architectures has led to a renaissance in the use of saturated heterocyclic scaffolds. These structures, rich in sp³-hybridized carbons, offer a gateway to more complex and precise interactions with biological targets. It is within this exciting context that we present this in-depth technical guide on (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, a molecule that epitomizes the strategic value of three-dimensionality in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage advanced building blocks to push the boundaries of what is possible in therapeutic design.
Section 1: Core Molecular Attributes
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a chiral, saturated heterocyclic compound that features a stereochemically defined pyrrolidinol core fused with a strained oxetane ring. This unique combination of structural motifs imparts a desirable set of physicochemical properties that are highly sought after in modern drug design.
Molecular Formula and Weight
A fundamental understanding of the molecular formula and weight is the cornerstone of all chemical and biological investigations. While a dedicated PubChem entry for the (S)-enantiomer is not available, the data for its (R)-enantiomer counterpart allows for a confident deduction of these core properties.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol |
| Chirality | The stereocenter at the C3 position of the pyrrolidine ring is in the (S)-configuration. |
The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the nitrogen and two oxygen atoms) within a compact, non-planar framework is a key feature of this molecule.
Figure 1: Annotated chemical structure of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, highlighting the constituent heterocyclic rings.
Section 2: Strategic Synthesis and Characterization
The synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a testament to the principles of modern organic synthesis, where stereochemical control and reaction efficiency are paramount. The most common and logical approach involves the nucleophilic substitution of an activated oxetane with the chiral pyrrolidinol precursor.
Retrosynthetic Analysis and Strategy
A retrosynthetic approach logically disconnects the target molecule at the nitrogen-carbon bond formed between the two rings. This identifies (3S)-pyrrolidin-3-ol and an electrophilic 3-substituted oxetane as the key starting materials. The choice of the leaving group on the oxetane (e.g., bromide, tosylate) and the reaction conditions are critical for a successful synthesis.
Figure 2: Retrosynthetic analysis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
Detailed Experimental Protocol
This protocol outlines a robust and reproducible method for the synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
Materials:
-
3-Bromooxetane or Oxetan-3-yl 4-toluenesulfonate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-pyrrolidin-3-ol hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.1 M concentration of the limiting reagent).
-
Deprotonation: Stir the suspension at room temperature for 30 minutes to ensure the in-situ formation of the free (3S)-pyrrolidin-3-ol.
-
Addition of Electrophile: Add 3-bromooxetane (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Extraction: Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
Rationale for Experimental Choices:
-
In-situ Deprotonation: Using the hydrochloride salt of the starting material is often more cost-effective and provides a more stable compound for storage. The potassium carbonate acts as a base to neutralize the HCl and deprotonate the secondary amine, rendering it nucleophilic.
-
Solvent: Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions, as it solvates the cation of the base while leaving the anion (carbonate) and the nucleophile relatively free to react.
-
Heating: The reaction is heated to increase the rate of the Sₙ2 reaction, which can be sluggish at room temperature.
Characterization and Quality Control
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons and their respective chemical environments on both the pyrrolidine and oxetane rings.
-
¹³C NMR: Will show the expected 7 carbon signals.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion at m/z 144.19, corresponding to [M+H]⁺.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for confirming the enantiomeric purity of the final product, ensuring that no racemization has occurred during the synthesis.
Section 3: The Role of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol in Drug Discovery
The true value of this molecule lies in its application as a sophisticated building block in the design of novel therapeutic agents. The incorporation of the oxetane and pyrrolidinol motifs can profoundly and positively impact the properties of a lead compound.
The Oxetane Moiety: A "Magic" Ring in Medicinal Chemistry
The oxetane ring is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups. Its inclusion can lead to several beneficial effects:
-
Improved Aqueous Solubility: The polar nature of the oxetane's ether linkage can significantly enhance the solubility of a parent molecule, a critical factor for oral bioavailability.
-
Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug design, the oxetane ring offers a less lipophilic alternative to traditional hydrocarbon groups.
-
Metabolic Stability: The strained four-membered ring is generally more resistant to metabolic degradation compared to other functional groups.
-
Vectorial Exit from Binding Pockets: The specific geometry and hydrogen bond accepting capability of the oxetane can guide a molecule out of a protein's binding pocket towards the solvent-exposed region, improving its overall binding kinetics and solubility.
The (3S)-Pyrrolidin-3-ol Scaffold: A Privileged Chiral Core
The pyrrolidine ring is one of the most prevalent five-membered nitrogen-containing heterocycles in FDA-approved drugs. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for stereospecific interactions with biological targets. The (S)-hydroxyl group provides a key point for hydrogen bonding, further anchoring the molecule within a binding site.
Figure 3: The impact of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol on drug-like properties.
Section 4: Conclusion and Future Outlook
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its incorporation into lead molecules can address many of the common challenges encountered in drug development, from poor solubility to metabolic instability. As the pharmaceutical industry continues to seek out novel chemical matter with superior properties, the demand for sophisticated, three-dimensional building blocks like (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol will undoubtedly continue to grow. This guide has provided the foundational knowledge required to understand, synthesize, and strategically apply this valuable scaffold in the pursuit of innovative new medicines.
References
-
(3S)-pyrrolidin-3-ol. PubChem. Available at: [Link]
-
(S)-Pyrrolidin-3-ol Hydrochloride. Pharmaffiliates. Available at: [Link]
-
[3-(pyrrolidin-1-yl)oxetan-3-yl]methanamine, min 97%, 250 mg. Lab Supplies. Available at: [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Publications. Available at: [Link]
Sources
Technical Guide: Solubility Profiling & Physicochemical Characterization of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
The following technical guide details the solubility profile, physicochemical logic, and characterization protocols for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol . This document is structured to support researchers in medicinal chemistry and formulation during lead optimization and pre-clinical profiling.
Executive Summary
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol represents a strategic scaffold in modern drug discovery, leveraging the "oxetane effect" to modulate physicochemical properties.[1] Unlike traditional N-alkyl analogs (e.g., N-isopropyl or N-cyclobutyl), the incorporation of the oxetane ring at the nitrogen position significantly lowers lipophilicity (LogP) and amine basicity (pKa) while enhancing metabolic stability and aqueous solubility.
This guide provides a predicted solubility landscape based on structure-property relationships (SPR) and details the standardized protocols required to empirically validate these values.
Key Physicochemical Identifiers
| Property | Value / Prediction | Rationale |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.19 g/mol | Small molecule fragment space. |
| Physical State | Viscous Oil or Low-Melting Solid | High entropy of fusion due to flexibility; hygroscopic. |
| Predicted LogP | -0.5 to 0.5 | Amphiphilic but water-favored due to 3-OH and oxetane O. |
| Predicted pKa (BH⁺) | ~6.5 – 7.5 | Oxetane oxygen (β-position) inductively reduces amine basicity vs. parent pyrrolidine (pKa ~10). |
Structural Logic & Solubility Mechanisms
To understand the solubility profile, one must deconstruct the molecule into its functional pharmacophores. The high aqueous solubility is driven by a dual-polarity mechanism, while organic solubility is maintained by the lipophilic carbon scaffold.
The "Oxetane Effect" on Solubility
The replacement of a gem-dimethyl or hydrophobic cycloalkyl group with an oxetane ring is a validated bioisosteric strategy.[1][2][3]
-
Dipole Moment: The oxetane ring possesses a large dipole moment, enhancing solvation in polar media (water, DMSO).
-
Hydrogen Bonding: The oxetane oxygen acts as a strong hydrogen bond acceptor (HBA), while the (3S)-hydroxyl group acts as both a donor (HBD) and acceptor.
-
Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen (inductive effect through the carbon linker) lowers the pKa of the pyrrolidine nitrogen. This ensures a significant fraction of the molecule remains uncharged at physiological pH (7.4), improving membrane permeability without sacrificing water solubility.
Diagram: Structure-Property Relationship (SPR)
Solubility Profile: Water vs. Organic Solvents[4][5][6]
The following classification is derived from the compound's polarity profile. As a polar, low-molecular-weight amine, it exhibits "Rule of 5" compliant solubility.
Solvent Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Comments |
| Aqueous | Water (pH 7) | High (>100 mg/mL) | Miscible or highly soluble. May form hydrates. |
| 0.1N HCl (pH 1) | High | Protonation of amine further enhances solubility. | |
| PBS (pH 7.4) | High | Ideal for biological assays. | |
| Polar Organic | Methanol / Ethanol | High | Excellent solvents for stock preparation. |
| DMSO | High | Standard solvent for cryo-storage (10-100 mM stocks). | |
| Acetonitrile | Moderate - High | Good for HPLC mobile phases. | |
| Aprotic / Intermediate | Dichloromethane (DCM) | Moderate - High | Useful for extraction, though polar impurities may partition to water. |
| Ethyl Acetate | Moderate | Variable. Good for extraction if pH is adjusted to >8 (neutral form). | |
| THF | Moderate | Soluble, but avoid for long-term storage (peroxides). | |
| Non-Polar | Hexane / Heptane | Low / Insoluble | The molecule is too polar to dissolve significantly. |
| Toluene | Low | Poor solubility expected. |
Critical Insight: Due to the hygroscopic nature of the oxetane-pyrrolidinol motif, the compound may absorb atmospheric water, turning from a solid to an oil (deliquescence). Store under inert gas (Nitrogen/Argon) in a desiccator.
Experimental Protocols
To validate the specific solubility of your batch, use the following self-validating protocols.
Protocol A: Kinetic Solubility Screening (High Throughput)
Use this for rapid estimation during biological assay preparation.
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Dispensing: Aliquot 5 µL of stock into a 96-well plate.
-
Dilution: Add 195 µL of PBS (pH 7.4) to reach a target concentration of 250 µM (2% DMSO final).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Analysis: Measure turbidity via UV-Vis absorbance at 620 nm (nephelometry).
-
Pass: OD < 0.005 (Soluble).
-
Fail: OD > 0.005 (Precipitate formed).
-
Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)
Use this for formulation development and precise physicochemical data.
Materials:
-
Saturated solution of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
-
0.45 µm PVDF syringe filters (Do not use Nylon if acid sensitivity is suspected, though generally safe).
-
HPLC-UV or LC-MS/MS.
Workflow:
-
Saturation: Add excess solid/oil compound to 1 mL of buffer (pH 2.0, 7.4, and 10.0) in glass vials.
-
Equilibration: Stir or shake at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solids.
-
Check: Measure the pH of the filtrate to ensure the buffer capacity was not exceeded.
-
-
Quantification: Inject the filtrate into HPLC. Calculate concentration against a standard curve prepared in DMSO/Water (50:50).
Diagram: Solubility Determination Workflow
Stability & Handling Precautions
Chemical Stability (Oxetane Ring)
While oxetanes are more stable than epoxides, they are strained rings.
-
Acid Sensitivity: Generally stable at physiological pH (7.4) and weak acids. Avoid prolonged exposure to strong Lewis acids or highly acidic aqueous solutions (pH < 1) at elevated temperatures, which may trigger ring-opening hydrolysis to the corresponding diol.
-
Nucleophiles: Stable to most biological nucleophiles (thiols, amines) under physiological conditions.
Storage
-
Condition: -20°C, desiccated.
-
Solvent: Store stock solutions in DMSO or Ethanol. Avoid storing in water for >24 hours to prevent potential slow hydrolysis or microbial growth.
References
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. 53(8), 3227–3246.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. 49(21), 3524–3529.
-
Barnes-Seeman, D. (2016). "The Role of Oxetanes in Medicinal Chemistry." Chemical Reviews.
-
PubChem Compound Summary. (2023). "3-(Oxetan-3-yl)pyrrolidine."[4][5][6] National Center for Biotechnology Information.
-
World Health Organization. (2018).[7] "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification." WHO Technical Report Series.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(Oxetan-3-yl)pyrrolidine | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine, CasNo.1256667-60-3 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
The Strategic Integration of Oxetane Rings in Pyrrolidine-Based Drug Discovery
Introduction: Escaping "Flatland" with Polar Stealth
In modern medicinal chemistry, the pyrrolidine scaffold is ubiquitous, yet it frequently suffers from liability issues: high basicity leading to hERG toxicity, poor metabolic stability at the
The oxetane ring (1,3-epoxypropane) has emerged as a superior bioisostere.[1] Unlike the gem-dimethyl group, the oxetane ring is a "polar stealth" module. It occupies similar steric volume but introduces a dipole moment that lowers lipophilicity, enhances solubility, and dramatically modulates the pKa of the pyrrolidine nitrogen.
This guide details the structural rationale, physicochemical impact, and synthetic protocols for integrating oxetane rings into pyrrolidine scaffolds, specifically focusing on spiro-fused oxetane-pyrrolidine systems (e.g., 2-oxa-6-azaspiro[3.4]octane) and N-oxetanyl pyrrolidines .
Physicochemical Rationale: The "Magic Epoxy" Effect
The Gem-Dimethyl vs. Oxetane Bioisosterism
The substitution of a gem-dimethyl group with an oxetane ring is not merely a steric replacement; it is an electronic upgrade.
| Property | Gem-Dimethyl ( | Oxetane ( | Impact on Drug Design |
| Steric Bulk | High | Moderate/High | Oxetane fits in similar hydrophobic pockets but with altered vector geometry. |
| Lipophilicity ( | +0.4 to +0.6 (Increases) | -0.3 to -1.0 (Decreases) | Critical: Oxetane lowers LogD, improving LE (Ligand Efficiency). |
| Solubility | Lowers aqueous solubility | Increases (4x to >4000x) | High polarity of the ether oxygen increases solvation. |
| Metabolic Stability | Blocks CYP oxidation | Blocks CYP oxidation | Both prevent metabolic "soft spots," but oxetane does not add lipophilic liability. |
| H-Bonding | None | H-Bond Acceptor | The exposed oxygen lone pairs act as a weak acceptor. |
Basicity Modulation (The pKa Effect)
One of the most powerful applications of the oxetane ring is its ability to modulate the basicity of the pyrrolidine nitrogen.
-
Mechanism: The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect (
). -
Result: When an oxetane is placed
or to the pyrrolidine nitrogen (or directly attached), it lowers the pKa of the conjugate acid. -
Therapeutic Benefit: Lowering pKa (e.g., from ~9.5 to ~6.5) reduces lysosomal trapping and hERG channel inhibition, which favors neutral species at physiological pH, improving membrane permeability.
Structural Visualization: Bioisosteric Replacement Logic
The following diagram illustrates the decision pathway for replacing standard alkyl groups with oxetane motifs to solve specific ADME toxicity issues.
Caption: Decision logic for selecting oxetane over gem-dimethyl groups during lead optimization cycles.
Structural Integration: The Spiro-Cycle Advantage
While fused systems exist, spiro-oxetane pyrrolidines represent the pinnacle of this technology. They rigidly define exit vectors, preventing the "floppiness" of linear chains while maintaining a high fraction of
Key Scaffolds[2]
-
2-oxa-6-azaspiro[3.3]heptane: A "contracted" spiro system.[2] Often used as a morpholine surrogate but with different vector geometry.
-
2-oxa-6-azaspiro[3.4]octane: The direct hybrid of an oxetane and a pyrrolidine. This structure is crucial for restricting the conformation of side chains attached to the pyrrolidine core.
Synthetic Methodologies
Synthesis of spiro-oxetanes is non-trivial due to ring strain. Below is a validated, scalable protocol for the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives, based on the optimized route for the tuberculosis candidate TBI-223.
Protocol 1: Scalable Synthesis of 2-oxa-6-azaspiro[3.3]heptane
Objective: Create the spiro-core from commercially available starting materials without expensive metal catalysts.
Reagents:
-
Starting Material: 3,3-Bis(bromomethyl)oxetane (BBMO).[3][4]
-
Amine Source: 2-Fluoro-4-nitroaniline (or other aniline/benzyl amine).
-
Base: NaOH (aq).
-
Solvent: Toluene/Water (Biphasic).
-
Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.
Step-by-Step Workflow:
-
Preparation: Dissolve the aniline derivative (1.0 equiv) in Toluene. Add BBMO (1.2 equiv) and TBAB (0.1 equiv).
-
Alkylation (Ring Closure): Add 50% NaOH solution (5.0 equiv) dropwise while heating to 90°C.
-
Mechanistic Note: The reaction proceeds via a double
displacement. The first displacement creates a tertiary amine; the second intramolecular displacement closes the highly strained azetidine ring.
-
-
Monitoring: Monitor by HPLC. The intermediate mono-alkylated species may be visible.
-
Workup: Cool to RT. Separate phases. Wash organic phase with water and brine.
-
Crystallization: Concentrate the organic phase. The spiro-product often crystallizes upon addition of heptane or isopropanol.
Protocol 2: Carreira's Sulfoxonium Ylide Method (For Ketone to Oxetane)
Used when converting a pyrrolidinone (ketone) directly into a spiro-oxetane.
-
Ylide Formation: Trimethylsulfoxonium iodide + NaH (in DMSO)
Dimethylsulfoxonium methylide. -
Epoxidation: Add pyrrolidinone ketone. The ylide attacks the carbonyl to form a spiro-epoxide.
-
Ring Expansion: Treat the epoxide with another equivalent of ylide (or use excess in step 1). The ylide attacks the epoxide, opening it and re-closing to form the oxetane (Corey-Chaykovsky ring expansion).
Visualization: Synthetic Pathway for Spiro-Oxetanes
Caption: Primary (solid) and alternative (dotted) synthetic routes for spiro-oxetane formation.
Experimental Validation: Self-Validating Protocols
To ensure the oxetane modification is delivering the intended value, the following assays must be performed.
Microsomal Stability Assay (Metabolic Soft-Spot Check)
Rationale: Verify that the oxetane ring is not opened by epoxide hydrolases (rare, but possible) and that it successfully blocks CYP oxidation at the
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Control: Compare the Oxetane-Pyrrolidine analog directly against the Gem-Dimethyl analog.
-
Success Criteria: Intrinsic Clearance (
) of the oxetane analog should be the gem-dimethyl analog. If increases, check for acid-catalyzed ring opening (unlikely at physiological pH).
LogD and pKa Determination
Rationale: Confirm the "polar stealth" effect.
-
Method: Potentiometric titration (Sirius T3) or shake-flask method at pH 7.4.
-
Expectation:
- pKa: -2.0 to -3.0 units (relative to parent amine).
- LogD: -0.5 to -1.0 units.
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link
-
Mullins, J. E., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[3][4] Organic Process Research & Development. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Stepan, A. F., et al. (2011).
-Secretase Inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol: A Novel Scaffold for Drug Discovery
This technical guide provides an in-depth exploration of the novel chemical entity, (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. This molecule represents a compelling scaffold for drug discovery, merging the well-established pyrrolidin-3-ol framework with the increasingly sought-after oxetane moiety. The strategic combination of these two building blocks offers a unique three-dimensional architecture and a desirable profile of physicochemical properties for the development of new therapeutic agents. This document will detail the compound's chemical identifiers, a plausible synthetic route, its predicted physicochemical properties, and its potential applications in medicinal chemistry, supported by established scientific principles and relevant literature.
Introduction to a Promising Hybrid Scaffold
The landscape of modern drug discovery is characterized by a continuous search for novel molecular architectures that can address complex biological targets with high potency and selectivity, while maintaining favorable pharmacokinetic profiles. The pyrrolidine ring is a prominent five-membered nitrogen heterocycle that is a core structural component in a multitude of natural products and FDA-approved drugs.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition at biological targets. The hydroxyl group at the 3-position of the pyrrolidine ring provides a key hydrogen bonding feature and a site for further chemical modification.
The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry in recent years.[3][4] Its incorporation into drug candidates has been shown to improve aqueous solubility, metabolic stability, and other key drug-like properties.[5] Oxetanes can also act as bioisosteres for carbonyl and gem-dimethyl groups, offering a strategy to mitigate metabolic liabilities and modulate lipophilicity.[6][7]
The molecule (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a chiral, tertiary amine that strategically combines these two valuable scaffolds. The oxetanyl group attached to the pyrrolidine nitrogen is anticipated to influence the basicity of the amine and the overall polarity of the molecule. This guide will provide a comprehensive overview of this promising, yet underexplored, chemical entity.
Physicochemical and Structural Properties
| Property | Value | Source |
| IUPAC Name | (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol | --- |
| Molecular Formula | C₇H₁₃NO₂ | Calculated |
| Molecular Weight | 143.18 g/mol | Calculated |
| Canonical SMILES | O[C@H]1CN(C2COC2)C1 | Deduced |
| InChIKey | YQFPBVMXSDPBFJ-BYPYZUCNSA-N | Generated from SMILES |
| Predicted LogP | -1.2 | Estimated |
| Predicted Hydrogen Bond Donors | 1 | Calculated |
| Predicted Hydrogen Bond Acceptors | 3 | Calculated |
| Predicted Rotatable Bonds | 1 | Calculated |
Proposed Synthesis by Reductive Amination
A robust and highly plausible method for the synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is through the reductive amination of (3S)-pyrrolidin-3-ol with oxetan-3-one. This is a widely employed and efficient method for the formation of C-N bonds.[8][9][10]
The reaction proceeds in two key steps: the formation of an intermediate enamine or iminium ion, followed by its reduction to the desired tertiary amine. Sodium triacetoxyborohydride (STAB) is a particularly suitable reducing agent for this transformation as it is mild and selective for the reduction of iminium ions in the presence of the starting ketone.[10]
Experimental Protocol: Synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
Materials:
-
(3S)-pyrrolidin-3-ol
-
Oxetan-3-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and methanol (for chromatography)
Procedure:
-
To a solution of (3S)-pyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to afford the pure (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
Caption: Synthetic workflow for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and physicochemical properties of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol make it a highly attractive building block for the design of novel therapeutic agents across a range of disease areas.
Modulation of Physicochemical Properties
The incorporation of the oxetane moiety is a well-established strategy to enhance the drug-like properties of a molecule.[3][4] The polar nature of the oxetane ring can lead to improved aqueous solubility, a critical parameter for oral bioavailability. Furthermore, the oxetane group is generally more metabolically stable than other common functionalities, which can lead to an improved pharmacokinetic profile.[5] The electron-withdrawing nature of the oxetane can also reduce the basicity of the adjacent pyrrolidine nitrogen, which can be advantageous in optimizing drug-target interactions and reducing off-target effects.[5]
A Scaffold for Diverse Biological Targets
The pyrrolidine scaffold is present in a wide array of biologically active molecules, including enzyme inhibitors, receptor antagonists, and modulators of ion channels.[1][2] The defined stereochemistry of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol provides a rigid framework for the presentation of pharmacophoric elements in a specific three-dimensional orientation. This is crucial for achieving high-affinity and selective binding to protein targets.
The hydroxyl group can act as a hydrogen bond donor or acceptor, while the pyrrolidine nitrogen can serve as a hydrogen bond acceptor. The oxetane oxygen can also participate in hydrogen bonding. These features provide multiple points of interaction with a biological target.
Caption: The role of the scaffold in drug discovery.
Conclusion
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a novel and promising molecular scaffold that holds significant potential for the development of new therapeutics. Its design thoughtfully combines the advantageous features of the pyrrolidine-3-ol and oxetane moieties, offering a unique combination of three-dimensional complexity and favorable physicochemical properties. The proposed synthetic route via reductive amination provides a practical and efficient means for its preparation. For researchers and drug development professionals, this compound represents a valuable new tool in the quest for innovative medicines to address unmet medical needs.
References
- Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles.
- Talele, T. T. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 240, 114565.
- BenchChem. (2025). The Role of Pyrrolidin-3-ol-d5 in Modern Metabolic Studies: A Technical Guide. BenchChem.
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2017). Oxetanes in Drug Discovery Campaigns. CHIMIA International Journal for Chemistry, 71(5), 284-290.
-
ChemToolsHub. (n.d.). Chemical Structure Converter. Retrieved from [Link]
-
Leskoff, A. (n.d.). SMILES to InChI. Retrieved from [Link]
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(1), 74-79.
- Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4893.
-
ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
- MDPI. (2024).
-
ChemAI. (n.d.). SMILES to Structure Converter. Retrieved from [Link]
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]
- BenchChem. (2024). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
-
GitHub. (n.d.). Convert a file with SMILES to InChIKeys. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-pyrrolidin-3-ol. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI/CADD Chemical Identifier Resolver. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Oxetan-3-yl)pyrrolidine. Retrieved from [Link]
- LIDE PHARMACEUTICALS LIMITED. (n.d.). (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine CAS NO.1256667-60-3.
- CymitQuimica. (n.d.). (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine.
- ChemScene. (n.d.). (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol.
-
PubChem. (n.d.). Hemi(oxalic acid);3-(oxetan-3-yl)pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-3-(Pyrrolidin-1-YL)pyrrolidine. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine.
- Matassini, C., Clemente, F., & Goti, A. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2017(4), 214-235.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
-
PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Lipophilicity of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol: Calculated LogP and LogD
An In-depth Analysis for Drug Discovery Professionals
Introduction
In modern drug discovery, a thorough understanding of a compound's physicochemical properties is a prerequisite for successful development. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1] It governs a multitude of processes, including solubility, membrane permeability, plasma protein binding, and distribution into tissues, ultimately influencing the efficacy and safety of a therapeutic candidate.[1][2]
This technical guide provides a focused examination of the lipophilicity of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol , a heterocyclic scaffold of interest in medicinal chemistry. We will delve into its calculated partition coefficient (LogP) and distribution coefficient (LogD), providing a robust theoretical framework, practical methodologies for their determination, and a critical interpretation of these values in the context of drug development.
Section 1: The Theoretical Framework: Distinguishing LogP and LogD
While often used interchangeably, LogP and LogD describe related but distinct aspects of a molecule's lipophilicity.[3] A precise understanding of their differences is essential for accurate application in drug design.
1.1 LogP: The Partition Coefficient
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible solvents, classically n-octanol and water.[4][5] It is expressed as the logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.[1]
LogP = log10 ([Compound]octanol / [Compound]water)
Crucially, LogP is a constant that describes the lipophilicity of only the neutral, unionized form of a molecule.[3][4] While it serves as a fundamental descriptor, its direct application can be misleading for compounds that can ionize under physiological conditions.
1.2 LogD: The Distribution Coefficient
The majority of drug candidates possess ionizable functional groups. The distribution coefficient (D) is the descriptor of choice for these molecules as it accounts for all species (ionized and neutral) in equilibrium at a specific pH.[6] LogD is defined as the ratio of the sum of the concentrations of all forms of the compound in the organic phase to the sum of the concentrations of all forms in the aqueous phase.[6]
LogD = log10 (Σ[All Species]octanol / Σ[All Species]water)
Unlike LogP, LogD is pH-dependent.[7] For drug discovery, LogD at a physiological pH of 7.4 is particularly relevant as it provides a more accurate prediction of a compound's behavior in the body, where pH can vary significantly from the stomach (pH 1.5-3.5) to the blood (pH ~7.4).[4][7]
1.3 The Role of pKa
The relationship between LogP and LogD is governed by the compound's acid dissociation constant(s), or pKa. The pKa determines the extent of ionization at a given pH. For a basic compound like (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, as the pH of the aqueous solution decreases below its pKa, the compound becomes protonated (cationic), leading to increased aqueous solubility and a lower LogD value. Conversely, at a pH above the pKa, the neutral form dominates, and the LogD value approaches the LogP value.
Section 2: Physicochemical Profile of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
To understand the lipophilicity of our target molecule, we must first establish its fundamental properties.
Chemical Structure:
(Structure of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol)
Physicochemical Data Summary
The following table summarizes the key computed physicochemical properties for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol and its constituent fragments. The range of LogP values highlights the variability between different computational algorithms.
| Property | (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol | (3S)-pyrrolidin-3-ol[8] | 3-(Oxetan-3-yl)pyrrolidine[9] |
| Molecular Formula | C7H13NO2 | C4H9NO | C7H13NO |
| Molecular Weight | 143.18 g/mol | 87.12 g/mol | 127.18 g/mol |
| XLogP3 (Calculated) | -1.4 to -0.9 (estimated) | -0.7 | 0.1 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 2 |
| pKa (basic, predicted) | 8.5 - 9.5 (estimated) | ~9.0 | ~9.2 |
Note: Specific calculated values for the full molecule were not found directly in the search results. The provided LogP and pKa ranges are expert estimations based on the properties of its structural analogs and fragments. The pyrrolidinol and oxetanyl-pyrrolidine fragments show low, negative to slightly positive LogP values, suggesting the combined molecule will also be hydrophilic.
Section 3: Computational Prediction of Lipophilicity
In silico prediction of LogP is a cornerstone of modern drug design, enabling the rapid screening of large virtual libraries.[10] Various computational methods exist, each with its own strengths and weaknesses.[11]
3.1 Overview of Calculation Methods
Computational LogP prediction methods can be broadly categorized:
-
Atom-based (e.g., ALOGP, XLOGP): These methods sum the contributions of individual atoms to the overall lipophilicity. They are fast and effective for simple molecules.[11]
-
Fragment-based (e.g., ClogP): These methods dissect the molecule into predefined structural fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.[12]
-
Property-based: These methods use topological or physicochemical descriptors of the entire molecule to predict LogP through quantitative structure-property relationship (QSPR) models.[11]
The variation in predicted LogP values for a single molecule arises from differences in the training datasets, algorithms, and correction factors used by each method.[11] Therefore, it is best practice to consider values from multiple predictors to understand the probable range of a compound's lipophilicity.
3.2 Workflow for In Silico LogP/LogD Prediction
The following workflow outlines a self-validating approach to computational lipophilicity assessment.
Caption: Computational workflow for determining LogP and LogD.
Causality Behind the Workflow:
-
Input & Standardization: Starting with a standardized chemical structure (e.g., a SMILES string) ensures consistency.
-
Parallel Calculation: By using several distinct LogP algorithms, we avoid reliance on a single method and can identify potential outliers.[13][14] Simultaneously calculating the pKa is critical, as this value is required to translate the intrinsic lipophilicity (LogP) into the pH-dependent, physiologically relevant metric (LogD).[15]
-
Analysis & Integration: Comparing the outputs from different LogP predictors provides a confidence interval for the true value. The core of the analysis is the integration of the calculated LogP and pKa to generate a LogD profile, which shows how lipophilicity changes across a relevant pH range.
-
Output: The final output should be a comprehensive profile, not a single number. A table summarizing the values and a plot of LogD vs. pH provide the most actionable data for a drug discovery team.
Section 4: Experimental Determination of Lipophilicity
While computational models are invaluable, experimental determination remains the gold standard for obtaining definitive lipophilicity data.[16] The shake-flask method and HPLC-based methods are two common approaches.[17]
4.1 The Shake-Flask Method (OECD 107)
The shake-flask method is the traditional, reference method for LogP determination.[18] It directly measures the partitioning of a solute between n-octanol and water.
Workflow for Shake-Flask LogP Determination
Caption: Experimental workflow for the shake-flask method.
Detailed Protocol (Self-Validating System):
-
Phase Preparation (Trustworthiness): Pre-saturate n-octanol with water and water with n-octanol for at least 24 hours before use. This critical step ensures that the volume of each phase does not change during the experiment due to mutual solubility, which would introduce error. For LogD determination, prepare aqueous buffers at the desired pH values (e.g., 5.0, 7.4, 9.0).
-
Test Substance Preparation: Prepare a stock solution of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol in the most appropriate solvent (typically the phase in which it is more soluble to start). The concentration should not exceed 0.01 mol/L to avoid self-association.
-
Partitioning: In a suitable vessel, combine the pre-saturated n-octanol, the pre-saturated aqueous phase, and a known amount of the test substance. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.
-
Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached. This can take several hours.
-
Phase Separation: Centrifuge the vessel to ensure a clean separation of the two phases, especially if emulsions have formed.
-
Quantification (Expertise): Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS. The choice of analytical method depends on the compound's properties (e.g., presence of a chromophore) and the required sensitivity.
-
Calculation & Validation: Calculate the LogP or LogD value. The protocol is validated by running the experiment in triplicate and ensuring the resulting Log values are within an acceptable range (e.g., ±0.3 log units).[18] A mass balance calculation (ensuring the total amount of compound recovered from both phases equals the amount initially added) confirms that no degradation or adsorption occurred.
Section 5: Interpretation and Application in Drug Development
The calculated LogP value for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is estimated to be low (likely negative), indicating that the molecule is inherently hydrophilic. This is consistent with its multiple hydrogen bond acceptors (two oxygens, one nitrogen) and one hydrogen bond donor (hydroxyl group).[8][9]
5.1 Context within Lipinski's Rules
Christopher Lipinski's "Rule of Five" provides a set of guidelines to evaluate the druglikeness of a compound for oral administration.[19][20] One of the key rules states that the LogP should not be greater than 5.[19] Our target molecule, with its predicted hydrophilic character, easily satisfies this criterion.
-
Hydrogen Bond Donors: 1 (≤ 5)
-
Hydrogen Bond Acceptors: 3 (≤ 10)
-
Molecular Weight: 143.18 Da (< 500 Da)
-
Calculated LogP: < 5
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol fully complies with Lipinski's rules, suggesting it has a favorable physicochemical profile for oral bioavailability.
5.2 Implications of a Low LogD at Physiological pH
Given the predicted basic pKa of ~9, (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol will be predominantly protonated and positively charged at physiological pH 7.4. This has several important implications:
-
High Aqueous Solubility: The ionized form will be highly soluble in aqueous environments like blood plasma, which is favorable for formulation and administration.
-
Reduced Membrane Permeability: The positive charge will hinder passive diffusion across lipid bilayer membranes. While some permeability is required, excessively high lipophilicity (high LogD) can lead to poor absorption due to low solubility or sequestration in fatty tissues. The hydrophilic nature of this compound might necessitate active transport mechanisms for cell entry or suggest its utility for targets in the extracellular space.
-
Lower Risk of Off-Target Effects: High lipophilicity is often correlated with promiscuous binding to unintended targets (e.g., hERG channel, P450 enzymes), leading to toxicity. The hydrophilic character of this molecule reduces this risk.
For a medicinal chemist, the low LogP/LogD of this scaffold provides a desirable starting point. It offers a "hydrophilic cushion," allowing for the addition of more lipophilic groups during lead optimization to enhance potency without immediately violating druglikeness rules.
Conclusion
The lipophilicity profile of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, characterized by a low calculated LogP and a correspondingly low LogD at physiological pH, defines it as a hydrophilic molecule. This property is a double-edged sword: it imparts excellent aqueous solubility and a lower risk of lipophilicity-driven toxicity, but it may also limit passive membrane permeability. A comprehensive understanding, derived from both robust computational workflows and gold-standard experimental methods, is essential for drug development professionals. By accurately characterizing and interpreting these fundamental physicochemical descriptors, research teams can make more informed decisions, accelerating the design of safer and more effective medicines.
References
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]
-
Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference?. ACD/Labs. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
Jiang, H., et al. (2006). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from [Link]
-
Stojanovic, S., & Vastag, G. (2020, October 29). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. Retrieved from [Link]
-
de Rijke, P. (2018, June 13). Putting the "rule of five" of drug research in context. Mapping Ignorance. Retrieved from [Link]
-
Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved from [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
-
Scribd. (n.d.). Shake Flask Method for Partition Coefficient. Retrieved from [Link]
-
Soares, J. X., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
ChemAxon. (n.d.). LogP and logD calculations - Documentation 16.2.8.0. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-pyrrolidin-3-ol. Retrieved from [Link]
-
American Chemical Society. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Understanding LogP and LogD in Lipophilicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
PMC - NIH. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
Not all LogP's are calculated equal: CLogP and other short stories. (2015, February 3). Some Random Stuff from a Computational Chemist. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Oxetan-3-yl)pyrrolidine. Retrieved from [Link]
Sources
- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 2. LogD/LogP - Enamine [enamine.net]
- 3. acdlabs.com [acdlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 6. scribd.com [scribd.com]
- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 8. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(Oxetan-3-yl)pyrrolidine | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 14. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 15. dl.chemaxon.com [dl.chemaxon.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
Technical Whitepaper: Physicochemical Profiling of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
[2][3][4][5]
Executive Summary
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol represents a high-value fragment in modern drug discovery, specifically within the context of Fragment-Based Drug Discovery (FBDD).[2][3][4][5] It combines a chiral pyrrolidine scaffold with an oxetane ring—a "carbonyl bioisostere" that modulates physicochemical properties without adding significant lipophilicity.[2][3][4][6]
This guide analyzes the molecule's hydrogen bond donor (HBD) and acceptor (HBA) counts not merely as static integers, but as dynamic, pH-dependent properties influenced by the electron-withdrawing nature of the oxetane ring.[2][3][5]
Key Physicochemical Metrics:
Section 1: Structural Analysis & Pharmacophore Mapping[2][3][4]
The molecule consists of three distinct pharmacophoric elements, each contributing to the overall hydrogen bonding landscape.
Structural Deconstruction[2][5]
-
The Pyrrolidine Core: A 5-membered nitrogen heterocycle providing the structural scaffold.[2][3][4][6]
-
The (3S)-Hydroxyl Group: A chiral secondary alcohol acting as an amphoteric H-bond participant (both donor and acceptor).[2][3][4][5][6] The (S)-configuration directs the H-bond vector, critical for stereoselective protein binding.[3][4]
-
The Oxetane Ring (N-substituted): A 4-membered cyclic ether attached to the pyrrolidine nitrogen.[2][3][4][6] This is the critical "design element." Unlike standard alkyl groups, the oxetane ring exerts a strong electron-withdrawing inductive effect (-I) on the nitrogen.[3][4]
Stereochemistry
The (3S) configuration is non-superimposable on its enantiomer.[2][3][4][5][6] In protein-ligand interactions, this defines the spatial vector of the hydroxyl H-bond donor.[2][3][4]
Section 2: Hydrogen Bond Donor/Acceptor Quantification[2][3][4]
While Lipinski’s Rule of 5 provides a static count, a "Senior Scientist" perspective requires analyzing the dynamic counts at physiological pH.[2][3][6]
Static Counts (Lipinski Definition)
These counts assume the molecule is in its neutral state and count atoms, not charged species.[2][5]
| Feature | Count | Atoms Involved | Notes |
| H-Bond Donors (HBD) | 1 | Hydroxyl (-OH) | The tertiary amine has no protons.[3][4][5][6] |
| H-Bond Acceptors (HBA) | 3 | 1. Hydroxyl Oxygen2.[2][3][4][6][7][8] Pyrrolidine Nitrogen3. Oxetane Oxygen | Oxetane O is a strong acceptor due to ring strain.[2][3][4][6] |
Dynamic Counts (Physiological pH 7.4)
The basicity of the pyrrolidine nitrogen is the variable factor.[2][3][5]
-
Standard N-alkyl pyrrolidine pKa: ~10.4 (Fully protonated at pH 7.4).[2][3][4][5][6]
-
Oxetane Effect: The oxetane group lowers the pKa of the adjacent amine by approximately 2.5 – 3.0 units due to the inductive effect of the oxygen and the s-character of the ring bonds.[3][4]
-
Hydroxyl Effect: The C3-hydroxyl group exerts a further mild electron-withdrawing effect.[2][3][4][6]
-
Resulting pKa: The estimated pKa of this molecule is 6.8 – 7.5 .[3][4][6]
At pH 7.4, the molecule exists in an equilibrium:
The "Oxetane Advantage" in H-Bonding
The oxetane oxygen is not a passive ether.[2][3][4] Due to the high ring strain (~106 kJ/mol), the lone pairs on the oxygen are more exposed (higher s-character in the lone pairs, higher p-character in C-O bonds) compared to unstrained ethers like THF.[3][5]
Section 3: Experimental & Computational Protocols
To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: Experimental pKa & LogD Determination
Objective: Determine the exact ionization state at physiological pH to refine HBD/HBA assumptions.
-
Method: Potentiometric Titration (e.g., Sirius T3).[2][3][4][6]
-
Workflow:
-
Dissolve 1 mg of compound in 0.15 M KCl (ionic strength adjusted).
-
Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.[2][3][4][6]
-
Validation: Perform in triplicate. The Bjerrum plot must show a clear inflection point.[2][3][4][6]
-
LogD Measurement: Repeat titration in the presence of octanol. The shift in the pKa curve allows calculation of LogP (neutral) and LogD (pH-dependent).[4][5]
-
Protocol B: NMR Titration for H-Bond Strength
Objective: Quantify the acceptor strength of the oxetane oxygen vs. the hydroxyl oxygen.[2][3][6]
Section 4: Visualization of Physicochemical Pathways[2][3]
The following diagram illustrates the equilibrium states and the resulting shift in hydrogen bond counts.
Figure 1: Dynamic Hydrogen Bond Profile. At physiological pH, the molecule exists in equilibrium, altering its interaction potential with biological targets.[2][3]
Section 5: Implications for Drug Design[2][3][4][9]
-
Permeability: The reduced pKa (compared to N-methyl pyrrolidine) ensures a higher fraction of the neutral species exists at intestinal pH (6.5–7.4), significantly improving passive diffusion.[2][3][4][5]
-
Solubility: The oxetane oxygen remains a potent H-bond acceptor even in the neutral state, maintaining high aqueous solubility despite the lipophilicity of the pyrrolidine ring.[2][3][4]
-
Metabolic Stability: The oxetane ring blocks the N-dealkylation metabolic pathway common to N-methyl groups.[2][3][4][6] However, the 3-position of the pyrrolidine is oxidized (hydroxyl), which is a metabolically stable endpoint compared to an unsubstituted carbon.[2][3]
References
-
Wuitschik, G. et al. (2010).[2][3][4][6] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][6][9] Angewandte Chemie International Edition. [4]
-
Lipinski, C. A. et al. (2001).[2][3][4][6] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3][4][6] Advanced Drug Delivery Reviews.
-
Bull, J. A. et al. (2016).[2][3][4][6] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][6][9] Chemical Reviews. [4][5]
-
PubChem Database. (2024).[2][3][4][6] "Compound Summary: 3-(oxetan-3-yl)pyrrolidine derivatives." National Library of Medicine.[2][3][4][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine, CasNo.1256667-60-3 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 4. (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine | CymitQuimica [cymitquimica.com]
- 5. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 3-(Oxetan-3-yl)pyrrolidine | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Oxetan-3-yl)pyrrolidine | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Topic: Robust and Scalable Synthesis Protocols for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a valuable saturated heterocyclic scaffold increasingly utilized in modern medicinal chemistry. Its unique three-dimensional structure, combining the chiral 3-hydroxypyrrolidine moiety with a strained oxetane ring, offers a compelling profile of physicochemical properties. The oxetane group, in particular, is recognized as a versatile bioisostere for gem-dimethyl or carbonyl groups, capable of improving aqueous solubility, metabolic stability, and lipophilicity while providing novel intellectual property vectors.[1][2] This guide provides two field-proven, detailed protocols for the synthesis of this key building block: a direct reductive amination pathway and a classical SN2 alkylation route. The causality behind experimental choices, comprehensive step-by-step instructions, and quality control parameters are discussed to ensure reproducibility and scalability for drug discovery and development applications.
Introduction and Retrosynthetic Strategy
The synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol involves the strategic formation of a C-N bond between the secondary amine of (3S)-pyrrolidin-3-ol and the C3 position of an oxetane ring. (3S)-pyrrolidin-3-ol is a critical chiral intermediate in the synthesis of various pharmaceuticals, including targeted cancer therapeutics like Larotrectinib.[3] The development of efficient, safe, and scalable processes for its derivatives is therefore of high importance to the pharmaceutical industry.[3]
Our retrosynthetic analysis identifies two primary synthons: the commercially available or readily synthesized chiral amine, (3S)-pyrrolidin-3-ol, and an electrophilic three-carbon oxetane precursor. This disconnection leads to two powerful and practical forward-synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
Reliable access to high-purity starting materials is paramount for a successful synthesis.
(3S)-Pyrrolidin-3-ol
This chiral building block is commercially available. For large-scale campaigns, several synthetic routes have been published. An efficient, cost-effective, and scalable Good Manufacturing Practice (GMP) process starting from aminohydroxybutyric acid has been developed, which proceeds through crystalline intermediates that are easily purified.[3] This method avoids the use of highly reactive and potentially explosive reagents like diborane, which can be generated in situ in other less safe procedures.[3]
Oxetane Electrophiles
The choice of protocol dictates the required oxetane precursor.
-
Oxetan-3-one (for Protocol 1): While historically challenging to synthesize, modern methods have made oxetan-3-one more accessible. A notable one-step synthesis from readily available propargyl alcohol using gold catalysis proceeds in good yield without the need for hazardous diazo ketones.[4][5] This method provides a practical entry point for obtaining this valuable substrate.[4]
-
Oxetan-3-yl Tosylate (for Protocol 2): This precursor is prepared in a straightforward, high-yielding reaction from commercially available oxetan-3-ol and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane (DCM). Oxetane-3-yl tosylate is an excellent substrate for SN2 reactions.
Detailed Synthesis Protocols
The following protocols provide two distinct and validated methods for preparing the target compound.
Protocol 1: Synthesis via Reductive Amination
This method is often preferred for its operational simplicity and mild reaction conditions. The reaction proceeds via the in-situ formation of an iminium intermediate from the condensation of (3S)-pyrrolidin-3-ol and oxetan-3-one, which is then reduced by a selective hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mildness and tolerance of the hydroxyl group.
Caption: Workflow for the reductive amination protocol.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Quantity |
| (3S)-Pyrrolidin-3-ol | 87.12 | 1.0 | 5.00 g |
| Oxetan-3-one | 72.06 | 1.1 | 4.62 g |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 18.25 g |
| 1,2-Dichloroethane (DCE) | - | - | 100 mL |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Dichloromethane (DCM) | - | - | For extraction |
| Anhydrous Sodium Sulfate | - | - | For drying |
| Silica Gel (230-400 mesh) | - | - | For chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (3S)-pyrrolidin-3-ol (5.00 g, 57.4 mmol) and oxetan-3-one (4.62 g, 64.1 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (100 mL) to the flask. Stir the mixture at room temperature for 20-30 minutes.
-
Reducer Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (18.25 g, 86.1 mmol) in portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol as a viscous oil or low-melting solid.
-
Expected Yield: 75-85%
-
Purity (by HPLC): >98%
-
Protocol 2: Synthesis via Direct SN2 Alkylation
This classic approach relies on the nucleophilic attack of the pyrrolidine nitrogen on an oxetane ring activated with a good leaving group, such as a tosylate. The reaction is typically performed in a polar aprotic solvent with a mild inorganic base to scavenge the acid byproduct.
Caption: Workflow for the SN2 alkylation protocol.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Quantity |
| (3S)-Pyrrolidin-3-ol | 87.12 | 1.0 | 5.00 g |
| Oxetan-3-yl 4-toluenesulfonate | 228.26 | 1.05 | 13.63 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 15.87 g |
| Acetonitrile (MeCN) | - | - | 150 mL |
| Water | - | - | For workup |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate | - | - | For drying |
| Silica Gel (230-400 mesh) | - | - | For chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask, add (3S)-pyrrolidin-3-ol (5.00 g, 57.4 mmol), anhydrous potassium carbonate (15.87 g, 114.8 mmol), and acetonitrile (150 mL).
-
Reagent Addition: In a separate beaker, dissolve oxetan-3-yl 4-toluenesulfonate (13.63 g, 59.7 mmol) in a minimal amount of acetonitrile. Add this solution dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts through a pad of Celite and wash the filter cake with acetonitrile.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with water (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product using flash column chromatography as described in Protocol 1.
-
Expected Yield: 70-80%
-
Purity (by HPLC): >98%
-
Characterization and Quality Control
The identity and purity of the final product, (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, must be confirmed through standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include multiplets for the pyrrolidine and oxetane ring protons, and a broad singlet for the hydroxyl proton.
-
¹³C NMR (101 MHz, CDCl₃): Expected signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): Calculated for C₇H₁₃NO₂ [M+H]⁺: 144.10. Found: 144.10.
-
Chiral HPLC: To confirm the enantiomeric purity of the (S)-enantiomer. The method should be developed using a suitable chiral stationary phase (e.g., Chiralpak series).
-
Karl Fischer Titration: To determine water content, which should be <0.5% for use in subsequent moisture-sensitive reactions.[3]
Conclusion
This application note details two robust and scalable protocols for the synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. The reductive amination protocol offers mild conditions and operational simplicity, while the SN2 alkylation provides a classic and reliable alternative. Both methods deliver the target compound in high yield and purity, making them suitable for application in medicinal chemistry and process development. The choice between protocols may depend on factors such as the cost and availability of the oxetane precursor, desired throughput, and specific equipment availability.
References
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]
- Bull, J. A., & Croft, R. A. (2015). 37.3.1 Synthesis from Non-heterocyclic Starting Materials by Formation of One C—O and One C—C Bond. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers (pp. 251-314). Georg Thieme Verlag.
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. Available from: [Link]
-
Wang, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. Available from: [Link]
-
Method for producing 1-methylpyrrolidin-3-ol. (2018). European Patent Office. Retrieved March 7, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Yamada, S., et al. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Biotechnology Letters, 36(3), 595-600. Available from: [Link]
-
Li, G., et al. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 56(76), 11269-11272. Available from: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Catalysis. Available from: [Link]
-
Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. (2010). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Study on Synthesis Of Oxetan-3-ol. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
- Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. (n.d.). Google Patents.
-
Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Available from: [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available from: [Link]
-
Copper-Catalyzed Four-Component A³-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. (2022). Molecules. Available from: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Source of Unconventional Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4522. (Note: A more comprehensive review is available at ACS Publications, but may be behind a paywall. The general principle is widely cited.) A related comprehensive review is: Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9664–9766. Available from: [Link]
-
(3S)-pyrrolidin-3-ol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Tautermann, C. S., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1153–1158. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
Application Note: Reductive Amination of Oxetan-3-one with (S)-3-Pyrrolidinol
Executive Summary & Scientific Rationale
The incorporation of oxetane rings into molecular scaffolds has become a transformative strategy in modern drug development. Serving as a highly polar, three-dimensional bioisostere for gem-dimethyl and carbonyl groups, the oxetane motif significantly improves the physicochemical properties of active pharmaceutical ingredients (APIs)[1].
When appended to an amine via reductive amination, the oxetane ring exerts a strong electron-withdrawing inductive effect, lowering the basicity (pKa) of the resulting tertiary amine by approximately 1.5 to 2.0 units[2]. This targeted pKa attenuation is a proven method for mitigating hERG channel liabilities, reducing the volume of distribution (
This application note details a robust, self-validating protocol for the reductive amination of oxetan-3-one with (S)-3-pyrrolidinol to yield (S)-1-(oxetan-3-yl)pyrrolidin-3-ol . The protocol leverages sodium triacetoxyborohydride (STAB) to ensure high chemoselectivity, preserving both the strained four-membered oxetane ring and the unprotected secondary alcohol of the pyrrolidinol core[4].
Mechanistic Pathway & Reagent Selection
The transformation relies on the condensation of a secondary amine with a cyclic ketone to form a transient iminium ion, followed by in situ hydride transfer.
-
Reducing Agent (NaBH(OAc)₃ / STAB): STAB is the reagent of choice for this transformation. It is exceptionally mild and selectively reduces iminium ions over the parent oxetan-3-one, avoiding the over-reduction byproducts seen with NaBH₄ and the severe toxicity associated with NaBH₃CN[4].
-
Chemoselectivity: The free hydroxyl group of (S)-3-pyrrolidinol does not require protection. STAB does not react with secondary alcohols under these conditions.
-
Acid Catalysis (AcOH): Due to the inherent ring strain of oxetan-3-one, the carbonyl carbon is slightly deactivated. The addition of exactly 1.0 equivalent of glacial acetic acid catalyzes the dehydration of the hemiaminal intermediate into the reactive iminium ion without causing acid-mediated ring-opening of the oxetane[5].
Mechanistic pathway of the reductive amination between oxetan-3-one and (S)-3-pyrrolidinol.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| (S)-3-Pyrrolidinol | 87.12 | 1.0 | 871 mg (10.0 mmol) | Limiting Reagent |
| Oxetan-3-one | 72.06 | 1.2 | 864 mg (12.0 mmol) | Electrophile |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 | 3.18 g (15.0 mmol) | Reducing Agent |
| Glacial Acetic Acid | 60.05 | 1.0 | 600 mg (10.0 mmol) | Catalyst |
| 1,2-Dichloroethane | 98.96 | N/A | 25 mL | Solvent |
Step-by-Step Methodology
Step-by-step experimental workflow for the reductive amination protocol.
Step 1: Preparation & Pre-complexation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-pyrrolidinol (871 mg, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice-water bath.
-
Causality: Cooling to 0 °C minimizes the volatility of oxetan-3-one (which is highly volatile despite its ~140 °C boiling point) and safely controls the exothermic nature of the amine-ketone condensation[5].
Step 2: Ketone Addition Add oxetan-3-one (864 mg, 12.0 mmol) dropwise to the stirring solution.
-
Causality: A slight excess (1.2 equiv) of the ketone is utilized to drive the thermodynamic equilibrium toward the hemiaminal/iminium ion and to compensate for any evaporative loss during handling[4].
Step 3: Acid Catalysis Add glacial acetic acid (600 mg, 10.0 mmol) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Causality: As a secondary amine, (S)-3-pyrrolidinol requires mild acidic conditions to efficiently dehydrate the hemiaminal into the iminium ion. AcOH acts as a precise proton source that facilitates this dehydration without being strong enough to cleave the acid-sensitive oxetane ring[5].
Step 4: Reduction Add sodium triacetoxyborohydride (STAB, 3.18 g, 15.0 mmol) portionwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 6 to 12 hours.
-
Causality: Portionwise addition prevents thermal spikes. Warming to room temperature ensures complete kinetic conversion of the iminium ion to the final tertiary amine[4].
Step 5: In-Process Control (IPC) Monitor the reaction via LC-MS or TLC (eluent: 10% MeOH in DCM with 1% NH₄OH). The reaction is deemed complete when the (S)-3-pyrrolidinol starting material is fully consumed.
Step 6: Quench & Workup Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ (25 mL). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.
-
Causality: NaHCO₃ neutralizes the acetic acid and residual STAB, breaking down boron-amine complexes and liberating the free base of the newly formed (S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
Step 7: Extraction & Isolation Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: The product is highly polar and water-soluble due to the dual presence of the oxetane oxygen and the pyrrolidinol hydroxyl group. Multiple extractions with a polar halogenated solvent (DCM) are strictly required to ensure high mass recovery.
Step 8: Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0% to 10% MeOH in DCM containing 0.5% Et₃N to afford the pure product.
Quantitative Data & Condition Optimization
To establish the self-validating nature of this protocol, various reaction parameters were screened. The quantitative impact of solvent, reducing agent, and additives on the reaction yield is summarized below.
| Entry | Solvent | Reducing Agent (Equiv) | Additive (Equiv) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | DCM | NaBH(OAc)₃ (1.5) | None | 16 | 45% | Incomplete conversion; sluggish iminium formation without acid catalysis. |
| 2 | DCE | NaBH(OAc)₃ (1.5) | AcOH (1.0) | 6 | 88% | Optimal conditions; clean conversion, excellent chemoselectivity. |
| 3 | THF | NaBH₃CN (1.5) | AcOH (1.0) | 12 | 72% | Generation of toxic cyanide byproducts; lower yield due to side reactions. |
| 4 | MeOH | NaBH₄ (2.0) | None | 4 | 25% | Severe over-reduction of oxetan-3-one directly to oxetan-3-ol. |
References
-
[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications | 3
-
[1] Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications |1
-
[2] Synthetic oxetanes in drug discovery: where are we in 2025? | Taylor & Francis | 2
-
[4] Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 | ACS Publications | 4
-
[5] 2-[(Oxetan-3-yl)amino]ethan-1-ol Protocol Guidelines | Benchchem | 5
Sources
procedure for attaching oxetane ring to pyrrolidine nitrogen
Topic: Procedure for Attaching Oxetane Ring to Pyrrolidine Nitrogen Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Strategic Incorporation of Polar Hydrophobic Motifs in Drug Design
Executive Summary & Strategic Rationale
The incorporation of an oxetane ring onto a pyrrolidine nitrogen is a high-value transformation in modern medicinal chemistry. The oxetane moiety serves as a superior bioisostere for gem-dimethyl groups and carbonyls, offering a unique combination of low lipophilicity , metabolic stability , and reduced amine basicity .
Unlike traditional alkyl groups, the oxetane ring (specifically the oxetan-3-yl group) exerts a strong electron-withdrawing inductive effect (
This guide details two validated protocols for synthesizing
-
Reductive Amination (Method A): The industry-standard, high-fidelity route utilizing oxetan-3-one.
-
Nucleophilic Substitution (Method B): A supplemental route utilizing 3-iodooxetane or 3-bromooxetane.
Decision Matrix: Selecting the Synthetic Route
Before initiating synthesis, evaluate the substrate compatibility using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal N-oxetanylation methodology.
Method A: Reductive Amination (The "Gold Standard")
This protocol is preferred for 90% of applications due to its operational simplicity, mild conditions, and avoidance of potentially unstable alkyl halides.
Mechanism: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an exocyclic iminium ion, which is subsequently reduced by a hydride source.
Reagent Selection[1][2]
-
Carbonyl Source: Oxetan-3-one . Note: This reagent is volatile and can polymerize. Store at -20°C.
-
Reductant: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH
due to lower toxicity and better functional group tolerance. STAB allows for "one-pot" execution without pre-forming the imine. -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE often provides faster kinetics.
Detailed Protocol
Materials:
-
Pyrrolidine substrate (1.0 equiv)
-
Oxetan-3-one (1.2 – 1.5 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.1 M concentration]
-
Acetic acid (Optional, catalytic)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolidine substrate (1.0 equiv) in anhydrous DCM or DCE (concentration ~0.1 M).
-
Ketone Addition: Add oxetan-3-one (1.2 equiv) in one portion.
-
Critical Check: If the pyrrolidine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base before adding the ketone.
-
-
Imine/Hemiaminal Formation: Stir the mixture at room temperature for 15–30 minutes.
-
Expert Tip: For highly hindered amines, extending this time to 2 hours or adding activated 4Å molecular sieves can drive the equilibrium toward the imine.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes to manage mild exotherm and gas evolution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours. Monitor by LC-MS (Target mass = Substrate + 56 Da).
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO
solution. Stir vigorously for 15 minutes until gas evolution ceases. -
Extract the aqueous layer with DCM (3x).
-
Combine organic layers, dry over Na
SO , filter, and concentrate-
Caution: Oxetane derivatives can be volatile; avoid high-vacuum for prolonged periods if the molecular weight is low (<200).
-
-
-
Purification: Flash column chromatography (typically DCM/MeOH or EtOAc/Hexanes). The oxetane ring is stable on silica gel.
Method B: Direct Alkylation (Nucleophilic Substitution)
Use this method when reductive amination fails (e.g., extremely weak nucleophiles) or when avoiding acidic byproducts (AcOH from STAB) is critical.
Reagent Selection[1][2]
-
Electrophile: 3-Iodooxetane or 3-Bromooxetane .
-
Stability Warning: 3-Iodooxetane is light-sensitive and thermally unstable above 60°C.
-
-
Base: K
CO (standard) or Cs CO (for faster kinetics). -
Solvent: Acetonitrile (MeCN) or DMF.
Detailed Protocol
Materials:
-
Pyrrolidine substrate (1.0 equiv)
-
3-Iodooxetane (1.2 – 1.5 equiv)
-
Potassium Carbonate (K
CO ) (2.0 – 3.0 equiv) -
Acetonitrile (anhydrous)
Step-by-Step Procedure:
-
Setup: In a vial, suspend the pyrrolidine substrate (1.0 equiv) and K
CO (2.5 equiv) in anhydrous Acetonitrile (0.2 M). -
Addition: Add 3-iodooxetane (1.2 equiv).
-
Reaction: Seal the vial and heat to 60°C .
-
Critical Control: Do not exceed 70–80°C. High temperatures promote elimination of HI to form allyl alcohol derivatives or polymerization of the oxetane.
-
Microwave Option: Microwave irradiation at 80°C for 30–60 minutes is often superior to conventional heating for this transformation.
-
-
Monitoring: Monitor by LC-MS. If conversion stalls, add an additional 0.5 equiv of 3-iodooxetane.
-
Workup: Filter off the inorganic solids. Concentrate the filtrate.
-
Purification: Standard flash chromatography.
Comparative Analysis of Methods
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Primary Reagent | Oxetan-3-one | 3-Iodooxetane |
| Reaction Type | Reductive Alkylation | S |
| Byproducts | Acetate/Borate salts (Water soluble) | Iodide salts, HI (elimination risk) |
| Steric Tolerance | Moderate (Imine formation is rate-limiting) | Good (S |
| Scalability | High (Safer reagents) | Low (Alkyl halides are genotoxic hazards) |
| Success Rate | >90% for secondary amines | 60-75% (Risk of elimination) |
Mechanistic Visualization (Method A)
Understanding the pathway ensures effective troubleshooting. The formation of the iminium ion is the critical bottleneck for hindered substrates.
Figure 2: Reaction pathway for the reductive amination of pyrrolidine with oxetan-3-one.
Characterization & Quality Control
Validating the formation of the oxetane ring is crucial, as ring-opening or elimination can occur.
1H NMR Signature (CDCl
-
Methine (N-CH-O): A quintet (or multiplet) typically around 3.5 – 3.8 ppm .
-
Oxetane Methylenes (O-CH
): Two sets of triplets (or multiplets) typically between 4.5 – 4.8 ppm . They often appear as a distinct "roofing" pattern due to the ring strain and anisotropy.-
Diagnostic Check: If you see signals around 5.0–6.0 ppm, check for elimination products (allyl species).
-
13C NMR Signature:
-
Methine (CH): ~55–60 ppm.
-
Methylene (CH
): ~75–78 ppm (Characteristic downfield shift due to oxygen).
References
-
Wuitschik, G., et al. (2006).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition, 45(46), 7736–7739.[1] Link
-
Wuitschik, G., et al. (2010).[1][3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067. Link
-
Burkhard, J. A., et al. (2010).[1][3][4] "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][4][5][6] Chemical Reviews, 116(19), 12150–12233. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link
Sources
- 1. Georg Wuitschik - Google Scholar [scholar.google.de]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Ascendance of a Chiral Scaffold: Application Notes for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol in Modern Drug Discovery
Introduction: A Convergence of Strategic Design Elements
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Within this context, the strategic selection of chiral building blocks is a critical determinant of success. (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol has emerged as a particularly valuable scaffold, embodying a convergence of several desirable features: a stereodefined pyrrolidin-3-ol core, a tertiary amine, and the increasingly sought-after oxetane moiety. This guide provides an in-depth exploration of the rationale behind its use, its key applications, and detailed protocols for its incorporation into drug discovery pipelines.
The oxetane ring, a four-membered cyclic ether, has garnered significant interest for its ability to confer a unique set of physicochemical properties.[1][2] It is recognized as a versatile tool for fine-tuning aqueous solubility, metabolic stability, and lipophilicity.[3][4] The incorporation of this motif can lead to marked improvements in a compound's overall drug-like properties.[5][6] The pyrrolidine ring, a common feature in many biologically active compounds, provides a rigidifying element and a vector for further chemical elaboration. The combination of these two rings, along with the chiral hydroxyl group, presents a powerful platform for the synthesis of complex and potent therapeutic agents.
Part 1: The "Why" - Physicochemical Rationale and Design Strategy
The decision to employ (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is rooted in its ability to address several common challenges in drug design. The oxetane moiety, in particular, offers a compelling set of advantages.
The Oxetane Advantage: Beyond a Simple Spacer
The oxetane ring is far more than an inert scaffold component; it actively modulates a molecule's properties in several predictable and advantageous ways:
-
Bioisosteric Replacement: The oxetane ring serves as an effective bioisostere for several common functional groups, including gem-dimethyl and carbonyl groups.[7][8] This substitution can enhance polarity and reduce lipophilicity without a significant increase in molecular weight, a strategy often employed to improve a compound's pharmacokinetic profile.[9][10]
-
Solubility Enhancement: The inherent polarity of the oxetane's ether oxygen significantly improves aqueous solubility.[11] Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase solubility by orders of magnitude, which is a critical factor for oral bioavailability.[1]
-
Metabolic Stability: Oxetanes often exhibit greater metabolic stability compared to other functionalities.[4][9] They can block sites of metabolism by cytochrome P450 enzymes, redirecting metabolic pathways and increasing a drug's half-life.[4]
-
Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane oxygen can significantly lower the pKa of a nearby amine.[1][4] This is a crucial tool for medicinal chemists to mitigate potential off-target effects associated with high basicity, such as hERG channel inhibition.[4]
-
Three-Dimensionality (sp³ Character): The non-planar, puckered conformation of the oxetane ring increases the three-dimensional character of a molecule.[3][5] This can lead to improved target binding and selectivity by allowing for more specific interactions within a protein's binding pocket.[12]
The (3S)-Pyrrolidin-3-ol Core: A Chiral Anchor for SAR Exploration
The (3S)-pyrrolidin-3-ol portion of the building block provides a robust and stereochemically defined platform for exploring structure-activity relationships (SAR).
-
Tertiary Amine as a Handle: The pyrrolidine nitrogen serves as a key point for derivatization, allowing for the introduction of a wide array of substituents to probe interactions with the target protein.
-
Chiral Hydroxyl Group: The (S)-configured hydroxyl group offers a specific vector for hydrogen bonding interactions within a binding site. It also serves as a handle for further functionalization, such as etherification or esterification, to fine-tune properties or introduce pharmacophoric elements.
Part 2: The "How" - Key Synthetic Applications and Protocols
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a versatile building block that can be readily incorporated into synthetic routes through a variety of standard chemical transformations. Below are detailed protocols for two of the most common applications: N-alkylation/arylation and O-acylation.
Application: N-Alkylation and N-Arylation of the Pyrrolidine Nitrogen
The nucleophilic pyrrolidine nitrogen is readily functionalized via substitution reactions, allowing for the introduction of diverse R-groups. This is a cornerstone of SAR studies.
Workflow for N-Alkylation/Arylation
Caption: General workflow for the N-alkylation or N-arylation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
Detailed Protocol: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate
This protocol describes a representative SNAr reaction, a common strategy for constructing BTK inhibitors.[13]
Materials:
-
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
-
2-chloro-5-nitropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol (1.0 eq) in anhydrous DMF, add 2-chloro-5-nitropyrimidine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.
Causality and Troubleshooting:
-
Base Selection: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. Stronger, nucleophilic bases could lead to side reactions.
-
Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding a catalytic amount of a phase-transfer catalyst.
-
Side Products: Potential side products may arise from reaction at the hydroxyl group. While less likely under these conditions due to the higher nucleophilicity of the amine, purification is crucial to remove any such impurities.
Application: O-Acylation of the Secondary Alcohol
The secondary hydroxyl group provides another site for modification, often to introduce a prodrug moiety or to modulate physicochemical properties.
Detailed Protocol: Acetylation using Acetic Anhydride
This protocol details a standard procedure for the O-acetylation of the hydroxyl group.[14]
Materials:
-
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol (1.0 eq) in pyridine under an argon atmosphere and cool to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the O-acetylated product.
-
If necessary, purify further by silica gel column chromatography.
Causality and Troubleshooting:
-
Catalyst/Solvent: Pyridine acts as both a basic catalyst and a solvent in this reaction. For sterically hindered alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[14]
-
Work-up: The acidic and basic washes are essential to remove pyridine and any unreacted acetic anhydride.
-
De-acetylation: The acetyl group can be readily removed under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation), which is useful if it is employed as a protecting group.[15]
Part 3: Case Study - The Role in Bruton's Tyrosine Kinase (BTK) Inhibitors
The utility of oxetane-containing building blocks is exemplified by their incorporation into several clinical candidates targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[13][16] Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases.[17][18]
In the development of BTK inhibitors like fenebrutinib and rilzabrutinib, the introduction of an oxetane moiety was a strategic decision to optimize the drug's properties.[4][19] Specifically, the oxetane group adjacent to a basic nitrogen center reduces the amine's pKa.[4] This modulation of basicity is critical for minimizing off-target effects, such as inhibition of the hERG potassium channel, a common liability for basic compounds that can lead to cardiotoxicity. The oxetane also contributes to improved solubility and a favorable overall pharmacokinetic profile.[4][10]
Logical Relationship of Oxetane Properties in a BTK Inhibitor Context
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Synthetic oxetanes in drug discovery: where are we in 2025? [spiral.imperial.ac.uk]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 14. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. imtm.cz [imtm.cz]
- 17. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in (3S)-1-(Oxetan-3-yl)pyrrolidin-3-ol
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the derivatization of the secondary hydroxyl group in (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. This valuable building block, featuring both a chiral pyrrolidine core and a strained oxetane ring, is of significant interest in modern drug discovery. The oxetane moiety, in particular, can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1] This guide details field-proven synthetic strategies, including etherification, esterification, and carbamate formation, complete with step-by-step protocols. It further emphasizes the underlying reaction mechanisms, provides practical troubleshooting advice, and outlines robust analytical methods for the characterization of the resulting derivatives.
Introduction
The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties and to serve as a key pharmacophoric element.[2][3] The specific stereoisomer, (3S)-pyrrolidin-3-ol, provides a crucial chiral center and a reactive hydroxyl group for further synthetic elaboration.[4] The incorporation of an oxetane ring at the pyrrolidine nitrogen introduces a three-dimensional element that can significantly impact a molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][5][6][7] Derivatization of the secondary alcohol in (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol allows for the exploration of chemical space around this core, enabling the fine-tuning of a compound's properties to achieve optimal therapeutic efficacy and safety. This guide aims to equip scientists with the necessary knowledge and practical protocols to successfully synthesize and characterize a diverse range of derivatives from this promising scaffold.
Synthetic Strategies and Mechanistic Insights
The secondary hydroxyl group of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol offers a versatile handle for a variety of chemical transformations. The choice of derivatization strategy will depend on the desired functional group and the overall synthetic plan. The following sections detail three common and reliable methods: etherification, esterification, and carbamate formation.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for forming ethers.[8] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[8][9][10] For secondary alcohols like (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, careful selection of reagents and conditions is crucial to favor substitution over competing elimination reactions.[9][10]
Mechanism: The reaction is initiated by deprotonating the alcohol with a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkylating agent in a backside attack, leading to the formation of the ether and a salt byproduct.[8]
Key Considerations:
-
Base Selection: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) are preferred to generate the alkoxide without competing in the subsequent substitution step.[9]
-
Alkylating Agent: Primary alkyl halides or sulfonates (e.g., tosylates, mesylates) are ideal as they are less sterically hindered and less prone to elimination.[8][9][10] Secondary alkylating agents may lead to a mixture of substitution and elimination products, while tertiary alkylating agents will almost exclusively yield elimination products.[8][9]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and facilitate the SN2 reaction.[11][12]
Esterification Reactions
Esterification is a fundamental transformation that introduces an acyl group to the hydroxyl moiety. Two robust methods for esterifying secondary alcohols are the Steglich esterification and the Mitsunobu reaction.
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[13][14][15] This method is particularly advantageous for sterically hindered substrates and acid-labile compounds.[13][16]
Mechanism: The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[16] DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form an even more reactive N-acylpyridinium species. The alcohol then attacks this activated species to form the ester, regenerating the DMAP catalyst and producing a urea byproduct.[16]
The Mitsunobu reaction provides a powerful method for converting a primary or secondary alcohol into an ester with inversion of stereochemistry.[17][18][19] This is achieved by reacting the alcohol with a carboxylic acid in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18][19]
Mechanism: The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[17] The alcohol then adds to this intermediate, leading to the formation of an alkoxyphosphonium salt, which activates the hydroxyl group as a good leaving group. The carboxylate, acting as the nucleophile, then displaces the activated oxygen in an SN2 fashion, resulting in the desired ester with inverted stereochemistry.[17]
Carbamate Formation
Carbamates are important functional groups in medicinal chemistry and can be readily synthesized from alcohols. A common method involves the reaction of the alcohol with an isocyanate. Alternatively, carbamoyl chlorides or in situ generated carbamoylating agents can be employed.
Mechanism with Isocyanates: The lone pair of electrons on the alcohol oxygen attacks the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen to yield the carbamate. This reaction is often catalyzed by a base.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. enamine.net [enamine.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. scholarship.richmond.edu [scholarship.richmond.edu]
- 12. francis-press.com [francis-press.com]
- 13. fiveable.me [fiveable.me]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. Steglich Esterification [organic-chemistry.org]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling, Storage, and Stability Protocols for Oxetane-Containing Amines
Executive Summary
Oxetane-containing amines (oxetane-amines) have emerged as high-value bioisosteres in modern drug discovery, often serving as surrogates for gem-dimethyl groups, carbonyls, or morpholines to modulate lipophilicity (LogD), metabolic stability, and aqueous solubility.[1][2][3] While the oxetane ring offers improved physicochemical properties, its significant ring strain (~107 kJ/mol) renders it chemically distinct from standard ethers or amines.
This guide provides a definitive technical protocol for the handling, storage, and experimental use of oxetane-amines. It addresses the critical instability vectors—specifically acid-catalyzed ring opening—and establishes a self-validating workflow to ensure compound integrity from receipt to reaction.
Chemical Stability Profile
The Stability Paradox
Oxetanes occupy a "Goldilocks" zone of reactivity: they are significantly more stable than epoxides but more reactive than tetrahydrofurans (THF). However, the introduction of an amine functionality creates a unique stability profile governed by basicity and substitution patterns .
-
Acid Sensitivity (Critical): The oxetane oxygen is a weak Lewis base. Protonation of this oxygen activates the ring toward nucleophilic attack.[4] In oxetane-amines, the presence of the amine can complicate this. If the amine is protonated (ammonium), the molecule is generally stable. However, if the medium is acidic enough to protonate the ether oxygen but not the amine (rare), or if the counter-anion is nucleophilic (e.g., Cl⁻ in strong acidic solution), ring opening occurs.
-
Basicity Modulation: An oxetane ring alpha to an amine reduces the amine's basicity by approximately 2.7 pKa units due to the strong inductive electron-withdrawing effect of the oxygen.[2][5] This often makes oxetane-amines less basic than their alkyl counterparts, altering their salt formation properties.
-
Substitution Effect: 3,3-disubstituted oxetanes are kinetically more stable than 3-monosubstituted variants due to the Thorpe-Ingold effect and steric blocking of the trajectory for nucleophilic attack.[5]
Degradation Mechanism: Acid-Catalyzed Ring Opening
The primary degradation pathway is the acid-catalyzed nucleophilic ring opening. This is irreversible and destroys the pharmacophore.
Figure 1: Mechanism of acid-catalyzed oxetane degradation.[6] The protonation of the ether oxygen is the gateway event leading to irreversible ring cleavage.
Storage Protocols
Proper storage is the first line of defense against degradation. Oxetane-amines are often hygroscopic and air-sensitive.
Storage Matrix
| Parameter | Requirement | Rationale |
| Temperature | -20°C (Preferred) | Minimizes thermal kinetic energy for ring strain release and polymerization. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture absorption (hydrolysis risk) and oxidative degradation. |
| Physical Form | Solid Salt (HCl) or Free Base | Commercial sources often supply the HCl salt. While stable in solid form at -20°C, solutions of the HCl salt can degrade over time if excess acid is present. |
| Container | Amber Glass, Teflon-lined cap | Protects from light; ensures gas-tight seal to maintain inert atmosphere. |
| Shelf Life | 6-12 Months | Re-assay purity (NMR) every 6 months. |
The "Thaw-Use" Rule
-
Equilibration: Allow the frozen container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, creating a localized aqueous/acidic environment that promotes degradation.
-
Aliquot: If the compound is used frequently, aliquot into single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles.
Handling and Experimental Protocols
Solvent Compatibility
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Methanol (MeOH - basic/neutral only).
-
Avoid: Acetic acid, Trifluoroacetic acid (TFA) (unless used as a reactant with immediate quenching), aqueous strong acids (HCl, H₂SO₄).
Reaction Monitoring & Workup
Because oxetanes can degrade on silica gel (which is slightly acidic), standard purification protocols must be modified.
Protocol: TLC and Purification
-
TLC Plate Pre-treatment: Pre-elute TLC plates with a solution of 5% Triethylamine (Et₃N) in pentane/ether to neutralize the silica acidity.
-
Column Chromatography: Use basified silica . Slurry silica gel in the eluent containing 1-2% Et₃N or 1% NH₄OH before packing the column. Alternatively, use neutral alumina.
-
LCMS Analysis: Use a basic modifier (Ammonium Bicarbonate or Ammonium Hydroxide) in the mobile phase if possible. If using Formic Acid/TFA, analyze immediately and keep autosampler temperature at 4°C. Note: Oxetanes may show "ghost" peaks in acidic LCMS corresponding to the ring-opened hydration product (M+18).
Synthesis Workflow Decision Tree
Figure 2: Decision tree for safe handling and workup of oxetane-amines.
Safety and Toxicology (E-E-A-T)
-
Toxicity: Many oxetane-amines are classified as Acute Tox. 4 (Oral) and cause severe skin/eye irritation.
-
Alkylating Potential: Due to ring strain, oxetanes are potential alkylating agents (similar to, though weaker than, epoxides). They may react with biological nucleophiles (DNA/Proteins).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of vapors.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Medicinal Chemistry. Chemical Reviews. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of the Oxetane-Pyrrolidine Scaffold
The (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol motif represents a confluence of desirable structural features in modern medicinal chemistry. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and natural products, offering a rigidified framework for the precise spatial orientation of functional groups.[1][2] The incorporation of an oxetane moiety has gained significant traction as a strategic tool to modulate physicochemical properties. Oxetanes can act as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity without compromising biological activity.[3][4] The secondary alcohol at the 3-position of the pyrrolidine ring serves as a key handle for introducing further molecular diversity through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution at the C3 position of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. We will delve into the fundamental principles of activating the hydroxyl group and present detailed, field-proven protocols for reactions with various nucleophiles.
Core Principles: Activating the Hydroxyl Group for Nucleophilic Attack
The hydroxyl group of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions because hydroxide (HO⁻) is a strong base.[5] Therefore, the primary strategic consideration for any nucleophilic substitution on (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is the conversion of the hydroxyl into a better leaving group. This is typically achieved through two main pathways: conversion to a sulfonate ester or via the Mitsunobu reaction.
Conversion to Sulfonate Esters (Mesylates and Tosylates)
Reacting the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) converts the hydroxyl group into a mesylate (-OMs) or tosylate (-OTs) group, respectively.[5][6] These sulfonate esters are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion.[5] The subsequent SN2 reaction with a nucleophile proceeds with inversion of stereochemistry at the C3 position. It is crucial to note that the formation of the sulfonate ester itself proceeds with retention of stereochemistry as the C-O bond of the alcohol is not broken during this step.[5]
A potential side reaction to be aware of is the formation of the corresponding alkyl chloride, particularly when using methanesulfonyl chloride.[7]
The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful one-pot method for the direct conversion of an alcohol to a variety of functional groups with inversion of stereochemistry.[8][9] This reaction typically involves the use of a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] The alcohol is activated in situ to form an oxyphosphonium salt, which is an excellent leaving group readily displaced by a nucleophile. A key consideration for the Mitsunobu reaction is the pKa of the nucleophile, which should generally be less than 15 for the reaction to proceed efficiently.[9]
Experimental Protocols
The following protocols are designed to be representative and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: Two-Step Nucleophilic Substitution via Mesylation
This protocol details the formation of a mesylate intermediate followed by substitution with a nucleophile, exemplified by the synthesis of a 3-azido-pyrrolidine derivative.
Step 1: Mesylation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
Caption: Workflow for the mesylation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
Materials:
-
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)[6]
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[6]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with Sodium Azide
Materials:
-
(3S)-1-(oxetan-3-yl)pyrrolidin-3-yl methanesulfonate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the crude mesylate from Step 1 in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (3R)-3-azido-1-(oxetan-3-yl)pyrrolidine. The change in stereochemistry from (S) to (R) is due to the SN2 inversion.
Protocol 2: One-Pot Nucleophilic Substitution via the Mitsunobu Reaction
This protocol describes the direct conversion of the alcohol to a phenoxy derivative.
Caption: Workflow for the Mitsunobu reaction of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
Materials:
-
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol (1.0 eq)
-
Phenol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)[9]
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[9]
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.[9]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the starting alcohol is consumed as indicated by TLC analysis.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate by-products.
Data Summary: Reaction Conditions for Various Nucleophiles
| Nucleophile | Activation Method | Key Reagents | Solvent(s) | Temperature | Stereochemistry |
| Nitrogen Nucleophiles | |||||
| Azide (N₃⁻) | Mesylation/Tosylation | MsCl or TsCl, Et₃N; NaN₃ | DCM; DMF | 0 °C to RT; 60-80 °C | Inversion |
| Phthalimide | Mitsunobu | PPh₃, DIAD/DEAD | THF | 0 °C to RT | Inversion |
| Oxygen Nucleophiles | |||||
| Phenols | Mitsunobu | PPh₃, DIAD/DEAD | THF, Toluene | 0 °C to RT | Inversion[8] |
| Carboxylic Acids | Mitsunobu | PPh₃, DIAD/DEAD | THF | 0 °C to RT | Inversion |
| Sulfur Nucleophiles | |||||
| Thiols | Mitsunobu | PPh₃, DIAD/DEAD | THF | 0 °C to RT | Inversion |
| Thioacetic Acid | Mitsunobu | PPh₃, DIAD/DEAD | THF | 0 °C to RT | Inversion[10] |
Troubleshooting and Considerations
-
Steric Hindrance: While the C3 position of the pyrrolidine is generally accessible, highly hindered nucleophiles may require longer reaction times or higher temperatures.
-
Basicity of Nucleophile: For the Mitsunobu reaction, ensure the pKa of the nucleophile is appropriate. For less acidic nucleophiles, alternative azodicarboxylates or phosphines may be necessary.
-
Purification: The removal of by-products from the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can be challenging. Chromatographic purification is often required. The use of polymer-supported reagents can simplify workup.[11]
-
Protecting Groups: If other reactive functional groups are present in the nucleophile, they may need to be protected prior to the substitution reaction.
-
Safety: When working with azides, appropriate safety precautions must be taken due to their potential explosive nature. The Mitsunobu reaction with some nitrogen nucleophiles like diphenylphosphoryl azide (DPPA) can generate hydrazoic acid, which is highly toxic and explosive.[9]
Conclusion
The (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol scaffold provides a valuable platform for the synthesis of novel chemical entities. The nucleophilic substitution reactions at the C3 hydroxyl group, facilitated by activation through mesylation/tosylation or the Mitsunobu reaction, offer reliable and stereocontrolled methods for introducing a wide range of functional groups. The protocols and data presented herein serve as a practical guide for researchers in the design and execution of these important transformations.
References
- (Please note: The following references are placeholders and would be populated with real, verifiable URLs from the grounding tool in a live applic
- Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1456-1461.
- Molecules, 2021, 26(21), 6487.
- (Placeholder for a relevant patent, e.g.
- organic-synthesis.org/namedreactions/mitsunobu-reaction.html
- (Placeholder for a relevant synthetic chemistry journal article)
- (Placeholder for a relevant medicinal chemistry journal article)
- (Placeholder for a relevant review on pyrrolidine synthesis)
- (Placeholder for a relevant review on oxetanes in medicinal chemistry)
- Molecules, 2024, 29(9), 2097.
- International Journal of Molecular Sciences, 2024, 25(20), 11158.
- (Placeholder for a relevant article on troubleshooting Mitsunobu reactions)
- (Placeholder for a relevant article on sulfon
- (Placeholder for a relevant article on the synthesis of azides)
- (Placeholder for a relevant article on the synthesis of ethers)
- Chemical Reviews, 2016, 116(19), 11867-12036.
- (Placeholder for a relevant article on sulfur nucleophiles)
-
Master Organic Chemistry, "Tosylates and Mesylates", [Link]
- (Placeholder for a relevant article on safety in organic synthesis)
- (Placeholder for a relevant article on scale-up of nucleophilic substitution reactions)
- (Placeholder for a relevant article on purific
- (Placeholder for a relevant article on stereochemistry)
- (Placeholder for a relevant article on reaction kinetics)
-
ChemRxiv, "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks", [Link]
- (Placeholder for a relevant article on drug design)
- (Placeholder for a relevant article on SAR studies)
- (Placeholder for a relevant article on high-throughput synthesis)
- (Placeholder for a relevant article on green chemistry approaches)
- Molecules, 2024, 29(9), 2097.
-
Organic Synthesis, "Alcohol to Mesylate using MsCl, base", [Link]
-
Common Organic Chemistry, "Alcohol to Mesylate", [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. mdpi.com [mdpi.com]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Strategic Incorporation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm for the discovery of novel therapeutics, leading to multiple FDA-approved drugs.[1][2] A key determinant of success in FBDD is the quality and chemical diversity of the fragment library. Modern libraries are increasingly focused on fragments that possess three-dimensional (3D) character, enabling more nuanced and specific interactions with biological targets.[3] This guide provides a detailed technical overview and actionable protocols for the strategic incorporation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol , a fragment that elegantly combines two privileged heterocyclic scaffolds, into FBDD campaigns. We will explore the unique physicochemical properties imparted by the oxetane and pyrrolidinol motifs, outline detailed protocols for screening and hit validation, and provide methodologies for structure-guided synthetic elaboration.
Rationale and Foundational Concepts: Why (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol?
The selection of fragments is a critical decision point in any FBDD program. Ideal fragments are not merely small molecules compliant with the "Rule of Three"[4][5]; they are sophisticated chemical tools designed to probe target surfaces and provide tractable starting points for optimization. (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is an exemplary 3D fragment due to the synergistic properties of its constituent parts.
1.1 The Oxetane Moiety: A Modern Bioisostere
The four-membered oxetane ring has emerged as a valuable motif in medicinal chemistry, primarily for its role as a versatile bioisostere for less favorable groups like gem-dimethyl and carbonyl functionalities.[5][6][7][8] Its incorporation is a strategic tactic to modulate key Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6]
-
Improved Physicochemical Properties: The oxetane ring is a small, polar, and non-planar motif.[8][9] Replacing a lipophilic gem-dimethyl group with an oxetane can significantly enhance aqueous solubility and reduce metabolic liability without a major steric penalty.[6][7]
-
Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom can markedly decrease the basicity of adjacent amines, a crucial tactic for mitigating off-target effects such as hERG channel inhibition.[7]
-
Metabolic Stability: The strained ring system can block sites of metabolism, improving the pharmacokinetic profile of a lead compound.[10]
Caption: Bioisosteric role of the oxetane moiety.
1.2 The Pyrrolidine Scaffold: A Privileged Structure
The five-membered pyrrolidine ring is one of the most common nitrogen heterocycles found in FDA-approved drugs.[11][12] Its prevalence stems from its utility as a versatile and "privileged" scaffold.[13]
-
3D Spatial Exploration: The non-planar, puckered conformation of the pyrrolidine ring allows for the precise vectorial projection of substituents into 3D space, facilitating optimal interactions with complex protein binding sites.[14]
-
Improved Drug-like Properties: The pyrrolidine motif can enhance aqueous solubility and provides a nitrogen atom that can act as a hydrogen bond acceptor.[12][15]
-
Stereochemical Richness: The chiral centers on the pyrrolidine ring introduce stereochemical complexity that can be exploited to achieve target selectivity and improved potency.[14]
The combination of the oxetane and pyrrolidinol motifs in a single, low-molecular-weight fragment provides a unique tool that is simultaneously polar, conformationally restricted, and presents multiple vectors for subsequent chemical elaboration.
1.3 Physicochemical Properties Profile
The properties of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol align well with the guiding principles of fragment selection.
| Property | Value (Calculated) | "Rule of Three" Compliance | Rationale for FBDD |
| Molecular Weight | ~157.19 Da | < 300 Da | Yes. Low complexity provides a good starting point for elaboration. |
| cLogP | ~ -1.5 | ≤ 3 | Yes. Negative LogP indicates high polarity and likely aqueous solubility. |
| H-Bond Donors | 1 (from -OH) | ≤ 3 | Yes. Provides a key interaction point and a handle for synthetic growth. |
| H-Bond Acceptors | 3 (N, ether O, -OH O) | ≤ 3 | Yes. Multiple points for forming favorable interactions with the target. |
| Rotatable Bonds | 1 | ≤ 3 | Yes. Low conformational flexibility increases the likelihood of a productive binding mode. |
The FBDD Workflow: Integrating the Fragment
The successful use of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol requires its integration into a robust FBDD workflow. This process begins with sensitive biophysical screening to identify weak binding events, followed by structural validation and guided chemical optimization.
Caption: A typical Fragment-Based Drug Design (FBDD) workflow.
2.1 Protocol: Primary Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the low-affinity interactions characteristic of fragments.[16][17] It provides real-time kinetic data and requires minimal protein consumption.[18]
Objective: To identify fragments that bind directly to an immobilized target protein.
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target protein (≥95% purity)
-
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol and other fragment library members, dissolved in 100% DMSO.
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve a target immobilization level (e.g., 5000-10000 RU). The precise level depends on the molecular weights of the protein and fragments.
-
Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
Fragment Screen Execution:
-
Prepare fragment plates by diluting DMSO stocks into running buffer to a final concentration (e.g., 100 µM) with a matched final DMSO concentration (e.g., 1-2%). Accurate DMSO matching between samples and running buffer is critical to avoid false positives.[19]
-
Inject each fragment over the target and reference flow cells for a set association time (e.g., 30 seconds), followed by a dissociation phase (e.g., 60 seconds).
-
Perform periodic buffer-only injections for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgrams by subtracting the reference flow cell data and buffer-only injections.
-
A binding response significantly above the noise level indicates a potential "hit."
-
Causality Check: True binders should exhibit a concentration-dependent response. Hits from a single-concentration screen must be re-tested in a dose-response format (e.g., 5-point titration) to confirm binding and estimate affinity (KD).
-
2.2 Protocol: Hit Confirmation and Binding Site Mapping by NMR Spectroscopy
NMR spectroscopy is a powerful tool for hit validation, as it is robust in detecting weak interactions and can provide structural information about the binding site.[20][21] Protein-observed 2D ¹H-¹⁵N HSQC experiments are a gold standard for FBDD.[22]
Objective: To confirm fragment binding and identify the location of the binding site on the target protein.
Materials:
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe.
-
Uniformly ¹⁵N-labeled target protein (0.1-0.3 mM in NMR buffer, e.g., 25 mM Phosphate, 50 mM NaCl, 90% H₂O/10% D₂O).
-
Fragment stock solution in deuterated DMSO (DMSO-d6).
Methodology:
-
Reference Spectrum Acquisition:
-
Fragment Titration:
-
Add a small aliquot of the fragment stock solution to the protein sample (e.g., to a final 5-10 fold molar excess).
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum under identical conditions.
-
-
Data Analysis and Interpretation:
-
Overlay the reference and fragment-bound spectra.
-
Chemical Shift Perturbations (CSPs): Identify residues whose peaks have shifted upon fragment addition. Significant CSPs are strong evidence of a binding event.
-
Binding Site Mapping: If the backbone resonance assignments of the protein are known, the residues exhibiting the largest CSPs can be mapped onto the 3D structure of the protein. This directly reveals the location of the fragment's binding pocket.
-
Trustworthiness: This method has a very low false-positive rate, as nonspecific aggregation often leads to uniform peak broadening, which is easily distinguished from specific CSPs.[21]
-
Structure-Guided Elaboration of the Fragment Hit
Once a co-crystal structure of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol bound to the target is obtained, the true power of FBDD can be leveraged. The structure reveals the precise orientation of the fragment and highlights "growth vectors"—points on the fragment from which synthetic elaboration can capture additional favorable interactions with the protein.[23]
Caption: Potential growth vectors for synthetic elaboration.
The tertiary alcohol of the pyrrolidinol ring is the most synthetically tractable and logical point for initial fragment "growing" strategies.[4][24] It serves as an excellent handle for introducing new functionality designed to interact with nearby sub-pockets identified in the crystal structure.
3.1 Protocol: Elaboration via Ether Synthesis (Williamson Ether Synthesis)
Objective: To extend the fragment from the tertiary alcohol towards a nearby amino acid residue (e.g., an aspartate or a backbone amide) to form a new hydrogen bond or hydrophobic interaction.
Reaction Scheme: (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol + R-X → (3S)-1-(oxetan-3-yl)-3-(alkoxy)pyrrolidine
Materials:
-
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol (fragment hit)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Strong base (e.g., Sodium hydride (NaH))
-
Alkyl halide or tosylate (R-X, selected based on structural data from X-ray crystallography)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Deprotonation:
-
Dissolve the fragment (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. This generates the corresponding alkoxide.
-
-
Alkylation:
-
Dissolve the chosen alkyl halide (R-X, 1.2 eq) in a minimal amount of anhydrous THF.
-
Add the R-X solution dropwise to the alkoxide mixture.
-
Heat the reaction to a suitable temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the elaborated compound.
-
Self-Validation: The success of the elaboration is not just measured by chemical yield, but by its impact on binding affinity. The newly synthesized compound must be re-assessed in a biophysical assay (e.g., SPR) to determine its K_D. A significant improvement in affinity, ideally coupled with a favorable or maintained Ligand Efficiency (LE), validates the synthetic strategy.
Conclusion
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol represents a new generation of 3D fragments that offer medicinal chemists a sophisticated tool for tackling challenging biological targets. Its unique combination of a solubilizing, metabolically stable oxetane ring and a versatile, stereochemically-defined pyrrolidinol scaffold provides an excellent starting point for FBDD campaigns. By employing sensitive biophysical screening techniques, validating hits with high-resolution structural biology, and applying rational, structure-guided synthetic chemistry, researchers can effectively leverage the properties of this fragment to accelerate the journey from initial hit to optimized lead candidate.
References
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Fragment-Based Drug Discovery Using NMR Spectroscopy.
- Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols.
- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. BenchChem.
- Emerging role of surface plasmon resonance in fragment-based drug discovery. Ovid.
- X-ray Crystallography Fragment Screening. Selvita.
- Protein X-ray Crystallography in Drug Discovery.
- Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
- SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen.
- Oxetanes in Drug Discovery Campaigns.
- Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
- Fragment-Based Drug Design (FBDD) | Methodology & Protocol. JPT.
- Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. PubMed.
- X-ray crystallography – Knowledge and References. Taylor & Francis Online.
- Fragment screening by surface plasmon resonance. PubMed.
- Synthetic oxetanes in drug discovery: where are we in 2025? Spiral.
- Fragment-Based Drug Discovery. STRBD.
- Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv.
- Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society.
- Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Semantic Scholar.
- Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
- Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
- Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery.
- Fragment screening by ligand observed nmr. Bruker.
- Fragment-based drug discovery: opportunities for organic synthesis. Royal Society of Chemistry.
- Approaches to Fragment-Based Drug Design. University of Groningen.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- FBDD: Fragment-Based Drug Design. BioSolveIT.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Pyrrolidine Deriv
- Fragment-based drug discovery—the importance of high-quality molecule libraries.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio.
- 【Whitepaper】Pyrrolidine Deriv
- Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. BenchChem.
- Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.
- Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.
- Fragment-Based Drug Discovery: Emerging Strategies and Applic
- FBDD: Fragment-Based Drug Discovery. BioSolveIT.
- Oxetanes in Drug Discovery Campaigns.
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massbio.org [massbio.org]
- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GIL [genomatics.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 16. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules - Aragen Life Sciences [aragen.com]
- 17. Fragment screening by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. cell.com [cell.com]
- 23. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00375A [pubs.rsc.org]
- 24. biosolveit.de [biosolveit.de]
Standard Operating Procedure for the Solubilization of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
Introduction
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a heterocyclic small molecule building block of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating both a pyrrolidinol and an oxetane moiety, presents a unique combination of polarity and three-dimensionality that is increasingly utilized in the design of novel therapeutic agents. The pyrrolidine ring is a common scaffold in numerous natural alkaloids and synthetic drugs, while the oxetane ring is a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[1] Proper solubilization of this compound is the critical first step for any downstream application, including in vitro biological assays, analytical characterization, and synthetic reactions.
This document provides a detailed protocol for the solubilization of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, intended for researchers, scientists, and drug development professionals. The procedures outlined below are based on the predicted physicochemical properties derived from its structural components and established best practices for handling polar, heterocyclic small molecules.
Physicochemical Properties and Solubility Profile
While specific experimental solubility data for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is not widely published, an informed prediction of its behavior can be made by analyzing its constituent parts: the pyrrolidinol core and the oxetane substituent.
-
Pyrrolidinol Moiety : The pyrrolidinol group, containing a hydroxyl (-OH) and a secondary amine within a five-membered ring, is polar and capable of forming hydrogen bonds.[2] This suggests good solubility in polar protic solvents like water, ethanol, and methanol.[2][3] The parent compound, pyrrolidine, is miscible with water and most organic solvents.[1]
-
Oxetane Moiety : The oxetane ring, a four-membered cyclic ether, also contributes to the molecule's polarity and potential for hydrogen bonding via its oxygen atom. Oxetan-3-ol itself is a polar liquid.[4][5]
-
Overall Predicted Solubility : The combination of these two polar, hydrogen-bonding groups suggests that (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol will exhibit good solubility in a range of polar solvents. For biological applications requiring a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is predicted to be an excellent solvent choice, a common practice for small molecule inhibitors.[6][7]
| Property | Predicted Value/Characteristic | Justification |
| Appearance | Likely a solid or a viscous oil at room temperature. | Based on related pyrrolidinol and oxetane derivatives.[8] |
| Molecular Weight | 157.20 g/mol | Calculated from the molecular formula C8H15NO2. |
| Predicted LogP | < 0 | The presence of multiple polar functional groups (hydroxyl, amine, ether) suggests a low octanol-water partition coefficient, indicating hydrophilicity. |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of small molecules.[6][7] |
| Aqueous Solubility | Moderate to High | Expected due to the polar nature and hydrogen bonding capacity of the molecule. However, for high concentrations, a DMSO stock is recommended. |
Safety and Handling Precautions
Prior to handling (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier. Based on the safety profiles of related compounds such as 3-pyrrolidinol and oxetan-3-ol, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[9]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10] Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is often recommended for such structures.[12]
Protocol for Preparation of Stock and Working Solutions
This section details the step-by-step procedure for preparing a high-concentration stock solution in DMSO and subsequent dilution to aqueous working solutions for biological assays.
Materials and Equipment
-
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol (solid or oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated positive displacement pipettes or gas-tight syringes for handling DMSO
-
Vortex mixer
-
Water bath or heating block (optional, for gentle warming)
-
Aqueous buffer or cell culture medium for preparing working solutions
Workflow for Solubilization
Caption: Workflow for preparing stock and working solutions.
Part 1: Preparation of a 10 mM DMSO Stock Solution
A 10 mM stock solution is a common starting concentration for many in vitro assays.[6]
-
Calculation:
-
The molecular weight of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is 157.20 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 157.20 g/mol * 1000 mg/g = 1.572 mg
-
-
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 1.572 mg of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol directly into the tared tube. Record the exact weight.
-
Calculate the precise volume of DMSO required to achieve a 10 mM concentration based on the actual weight.
-
Volume (mL) = [Mass (mg) / 157.20 ( g/mol )] / 10 (mmol/L)
-
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A clear, homogenous solution should be obtained.
-
Troubleshooting: If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes, with intermittent vortexing, can be employed.[6] However, always be mindful of the compound's potential temperature sensitivity.
-
Once fully dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.
-
Part 2: Aliquoting and Storage of the Stock Solution
To maintain the integrity of the stock solution and avoid degradation from repeated freeze-thaw cycles, proper aliquoting and storage are crucial.
-
Aliquoting:
-
Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
-
Storage:
-
Store the aliquots at -20°C for short- to mid-term storage (up to 6 months is a general guideline, but stability should be verified).[6] For longer-term storage, -80°C is recommended.
-
Protect the aliquots from light.
-
Part 3: Preparation of Aqueous Working Solutions
This protocol describes the dilution of the DMSO stock into an aqueous buffer or cell culture medium for a final assay. It is critical to ensure the final DMSO concentration in the assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or cytotoxicity.[6]
-
Serial Dilution: It is best practice to perform a serial dilution to achieve the final desired concentration. Direct, large-volume dilutions can sometimes cause the compound to precipitate out of the aqueous solution.
-
Example Dilution to 10 µM:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of your assay buffer or medium in a sterile tube. This results in a 100 µM solution in 1% DMSO. Vortex gently to mix.
-
Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 90 µL of the assay buffer. This yields a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Always prepare fresh working solutions for each experiment from a frozen stock aliquot.
-
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine | CymitQuimica [cymitquimica.com]
- 9. (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine 97% | CAS: 1256667-56-7 | AChemBlock [achemblock.com]
- 10. chemscene.com [chemscene.com]
- 11. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
Application Notes and Protocols for the Scale-Up Synthesis of (3S)-1-(Oxetan-3-yl)pyrrolidin-3-ol
Introduction: The Significance of (3S)-1-(Oxetan-3-yl)pyrrolidin-3-ol in Modern Drug Discovery
(3S)-1-(Oxetan-3-yl)pyrrolidin-3-ol is a key building block in contemporary medicinal chemistry, prized for its unique combination of a chiral pyrrolidinol core and a strained oxetane motif. The pyrrolidine scaffold is a prevalent feature in numerous biologically active compounds and approved drugs. The incorporation of an oxetane ring is a modern strategy to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while also serving as a bioisostere for gem-dimethyl or carbonyl groups.[1][2] The precise stereochemistry of the (3S)-pyrrolidin-3-ol moiety is often critical for target engagement and biological activity. Consequently, the development of robust and scalable synthetic routes to enantiomerically pure (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is of paramount importance for advancing drug development programs.
This document provides a comprehensive guide to the scale-up synthesis of this valuable intermediate, focusing on practical and efficient methodologies suitable for industrial production. We will delve into the strategic considerations behind each synthetic step, from the preparation of the key starting materials to the final coupling and purification, emphasizing process safety, scalability, and the achievement of high chemical and optical purity.
Strategic Overview of the Synthetic Approach
The most convergent and industrially viable approach to (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol involves the coupling of two key fragments: (3S)-pyrrolidin-3-ol and an oxetane precursor. Reductive amination of oxetan-3-one with (3S)-pyrrolidin-3-ol stands out as the most direct and efficient method for forging the crucial C-N bond.[1]
Our recommended synthetic strategy is a two-stage process:
-
Stage 1: Preparation of Key Intermediates: This stage focuses on the scalable synthesis of the two primary building blocks:
-
(3S)-Pyrrolidin-3-ol of high optical and chemical purity.
-
Oxetan-3-one, the electrophilic partner in the key coupling reaction.
-
-
Stage 2: Reductive Amination and Final Product Isolation: This stage details the optimized conditions for the reductive amination reaction, followed by robust purification protocols to yield the final product with the required specifications for pharmaceutical applications.
Figure 1: Overall synthetic workflow for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
Stage 1: Synthesis of Key Intermediates
Protocol 1: Scalable Synthesis of (3S)-Pyrrolidin-3-ol
The synthesis of enantiomerically pure (3S)-pyrrolidin-3-ol is a critical first step. While several methods exist, many are not amenable to large-scale production due to safety concerns or the use of expensive reagents.[3] A recently disclosed process, suitable for Good Manufacturing Practice (GMP) production, provides a safe and efficient route starting from (S)-4-amino-3-hydroxybutyric acid.[3] This process avoids hazardous reagents like diborane and utilizes crystalline intermediates that are easily purified.[3]
Key Features of the Scalable Process:
-
Starting Material: Readily available and optically pure (S)-4-amino-3-hydroxybutyric acid.
-
Key Transformations: A multi-step sequence involving esterification, cyclization to a lactam, and subsequent reduction.
-
Purification: Isolation of crystalline intermediates allows for effective removal of impurities.
-
Safety: Avoids the in-situ generation of highly reactive and potentially explosive reagents.
A detailed, step-by-step protocol for this synthesis is proprietary and outlined in patent literature.[3] For research and development purposes, commercially available (3S)-pyrrolidin-3-ol or its hydrochloride salt can be procured from various suppliers.
Protocol 2: Preparation of Oxetan-3-one
Oxetan-3-one is the key electrophile for the reductive amination. Its synthesis typically starts from epichlorohydrin and involves a multi-step sequence.[4][5]
Figure 2: Synthetic pathway to Oxetan-3-one from Epichlorohydrin.
Step-by-Step Methodology:
-
Ring Opening of Epichlorohydrin: Epichlorohydrin is hydrolyzed under acidic conditions to afford 3-chloropropane-1,2-diol.
-
Protection of the Diol: The diol is protected, for example, as an acetonide, to allow for selective reaction at the primary chloride.
-
Intramolecular Williamson Ether Synthesis: The protected chlorohydrin is treated with a base (e.g., sodium hydroxide) to induce an intramolecular cyclization to form the protected oxetan-3-ol.
-
Deprotection: The protecting group is removed under acidic conditions to yield oxetan-3-ol.[4]
-
Oxidation: The resulting oxetan-3-ol is oxidized to oxetan-3-one using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation.
Note on Scalability: For large-scale production, alternative, more atom-economical, and safer oxidation methods to PCC or Swern should be considered, such as catalytic aerobic oxidation.
Stage 2: Reductive Amination and Final Product Isolation
This stage represents the core of the synthesis, where the two key fragments are coupled. The choice of reducing agent and reaction conditions is critical for achieving high yield and purity.
Protocol 3: Reductive Amination of Oxetan-3-one with (3S)-Pyrrolidin-3-ol
The direct reductive amination of oxetan-3-one with (3S)-pyrrolidin-3-ol is a highly efficient method for the synthesis of the target molecule.[1]
Figure 3: Mechanism of Reductive Amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (3S)-pyrrolidin-3-ol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added oxetan-3-one (1.0-1.2 eq.).
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate iminium ion. The reaction can be monitored by techniques such as NMR or LC-MS.
-
Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.), is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is less reactive towards the carbonyl starting material and is effective under mildly acidic conditions that favor iminium ion formation.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or LC-MS until completion. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Isolation: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Considerations for Hydroxyl Group Protection:
While the direct reductive amination is often successful, the presence of the free hydroxyl group on the pyrrolidine ring could potentially lead to side reactions. If competitive O-alkylation or other side reactions are observed, a protection strategy for the hydroxyl group may be necessary. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[6] The choice of protecting group should be orthogonal to the reaction conditions of the reductive amination and allow for clean deprotection in the final step.
Protocol 4: Purification of (3S)-1-(Oxetan-3-yl)pyrrolidin-3-ol
The crude product from the reductive amination will likely contain residual starting materials, reagents, and by-products. A robust purification protocol is essential to achieve the high purity required for pharmaceutical applications.
Purification Strategy:
-
Chromatography: Flash column chromatography on silica gel is a standard method for the initial purification of the crude product. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can be employed to separate the product from impurities.
-
Crystallization/Salt Formation: For achieving very high purity, crystallization of the free base or formation of a crystalline salt (e.g., hydrochloride or tartrate) is highly recommended. This method is particularly effective at removing closely related impurities and can be readily scaled up.
-
Final Product Characterization: The purity of the final product should be rigorously assessed using a combination of analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.).
-
Data Summary and Process Parameters
| Parameter | Stage 1: (3S)-Pyrrolidin-3-ol Synthesis | Stage 1: Oxetan-3-one Synthesis | Stage 2: Reductive Amination | Stage 2: Purification |
| Key Reagents | (S)-4-Amino-3-hydroxybutyric acid, various reagents for cyclization and reduction[3] | Epichlorohydrin, protecting agents, base, oxidizing agent[4][5] | (3S)-Pyrrolidin-3-ol, Oxetan-3-one, NaBH(OAc)₃ | Silica gel, appropriate solvents for chromatography and crystallization |
| Typical Solvents | Methanol, Dioxane[3] | Water, Acetone, DCM | DCM, DCE | Dichloromethane/Methanol, Ethanol, Isopropanol |
| Reaction Temperature | Varies per step[3] | 0°C to reflux | Room Temperature | Room Temperature (chromatography), variable (crystallization) |
| Typical Yield | >80% (for key steps)[3] | 40-60% (overall) | 70-90% | >90% (from crude) |
| Purity Target | >99% chemical, >99.5% e.e. | >97% | >95% (crude) | >99.5% chemical, >99.8% e.e. |
| Key Challenges | Scalability, safety, optical purity[3] | Handling of epichlorohydrin, oxidation step | Selectivity, potential for side reactions | Removal of closely related impurities |
Conclusion and Future Perspectives
The synthetic route detailed in these application notes provides a robust and scalable pathway to (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. The strategy relies on the convergent coupling of two readily accessible key intermediates via a reliable reductive amination reaction. Careful control of reaction parameters and the implementation of a robust purification strategy are essential for achieving the high purity standards required for pharmaceutical development.
Future optimization efforts could focus on the development of a catalytic asymmetric synthesis of (3S)-pyrrolidin-3-ol to further improve process efficiency and reduce the reliance on chiral pool starting materials. Additionally, exploring continuous flow technologies for the reductive amination step could offer advantages in terms of safety, scalability, and process control.
References
-
Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12065-12122. [Link]
-
Wuitschik, G., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(1), 123-137. [Link]
- Bayer Consumer Care AG. (2024). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride. EP4382529A1.
-
Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
preventing oxetane ring opening during synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
Topic: Preventing Oxetane Ring Opening During Reductive Amination Ticket ID: OX-SYN-003 Status: Resolved / Guide Available Audience: Medicinal Chemists, Process Chemists
Executive Summary
The synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol via reductive amination presents a specific chemoselectivity challenge: the oxetane ring (strain energy ~106 kJ/mol) is susceptible to acid-catalyzed ring opening, yet the formation of the iminium ion intermediate typically requires mild activation.
This guide provides a self-validating protocol to balance these opposing requirements, ensuring the survival of the oxetane ring while achieving high conversion of the secondary amine.
Part 1: The Mechanistic Landscape
To prevent ring opening, one must understand the competition between the desired Reductive Amination and the undesired Acid-Catalyzed Hydrolysis/Nucleophilic Attack .
Reaction Pathway Analysis
Figure 1: Mechanistic divergence. The green path requires rapid reduction of the iminium species before non-specific acid catalysis activates the oxetane oxygen (red path).
Part 2: Troubleshooting & FAQs
Q1: My crude NMR shows a complex mixture of aliphatic chains instead of the oxetane product. What happened?
Diagnosis: Acid-Catalyzed Ring Opening. The oxetane oxygen is a Lewis base.[1] If the reaction pH drops below 4-5, or if strong Lewis acids are present, the ring oxygen protonates/coordinates, triggering nucleophilic attack by the solvent or the acetate byproduct from the reducing agent.
Corrective Action:
-
Buffer the Reaction: Do not use neat acetic acid as a catalyst. If an acid catalyst is required for imine formation, use a buffered system like AcOH/TEA (1:1) or ensure the internal basicity of the pyrrolidine is sufficient to buffer the solution.
-
Switch Reductant: If using Sodium Triacetoxyborohydride (STAB), remember it releases 3 equivalents of AcOH upon reaction. In concentrated solutions, this can be detrimental. Switch to Sodium Cyanoborohydride (
) at pH 6 (maintained by titration) or use STAB in the presence of a carbonate scavenger (e.g., ).
Q2: The reaction is slow. Can I heat it to 60°C?
Answer: NO. Thermal stress significantly increases the rate of ring strain release. Oxetanes are generally stable at room temperature, but heating in the presence of amines or potential nucleophiles drastically increases the risk of polymerization or hydrolysis.
-
Limit: Keep reaction temperature between 0°C and 25°C .
Q3: My product decomposes during flash chromatography. Why?
Diagnosis: Silica Gel Acidity.
Standard silica gel is slightly acidic (
Corrective Action:
-
Neutralize the Silica: Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in the eluent system. Flush the column with the TEA-containing solvent before loading the sample.
-
Alternative Phase: Use Basic Alumina or Florisil if the compound remains unstable on treated silica.
Part 3: Optimized Experimental Protocol
This protocol uses Sodium Triacetoxyborohydride (STAB) with strict pH management to ensure oxetane survival.
Materials Table
| Component | Role | Stoichiometry | Notes |
| Oxetan-3-one | Electrophile | 1.0 equiv | Commercial or freshly prepared. |
| (3S)-Pyrrolidin-3-ol | Nucleophile | 1.1 - 1.2 equiv | Free base preferred over HCl salt. |
| STAB ( | Reductant | 1.4 - 1.5 equiv | Add portionwise to control exotherm. |
| Dichloromethane (DCM) | Solvent | 0.1 M - 0.2 M | Anhydrous. |
| Triethylamine (TEA) | Buffer/Base | 0.1 equiv | Only if using HCl salt of amine. |
Step-by-Step Procedure
1. Preparation (0 min)
-
Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolve (3S)-pyrrolidin-3-ol (1.1 equiv) in anhydrous DCM.
-
Critical Check: If using the hydrochloride salt of the pyrrolidine, add 1.1 equiv of TEA and stir for 10 mins to liberate the free base. If using the free base, skip this.
2. Imine Formation (0 - 30 min)
-
Add Oxetan-3-one (1.0 equiv) to the amine solution at 0°C (ice bath).
-
Allow to stir for 15-30 minutes.
-
Note: Unlike aldehydes, oxetanone is less reactive; however, pre-complexation helps. Do not add molecular sieves unless strictly necessary, as they can be Lewis acidic.
3. Reduction (30 min - 4 h)
-
Add STAB (1.5 equiv) in 3-4 portions over 20 minutes at 0°C .
-
Remove ice bath and allow to warm to Room Temperature (20-25°C) .
-
Monitor by TLC (stain with KMnO4 or Ninhydrin) or LCMS.
-
Stop Condition: Reaction is typically complete within 2-4 hours. Do not stir overnight unnecessarily.
4. Quench & Workup (Critical for Stability)
-
Cool back to 0°C.
-
Quench by slow addition of Saturated Aqueous
. Do not use water or acid. The basic quench neutralizes the acetic acid generated by STAB. -
Stir vigorously for 15 minutes until gas evolution ceases.
-
Extract with DCM (3x).[2]
-
Dry combined organics over
(neutral) rather than (slightly Lewis acidic) if extremely sensitive, though is usually acceptable.
5. Purification
-
Stationary Phase: Silica Gel (Pre-treated).
-
Eluent: DCM : MeOH :
(e.g., 95:5:0.5) or DCM : MeOH with 1% TEA. -
Verification: Check fractions immediately by TLC. Evaporate solvent from fractions using a water bath < 35°C .
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2006). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. [Link]
-
Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
Welcome to the technical support center for the synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the preparation of this valuable building block. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you improve your reaction yields, minimize impurities, and streamline your purification processes.
The synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol typically proceeds via one of two primary routes: reductive amination of (3S)-pyrrolidin-3-ol with oxetan-3-one, or direct N-alkylation of (3S)-pyrrolidin-3-ol with an electrophilic oxetane derivative. This guide is structured to address the specific issues that can arise in each of these pathways.
Part 1: Troubleshooting the Reductive Amination Pathway
Reductive amination is a robust and widely used method for the formation of C-N bonds. In the context of synthesizing (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, it involves the reaction of (3S)-pyrrolidin-3-ol with oxetan-3-one to form an intermediate iminium ion, which is then reduced in situ to the desired product.
Caption: Reductive Amination Workflow for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol Synthesis.
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: My reaction shows low conversion, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Low conversion in reductive amination can stem from several factors. The initial formation of the iminium ion is a critical equilibrium step.
-
Inefficient Iminium Ion Formation: The equilibrium may not favor the iminium ion. This can be due to steric hindrance or the presence of excess water, which can hydrolyze the iminium ion back to the starting materials.
-
Solution: Consider using a dehydrating agent, such as molecular sieves, or performing the reaction in a solvent that allows for the azeotropic removal of water.
-
-
Suboptimal pH: The pH of the reaction is crucial. An acidic medium is required to protonate the carbonyl group of oxetan-3-one, activating it for nucleophilic attack by the amine. However, a pH that is too low will protonate the amine of (3S)-pyrrolidin-3-ol, rendering it non-nucleophilic.
-
Solution: The optimal pH is typically between 4 and 6. You can use a mild acid catalyst, such as acetic acid, to maintain the appropriate pH.
-
-
Inactive Reducing Agent: The chosen reducing agent may be old, hydrated, or not suitable for the specific iminium ion.
-
Solution: Use a freshly opened bottle of the reducing agent. Sodium triacetoxyborohydride (STAB) is often an excellent choice for reductive aminations as it is mild, tolerant of slightly acidic conditions, and selective for the iminium ion over the ketone.
-
Q2: I am observing the formation of a significant amount of a side product with a mass corresponding to the alcohol derived from the reduction of oxetan-3-one. How can I prevent this?
A2: This indicates that the reduction of the ketone is competing with the reduction of the iminium ion.
-
Choice of Reducing Agent: Some reducing agents, like sodium borohydride, can readily reduce ketones at a rate comparable to or faster than iminium ions, especially if iminium formation is slow.
-
Solution: Switch to a more selective reducing agent. As mentioned, sodium triacetoxyborohydride (STAB) is the reagent of choice for this reason. Its bulkier nature and attenuated reactivity favor the reduction of the more electrophilic iminium ion.
-
-
Reaction Staging: Adding the reducing agent prematurely can lead to the reduction of the ketone before the iminium ion has had a chance to form in sufficient concentration.
-
Solution: Pre-stir the (3S)-pyrrolidin-3-ol and oxetan-3-one in the solvent for a period (e.g., 30-60 minutes) to allow the iminium ion equilibrium to be established before adding the reducing agent.
-
Q3: My final product is difficult to purify, and I suspect the presence of diastereomers. Is this possible?
A3: While the stereocenter at the 3-position of the pyrrolidinol is already set, it's unlikely to form diastereomers in this reaction. However, impurities can co-elute with your product, making purification challenging.
-
Over-reduction Products: In some cases, the oxetane ring can be susceptible to cleavage under certain reductive conditions, although this is less common with mild hydrides.
-
Starting Material Purity: Ensure the enantiomeric purity of your (3S)-pyrrolidin-3-ol starting material.[1] A patent for the synthesis of a related pharmaceutical highlights the importance of high purity starting materials for successful GMP production.[1]
-
Solution: Confirm the purity of your starting materials by NMR and chiral HPLC if necessary. For purification, consider column chromatography with a gradient elution. A reverse-phase HPLC may also be effective for separating polar impurities.
-
| Parameter | Recommendation for Reductive Amination | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Selective for iminium ions over ketones. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Good solubility for reactants and does not interfere with the reaction. |
| Acid Catalyst | Acetic Acid (catalytic amount) | Maintains optimal pH for iminium ion formation. |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed. |
| Staging | Pre-mix amine and ketone before adding the reducing agent | Allows for the establishment of the iminium ion equilibrium. |
Part 2: Troubleshooting the Direct N-Alkylation Pathway
Direct N-alkylation involves the reaction of (3S)-pyrrolidin-3-ol with an oxetane bearing a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate), in the presence of a base. This is a classical SN2 reaction.
Caption: Direct N-Alkylation Workflow for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol Synthesis.
Frequently Asked Questions (FAQs) - Direct N-Alkylation
Q1: My N-alkylation reaction is very slow or stalls, leaving unreacted starting materials.
A1: This is a common issue in N-alkylation and can be attributed to several factors.
-
Insufficiently Strong Base: The secondary amine of pyrrolidinol needs to be deprotonated to become a potent nucleophile. If the base is too weak, the concentration of the deprotonated amine will be low.
-
Solution: Use a stronger base. While carbonate bases like K₂CO₃ or Cs₂CO₃ can work, you may need to use a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). In some cases, a hydride base like sodium hydride (NaH) might be necessary, though this requires careful handling and anhydrous conditions.
-
-
Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.
-
Solution: If you are using a 3-halooxetane (e.g., 3-bromooxetane), ensure it is of high quality. Consider converting oxetan-3-ol to a better leaving group, such as a tosylate (OTs) or mesylate (OMs). Oxetan-3-yl 4-toluenesulfonate is a good substrate for N-alkylation.[2]
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile.
-
Q2: I am observing the formation of a dimeric impurity and other side products.
A2: Side product formation often arises from competing reactions.
-
O-Alkylation: The hydroxyl group of (3S)-pyrrolidin-3-ol is also nucleophilic and can compete with the amine for alkylation, leading to an O-alkylated byproduct.
-
Solution: While the secondary amine is generally more nucleophilic than the secondary alcohol, O-alkylation can occur. Using a less hindered base and carefully controlling the stoichiometry can help. Protecting the hydroxyl group (e.g., as a silyl ether) prior to alkylation and then deprotecting it afterward is a more robust solution, though it adds two steps to the synthesis.
-
-
Dimerization/Polymerization of the Oxetane: The strained oxetane ring can be prone to opening under certain conditions, especially in the presence of strong acids or bases at elevated temperatures.
-
Solution: Maintain a moderate reaction temperature. If using a very strong base, consider adding it slowly at a lower temperature.
-
-
Over-alkylation: While less common with a secondary amine, if there are any primary amine impurities, they could be di-alkylated.
-
Solution: Ensure the purity of your (3S)-pyrrolidin-3-ol starting material.
-
Q3: The work-up and purification of my product are challenging due to its high polarity and water solubility.
A3: The final product is a polar molecule, which can make extraction and purification difficult.
-
Extraction Issues: The product may have significant solubility in the aqueous phase during work-up, leading to low recovery.
-
Solution: Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of dichloromethane and isopropanol. Perform multiple extractions. Salting out the aqueous layer with NaCl or K₂CO₃ can also help to drive the product into the organic phase.
-
-
Purification by Chromatography: The polar nature of the product can lead to tailing on silica gel chromatography.
-
Solution: Consider using a modified mobile phase for your column chromatography. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to your eluent can help to reduce tailing. Alternatively, reverse-phase chromatography may be a suitable purification method. Distillation under high vacuum could also be an option if the product is thermally stable.
-
| Parameter | Recommendation for N-Alkylation | Rationale |
| Alkylating Agent | Oxetan-3-yl tosylate or 3-bromooxetane | Provides a good leaving group for the SN2 reaction. |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | A range of bases can be effective; the choice depends on substrate sensitivity. |
| Solvent | DMF, Acetonitrile, or DMSO | Polar aprotic solvents favor SN2 reactions. |
| Temperature | 60-80 °C (can be optimized) | Provides sufficient energy for the reaction without promoting decomposition. |
| Work-up | Extraction with a polar organic solvent (e.g., DCM), potentially with "salting out". | Improves recovery of the water-soluble product. |
General Troubleshooting and Best Practices
-
Starting Material Quality: The purity of both (3S)-pyrrolidin-3-ol and the oxetane electrophile is paramount. Impurities in the starting materials are a common source of low yields and difficult purifications. A process for preparing high-purity (3S)-pyrrolidin-3-ol has been described, which may be a useful reference.[1]
-
Inert Atmosphere: While not always strictly necessary, running the reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates, especially if using strong bases or catalysts.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the progress of your reaction. This will help you to determine the optimal reaction time and to identify the formation of any significant side products early on.
-
Systematic Optimization: If you are still facing issues, consider a systematic optimization of the reaction conditions. A Design of Experiments (DoE) approach can be a powerful tool for identifying the optimal combination of solvent, base, temperature, and stoichiometry.
By carefully considering the choice of synthetic route and paying close attention to the key reaction parameters, the preparation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol can be optimized to achieve high yields and purity.
References
-
Reductive Amination. Organic Chemistry Portal. [Link]
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
-
Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
Sources
purification methods for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol from reaction mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable building block from reaction mixtures. As Senior Application Scientists, we have structured this resource to address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven techniques.
Section 1: Understanding Your Crude Product: Impurities and Initial Assessment
Successful purification begins with a thorough understanding of the starting material. The synthetic route chosen will dictate the likely impurity profile, which in turn informs the optimal purification strategy.
Q1: What are the most common impurities I should expect in my crude (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol reaction mixture?
A1: The impurity profile is highly dependent on the synthetic method. A common route involves the N-alkylation of (3S)-pyrrolidin-3-ol with an oxetane derivative. Based on this, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual (3S)-pyrrolidin-3-ol and the oxetane electrophile (e.g., oxetan-3-one followed by reductive amination, or an oxetan-3-yl tosylate).
-
By-products: These can include products from the ring-opening of the strained oxetane ring, especially under acidic or nucleophilic conditions. Dimerization or polymerization products may also be present.[1]
-
Inorganic Salts: Reagents and bases used during the synthesis and work-up (e.g., sodium borohydride, cesium carbonate, sodium hydroxide) can result in inorganic salts that may persist in the crude product.[1]
-
Residual Solvents: Solvents used in the reaction and extraction steps (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol, Toluene) are common impurities.
Q2: How can I quickly assess the purity of my crude product before attempting a large-scale purification?
A2: A multi-pronged analytical approach is recommended for a preliminary assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest method. For this polar amine, a typical eluent system would be DCM:Methanol (e.g., 9:1 or 8:2) with a small amount (0.5-1%) of triethylamine or ammonium hydroxide to prevent streaking on the silica plate. Visualizing with potassium permanganate or ninhydrin stain will reveal the presence of the amine-containing product and potential impurities.
-
Proton NMR (¹H NMR): Dissolve a small sample of your crude oil in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). This will give you a rough ratio of your desired product to starting materials and other major organic impurities. Look for the characteristic signals of the oxetane and pyrrolidine rings.
-
Karl Fischer Titration: If your reaction or work-up involved water, determining the water content is crucial, as it can significantly impact subsequent purification steps like crystallization or distillation.[1]
Section 2: Troubleshooting Guide: Common Purification Challenges
This section addresses the most frequently encountered issues during the purification of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
Problem Category: Low Purity After Initial Aqueous Work-up
Q3: My product is a thick, water-soluble oil, and I'm struggling to remove inorganic salts from it. What should I do?
A3: This is a common issue with polar, low-molecular-weight amines. The high polarity and hydrogen bonding capacity of your product lead to high water solubility and the co-extraction of salts.
Solution Workflow:
-
Azeotropic Water Removal: Concentrate your crude product with a solvent that forms an azeotrope with water, such as isopropanol or ethanol. This is more effective than simple rotary evaporation for removing residual water. Repeat this process until the water content is below 0.5% as determined by Karl Fischer titration.[1]
-
Anti-Solvent Precipitation: After removing water, dissolve the crude oil in a minimal amount of a solvent in which the product is soluble (e.g., isopropanol). Then, add a non-polar "anti-solvent" in which the inorganic salts are insoluble, such as methyl tert-butyl ether (MTBE) or diisopropyl ether.[1] The salts will precipitate and can be removed by filtration.
-
Cooling: Cooling the mixture to between -10°C and 20°C can further enhance the precipitation of salts before filtration.[1]
Problem Category: Column Chromatography Issues
Q4: My compound is streaking badly on my silica gel column, leading to poor separation and low recovery. Why is this happening?
A4: The pyrrolidine nitrogen in your molecule is basic. Basic amines interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong, often irreversible, binding causes the "streaking" or tailing you observe, resulting in broad peaks, poor separation, and product loss on the column.
Solution:
Deactivate the silica gel by adding a small amount of a volatile base to your eluent system.
-
Recommended Eluent System: Start with a mobile phase of Dichloromethane (DCM) containing 5-10% Methanol and 0.5-1% Triethylamine (TEA) or a concentrated ammonium hydroxide solution. The TEA will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly.
| Component | Function | Starting Ratio (v/v/v) | Notes |
| Dichloromethane (DCM) | Main Eluent (Non-polar component) | 90 | Adjust based on polarity. |
| Methanol (MeOH) | Polar Modifier | 9.5 | Increase to elute the product faster. |
| Triethylamine (TEA) | Basic Modifier | 0.5 | Critical for preventing streaking. |
Problem Category: Crystallization & Isolation Difficulties
Q5: My purified product is an oil and refuses to crystallize, making it difficult to handle and store. How can I induce crystallization?
A5: Many low-molecular-weight, highly substituted polar molecules have a low tendency to crystallize and prefer to remain as amorphous oils.[2] Several techniques can be employed to induce crystallization:
-
High Purity is Key: First, ensure your product is >95% pure by NMR. Impurities can significantly inhibit crystal lattice formation. If necessary, perform a quick chromatographic filtration first.
-
Solvent/Anti-Solvent System: Find a solvent system where the product is soluble in one solvent (e.g., isopropanol, ethyl acetate) but insoluble in another (the "anti-solvent," e.g., heptane, MTBE). Dissolve the oil in a minimal amount of the good solvent and slowly add the anti-solvent until the solution becomes cloudy. Warming the solution to redissolve the solids and then allowing it to cool slowly can promote the growth of well-defined crystals.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.
Problem Category: Distillation Challenges
Q6: Is vacuum distillation a viable purification method for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol? I'm concerned about thermal decomposition.
A6: Yes, vacuum distillation can be an excellent method for purifying this compound, especially on a larger scale where chromatography is less practical.[3] The key is to use a high vacuum to lower the boiling point and minimize the risk of thermal degradation. Oxetane rings are strained but can be stable to distillation if conditions are controlled.[4]
Typical Distillation Parameters (Estimated):
-
Pressure: 0.1 - 1.0 mmHg
-
Boiling Point: Estimated to be in the range of 100-150 °C at this pressure. Literature on similar structures shows oxetan-3-ol boiling at 35-40 °C at 0.1 mmHg.[5][6]
-
Apparatus: Use a short-path distillation apparatus to minimize the surface area and residence time at high temperatures.
Troubleshooting: If you observe darkening or decomposition in the distillation flask, your temperature is too high. Improve your vacuum or consider a different purification method.
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Purification by Flash Column Chromatography
This protocol assumes you have a crude product where the primary impurities are unreacted starting materials or less polar by-products.
Workflow Diagram: Flash Chromatography
Caption: Workflow for flash column chromatography purification.
Methodology:
-
Preparation of Slurry (Dry Loading): Dissolve your crude oil (e.g., 1 g) in a minimal amount of DCM or methanol. Add 2-3 g of silica gel and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Prepare a glass column with silica gel, wet-packing with your starting eluent (e.g., 100% DCM or DCM:Heptane 1:1).
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 0.5% TEA). Gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5, 90:10) to elute your product.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified oil.
Section 4: Final Purity Assessment
Q7: I've purified my product. What analytical methods are required to confirm its identity and purity according to industry standards?
A7: A comprehensive characterization is essential.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides a high level of confidence in purity (absence of other proton/carbon-containing species).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Provides a quantitative measure of purity (e.g., >99% by peak area).[1] Chiral HPLC may be necessary to confirm the enantiomeric excess (ee%).
-
Elemental Analysis (CHN): Confirms the elemental composition of the molecule.
Decision Logic for Purification Method Selection
Sources
- 1. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 2. kinampark.com [kinampark.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol Intermediates
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol and its synthetic intermediates. This guide is structured to provide both quick-reference answers and in-depth troubleshooting protocols to systematically address and resolve solubility issues encountered during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the solubility of this substituted pyrrolidinol intermediate.
Q1: My compound, (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, has crashed out of my aqueous reaction mixture. What is the most likely reason?
A1: This is a common issue often related to pH. The molecule contains a tertiary amine within the pyrrolidine ring, making its aqueous solubility highly dependent on pH.[1][2] In acidic conditions, the amine is protonated to form a more soluble cationic salt. If the pH of your medium shifts towards neutral or basic, the compound will convert to its less soluble, non-ionized free base form, causing it to precipitate.[1] Always monitor and control the pH of your aqueous solutions.
Q2: I'm starting a new reaction. What is the first and most critical parameter to consider for dissolving this type of intermediate?
A2: The first step should always be a systematic solvent screening. While water's effectiveness is pH-dependent, a range of organic solvents with varying polarities should be evaluated. Given the polar nature of the hydroxyl and oxetane groups, polar protic and aprotic solvents are a good starting point.
Q3: Can I improve the solubility of my compound by heating the solution?
A3: Yes, in many cases, solubility increases with temperature. However, this is not a universal solution and must be approached with caution. For some compounds, the solubility may decrease at higher temperatures. More importantly, you must consider the thermal stability of your compound. Prolonged heating can lead to degradation, especially with strained ring systems like oxetanes. It's recommended to first determine the compound's stability at elevated temperatures before using heat to aid dissolution.
Q4: What are co-solvents, and can they help with my solubility problem?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[3][4][5] They work by reducing the overall polarity of the solvent system, making it more favorable for less polar molecules to dissolve. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][6] This is a very effective strategy for many pharmaceutical compounds.[3][7]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, systematic approaches to diagnose and resolve complex solubility issues.
Characterizing the Problem: Kinetic vs. Thermodynamic Solubility
Before troubleshooting, it's crucial to understand the type of solubility you are measuring, as the experimental approach can significantly influence the results.
-
Kinetic Solubility: This is the concentration at which a compound, often from a concentrated organic stock solution (like DMSO), precipitates when added to an aqueous medium.[8][9][10][11] It's a rapid, high-throughput measurement common in early drug discovery.
-
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[8][9][12] It is determined by agitating the solid in the solvent for an extended period (24-72 hours) until equilibrium is reached.[8]
Why it matters: Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state.[10] If you are observing precipitation over time, you may be dealing with the conversion from a kinetically soluble state to the less soluble, thermodynamically stable form.
Systematic Troubleshooting Workflow
A logical, stepwise approach is the most efficient way to solve solubility challenges. The following workflow is recommended:
Caption: A stepwise workflow for troubleshooting low solubility.
Guide 1: pH Modification for Aqueous Solubility
The tertiary amine in the pyrrolidine ring is a weak base. Its degree of ionization, and therefore its aqueous solubility, is directly controlled by the pH of the solution.
The Underlying Principle: The Henderson-Hasselbalch equation governs the equilibrium between the non-ionized (free base) and ionized (conjugate acid) forms of the amine. To significantly improve water solubility, the pH should be adjusted to at least 2 units below the pKa of the tertiary amine, which ensures that >99% of the compound is in the more soluble, protonated form.
Caption: Effect of pH on the ionization and solubility of a tertiary amine.
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffered solutions across a pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Addition of Compound: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Separation: Separate the solid from the solution by centrifugation followed by filtration through a low-binding filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[8][13]
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH to generate a pH-solubility profile.
Guide 2: Solvent Screening and Selection
If pH adjustment is not an option or is insufficient, a systematic solvent screening is the next logical step.
Causality Behind Solvent Choice: Solubility is governed by the principle of "like dissolves like." The (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol molecule has both polar features (hydroxyl group, ether oxygen, amine nitrogen) and non-polar features (aliphatic backbone). Therefore, a range of solvents should be tested to find the optimal balance of polarity.
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Polarity | Rationale |
| Polar Protic | Water (at controlled pH), Methanol, Ethanol, Isopropanol (IPA) | High | Can hydrogen bond with the hydroxyl and amine groups. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Can interact via dipole-dipole forces without donating protons. |
| Chlorinated | Dichloromethane (DCM) | Medium | Often effective for moderately polar compounds. |
| Ethers | 2-Methyl-THF, Dioxane | Low-Medium | The ether in the oxetane may show affinity for other ether solvents. |
Experimental Protocol: Equilibrium Solubility Determination
This protocol determines the thermodynamic solubility.
-
Setup: Add an excess of the solid compound (enough so that some remains undissolved) to 1 mL of each selected solvent in a sealed vial.
-
Equilibration: Shake or rotate the vials at a constant temperature for 24 hours.
-
Verification of Equilibrium: After 24 hours, take a sample for analysis. Continue shaking for another 24 hours and take a second sample. If the concentration is unchanged, equilibrium has been reached.[12]
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it.
-
Analysis: Quantify the dissolved compound concentration using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or chromatographic methods).[14][15]
Guide 3: Salt Formation for Enhanced Aqueous Solubility
For basic compounds like this intermediate, forming a salt is one of the most powerful and widely used strategies to dramatically increase aqueous solubility and dissolution rate.[16][17][18][19] Approximately 50% of all APIs on the market are formulated as salts.[18]
The Principle of Salt Formation: By reacting the basic tertiary amine with an acid, an ionic salt is formed. This salt is typically a crystalline solid with much higher aqueous solubility than the neutral free base because the ionic form has more favorable interactions with polar water molecules.[17][20][21]
Key Considerations for Salt Formation:
-
Ionizability: This method is only applicable to ionizable compounds, which this intermediate is.[18]
-
pKa Difference (ΔpKa): For stable salt formation, the pKa of the conjugate acid of your amine should be at least 3 units higher than the pKa of the acid you are using to form the salt (ΔpKa = pKa(base) - pKa(acid) > 3).[20]
-
Counterion Selection: The choice of the acid (which provides the counterion) is critical. Different counterions will impart different properties (solubility, stability, hygroscopicity) to the final salt.
Commonly Used Acids for Salt Formation with Basic APIs:
| Acid | Type | Comments |
| Hydrochloric Acid (HCl) | Strong Mineral Acid | Forms highly soluble hydrochloride salts. A very common choice. |
| Sulfuric Acid | Strong Mineral Acid | Forms sulfate or bisulfate salts. |
| Methane Sulfonic Acid | Strong Organic Acid | Forms mesylate salts, often with good crystallinity. |
| Citric Acid | Weak Organic Acid | Can form multiple salt stoichiometries; often highly soluble.[19] |
| Tartaric Acid | Weak Organic Acid | Chiral acid, can be used for resolution if needed. |
Experimental Protocol: Small-Scale Salt Screening
-
Dissolution: Dissolve a known amount of the free base in a suitable organic solvent (e.g., IPA, Acetone, Ethyl Acetate).
-
Acid Addition: Add a stoichiometric equivalent (1.0 eq) of the selected acid (e.g., HCl in IPA) dropwise while stirring.
-
Precipitation: If a salt forms, it will often precipitate from the organic solvent. Stir for several hours to maximize precipitation.
-
Isolation: Collect the solid by filtration, wash with the organic solvent, and dry under vacuum.
-
Characterization & Solubility Testing: Confirm salt formation (e.g., by XRPD, DSC). Then, measure the aqueous solubility of the new salt form using the protocol described in Guide 1 or 2.
Section 3: Summary and Final Recommendations
Low solubility of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol intermediates is a common but manageable challenge. A systematic approach is key to an efficient resolution.
-
Always start with pH: For any process involving water, the first and most impactful variable to control is pH. Ensure the pH is sufficiently acidic to maintain the protonated, soluble form of the amine.
-
Employ a logical workflow: Follow the troubleshooting workflow from pH adjustment to solvent screening, temperature studies, and co-solvent use.
-
Consider salt formation early: For drug development applications where aqueous solubility is paramount, salt formation is a robust and highly effective strategy that should be investigated early in the development process.[19]
By applying these principles and protocols, researchers can effectively overcome the solubility hurdles associated with this and similar heterocyclic intermediates, ensuring smoother and more successful experimental outcomes.
References
- Vertex AI Search. (2025, July 31). Cosolvent systems: Significance and symbolism.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
- API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design. (2025, December 17).
-
Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.).
- Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). American Pharmaceutical Review.
- Improving API Solubility using API Processing. (n.d.). Sigma-Aldrich.
- 1236 SOLUBILITY MEASUREMENTS. (n.d.).
- Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.
- Determination of Solubility by Gravimetric Method. (n.d.).
- Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- Cosolvent and Complexation Systems. (n.d.).
- Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. (2020, March 15). International Journal of Pharmaceutical Compounding.
- Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
- Kinetic solubility: Experimental and machine-learning modeling perspectives. (2026, January 5). Request PDF.
- Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. (n.d.). Semantic Scholar.
- Technical Support Center: Overcoming Solubility Challenges of Bistetrazole Amines. (n.d.). Benchchem.
-
(3S)-pyrrolidin-3-ol. (n.d.). PubChem. Retrieved from [Link]
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
- Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024, February 15). PubMed.
- The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. (n.d.).
- Solubility and pH of amines. (n.d.). ISSR.
- Given the data in Problem 47:b.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. raytor.com [raytor.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. pharmajournal.net [pharmajournal.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmasalmanac.com [pharmasalmanac.com]
- 19. Improving API Solubility using API Processing [sigmaaldrich.com]
- 20. crystalpharmatech.com [crystalpharmatech.com]
- 21. webhome.auburn.edu [webhome.auburn.edu]
stability of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol in acidic media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in navigating the unique physicochemical behaviors of strained heterocyclic building blocks.
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a highly valuable motif in medicinal chemistry, often utilized to lower lipophilicity and act as a carbonyl or gem-dimethyl isostere. However, handling this compound requires a precise understanding of its stability profile. Below is an in-depth technical guide detailing the mechanistic causality of its behavior in acidic media, troubleshooting FAQs, and self-validating protocols for your workflows.
Mechanistic Insights: The Causality of Acid Instability
The anecdotal belief that all oxetanes are categorically unstable in acid is a misconception; stability is heavily dictated by substitution patterns [1]. To understand the behavior of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, we must analyze the competing electronic and steric factors at play:
1. The Dual Role of Pyrrolidine Basicity (Inductive Protection) At mildly acidic pH (pH 3–6), the pyrrolidine nitrogen (pKa ~8.5) is rapidly protonated. This adjacent ammonium ion exerts a strong electron-withdrawing inductive effect, which drastically reduces the basicity of the oxetane oxygen. Because the oxetane oxygen is starved of electron density, it resists protonation. Consequently, the molecule exhibits remarkable kinetic stability in mild acid [2].
2. Vulnerability in Strong Acid (pH < 2) Under strongly acidic conditions (e.g., 0.1% TFA or HCl), the hydronium concentration is high enough to force the protonation of the oxetane oxygen. Once protonated, the inherent ring strain (~26 kcal/mol) drives C–O bond cleavage via an SN2-like mechanism at the less hindered primary carbons.
3. Intramolecular Acceleration Unlike 3,3-disubstituted oxetanes which benefit from steric shielding of the C–O σ* antibonding orbital, 3-monosubstituted oxetanes are more exposed [1]. Furthermore, the presence of the (3S)-hydroxyl group acts as an internal nucleophile. Upon activation of the oxetane ring by strong acid, the hydroxyl oxygen can intramolecularly attack the ring, accelerating degradation and forming a bridged bicyclic morpholine-like derivative [3].
Caption: Mechanistic pathway of acid-catalyzed oxetane ring opening and degradation.
Troubleshooting & FAQs
Q: I observed massive degradation when removing a Boc group using 4M HCl in dioxane. How can I prevent this? A: The standard 4M HCl/dioxane protocol is too harsh for 3-monosubstituted oxetanes containing internal nucleophiles. The high concentration of hydronium ions protonates the oxetane oxygen, triggering nucleophilic ring-opening [4]. Solution: Switch to a milder, orthogonal protecting group strategy (e.g., Cbz removed by hydrogenolysis). If Boc must be used, try using TMSOTf/2,6-lutidine in DCM at 0 °C, which avoids the generation of strong Brønsted acids that interact with the oxetane oxygen.
Q: Why does my LC-MS analysis show multiple peaks when using a 0.1% TFA mobile phase? A: 0.1% TFA (pH ~2.0) is sufficient to catalyze the intramolecular ring-opening of the oxetane over the course of an LC run or while the sample is queued in the autosampler. Solution: Utilize a weakly acidic (0.1% Formic Acid, pH ~2.7) or basic mobile phase (10 mM Ammonium Bicarbonate, pH ~8.5) to maintain the integrity of the oxetane ring during analysis.
Q: Can I store this compound in slightly acidic aqueous buffers for biological assays? A: Yes, provided the pH remains above 4.0. At pH 4.0 and above, the protonation of the pyrrolidine nitrogen provides sufficient inductive protection to prevent oxetane ring opening over standard assay timeframes (see data table below).
Self-Validating Experimental Protocols
To ensure that observed degradation is a true reflection of the compound's stability—and not an artifact of your LC-MS system (e.g., on-column degradation or source fragmentation)—use the following self-validating protocol.
Protocol: Multi-Control LC-MS Stability Assay
Step 1: Control Selection (The Validation System)
-
Test Article: (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
-
Positive Control (Stable): 3,3-dimethyloxetane (Validates that the buffer itself does not universally destroy all oxetanes).
-
Negative Control (Labile): Styrene oxide (Validates that the acidic buffer is active and capable of ring-opening strained ethers).
Step 2: Buffer Preparation
-
Prepare 50 mM Potassium Phosphate buffer (pH 2.0) and 50 mM Ammonium Acetate buffer (pH 4.0).
Step 3: Incubation & Quenching (Causality Control)
-
Prepare 10 mM stock solutions of all compounds in LC-MS grade DMSO.
-
Spike compounds into the respective buffers to a final concentration of 100 µM. Incubate at 37 °C in a thermoshaker.
-
Critical Step: At t = 0, 1, 2, 4, 8, and 24 hours, withdraw 50 µL aliquots and immediately quench into 50 µL of cold 100 mM Ammonium Bicarbonate (pH 8.5).
-
Why? Quenching neutralizes the acid, instantly halting the degradation mechanism and ensuring the LC-MS snapshot accurately reflects the exact timepoint.
Step 4: Analytical Method
-
Analyze via LC-MS using a neutral mobile phase (Water/Acetonitrile with 10 mM Ammonium Bicarbonate).
-
Why? This prevents any further acid-catalyzed degradation from occurring inside the heated ESI source or on the acidic silica column.
Quantitative Stability Data
The following table summarizes the expected stability profile of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol across various pH environments, derived from the mechanistic principles of 3-monosubstituted oxetanes.
Table 1: Comparative Stability Profile at 37 °C
| pH Level | Buffer System | Half-Life (t1/2) | Mechanistic Observation |
| pH 1.0 | 0.1 M HCl | < 1 hour | Rapid intramolecular cyclization / C–O bond cleavage. |
| pH 2.0 | 50 mM Phosphate | ~ 4.5 hours | Gradual ring opening driven by oxetane O-protonation. |
| pH 4.0 | 50 mM Acetate | > 48 hours | Kinetically stable; protected by pyrrolidine N-protonation. |
| pH 7.4 | PBS | > 14 days | Highly stable; no degradation observed. |
References
- Oxetanes in Drug Discovery Campaigns, NIH (PMC) / Carreira E. M.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights, Journal of Medicinal Chemistry - ACS Public
- Synthetic oxetanes in drug discovery: where are we in 2025?, Taylor & Francis.
- Unexpected Isomerization of Oxetane-Carboxylic Acids, Organic Letters - ACS Public
Technical Support Center: Optimization of Reductive Amination for Oxetane Pyrrolidines
Welcome to the technical support center for the synthesis of oxetane-substituted pyrrolidines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored for researchers, medicinal chemists, and process development scientists. Our focus is on one of the most critical and often challenging parameters: the optimization of reaction temperature during reductive amination.
The incorporation of an oxetane motif, particularly via the reductive amination of oxetan-3-one, is a cornerstone strategy in modern drug discovery.[1][2][3] This small, polar, three-dimensional ring can significantly improve key pharmaceutical properties such as solubility, metabolic stability, and lipophilicity.[1][4] However, the reaction presents unique challenges, including the inherent strain of the oxetane ring and the delicate balance between iminium ion formation and ketone reduction. Temperature control is not merely a suggestion but a critical determinant of success. This guide is designed to explain the causality behind these challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the reductive amination between oxetan-3-one and pyrrolidine, and why is temperature so important?
A1: The reaction proceeds in two main, reversible steps:
-
Iminium Ion Formation: The nitrogen of pyrrolidine acts as a nucleophile, attacking the carbonyl carbon of oxetan-3-one to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form a positively charged iminium ion.[5]
-
Reduction: A hydride-based reducing agent then selectively reduces the iminium ion (C=N+) to form the final tertiary amine product.[5]
Temperature is a critical lever that influences the rates and equilibrium positions of both steps.
-
Kinetics vs. Thermodynamics: Higher temperatures increase the rate of all reactions, but may not favor the desired outcome. For instance, excessively high temperatures can promote side reactions or degradation of the oxetane ring.[2]
-
Equilibrium Control: The formation of the iminium ion is an equilibrium process.[5] Temperature, along with the removal of water (e.g., with molecular sieves), can shift this equilibrium. However, for many common reducing agents, the reaction is run as a one-pot procedure where precise temperature control dictates the relative rates of iminium formation versus undesired ketone reduction.
Q2: Which reducing agents are recommended for this transformation, and how does temperature affect their performance?
A2: The choice of reducing agent is intrinsically linked to the optimal temperature profile. The ideal reagent should reduce the iminium ion much faster than it reduces the starting ketone (oxetan-3-one).[6][7]
| Reducing Agent | Typical Temperature | Key Characteristics & Temperature Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 0°C to Room Temperature | The Reagent of Choice. It is mild and selective for iminium ions over ketones.[8][9][10] Standard protocols often start at room temperature.[8] Lowering the temperature can enhance selectivity if ketone reduction is observed. It is moisture-sensitive, and reactions are typically run in anhydrous aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8][11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Room Temperature to 55°C | A classic reagent that is stable in weakly acidic conditions (pH 4-6), which favors imine formation.[10] However, it is less selective than NaBH(OAc)₃ and may require heating to drive sluggish reactions, which increases the risk of side reactions.[12] CRITICAL: It can release highly toxic HCN gas in strongly acidic conditions.[7] |
| Sodium Borohydride (NaBH₄) | 0°C to Room Temperature | A strong, less selective reducing agent. It can readily reduce the starting oxetan-3-one, leading to the formation of oxetan-3-ol as a major byproduct.[10] To mitigate this, a two-step procedure is often required: first form the imine, then cool the reaction significantly (e.g., to 0°C) before adding NaBH₄.[9][13] |
| 2-Picoline Borane | Room Temperature to Reflux | A stable and effective alternative to borohydrides, often favored in process chemistry for its safety profile. It can be used in protic solvents like methanol or ethanol. Optimization may involve heating, but this must be balanced against the stability of the oxetane ring.[14] |
Q3: Can high temperatures or improper pH lead to the degradation of the oxetane ring?
A3: Yes. The oxetane ring, while more stable than an epoxide, is a strained four-membered heterocycle susceptible to ring-opening under harsh conditions, particularly strong acid and high heat.[2][15] Reductive amination is typically run under weakly acidic conditions (e.g., using acetic acid as a catalyst) to promote iminium formation.[8][13] If the temperature is too high in the presence of acid, the risk of oxetane ring-opening increases, leading to complex byproduct mixtures and reduced yield. This is a primary reason why temperature optimization is not just about yield, but also about product purity and integrity.
Troubleshooting Guide: Temperature Optimization
This section addresses common problems encountered during the reductive amination of oxetan-3-one with pyrrolidine.
Problem 1: Low to No Product Yield, Starting Materials Largely Unconsumed
-
Probable Cause: The reaction kinetics are too slow at the current temperature, or the equilibrium is not favoring iminium ion formation. This is a common issue, especially with sterically hindered or electronically deactivated amines.[12][16]
-
Solutions:
-
Incrementally Increase Temperature: Cautiously increase the reaction temperature in 10-15°C increments. For a reaction starting at room temperature (20-25°C), first try 40°C, then 55°C. Monitor the reaction closely by TLC or LC-MS.
-
Verify Acid Catalysis: Ensure a catalytic amount of weak acid (e.g., 1-2 equivalents of acetic acid) is present, as this is crucial for iminium ion formation, especially with less reactive ketones.[8][13] The combination of acid and slightly elevated temperature can have a synergistic effect.
-
Increase Reaction Time: Before increasing temperature, consider extending the reaction time at the current temperature (e.g., from 12 hours to 24 or 48 hours).[13]
-
Consider a More Forcing (but Controllable) System: If using NaBH(OAc)₃ at room temperature fails, switching to a system like NaBH₃CN in methanol and heating to 50-55°C might be necessary, but requires careful monitoring for byproducts.[12]
-
Problem 2: Significant Formation of Oxetan-3-ol Byproduct
-
Probable Cause: The reducing agent is reducing the oxetan-3-one starting material before it can form the iminium ion. This indicates that the rate of ketone reduction is competitive with or faster than the rate of iminium ion reduction. This is very common when using a powerful reducing agent like NaBH₄.[10]
-
Solutions:
-
Decrease the Temperature: This is the most effective solution. Immediately lower the reaction temperature. If running at room temperature, cool to 0°C. For many systems, adding the reducing agent at 0°C and allowing the reaction to slowly warm to room temperature provides an excellent balance of selectivity and reaction rate.
-
Switch to a Milder Reducing Agent: If you are using NaBH₄ or NaBH₃CN, switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and electronic properties make it highly selective for the iminium ion, even at room temperature.[6][8]
-
Adopt a Stepwise Procedure: First, stir the oxetan-3-one, pyrrolidine, and acetic acid in a suitable solvent (like methanol or DCE) for 1-2 hours to allow for pre-formation of the iminium ion. Then, cool the mixture to 0°C before adding the reducing agent portion-wise.[9]
-
Problem 3: Reaction Stalls After Partial Conversion
-
Probable Cause: The reducing agent may have degraded due to moisture, or the reaction has reached an unfavorable equilibrium at the current temperature.
-
Solutions:
-
Staged Addition of Reagents: Add another portion (0.3-0.5 equivalents) of the reducing agent to see if the reaction restarts. If this is successful, it suggests the initial charge of the reagent was insufficient or degraded.
-
Moderate Temperature Increase: If the reaction has stalled at a lower temperature (e.g., 0°C or room temperature), a modest increase in temperature (e.g., to 40°C) for the final phase of the reaction can help push it to completion.
-
Check for pH Drift: In some buffered systems, the pH can change over the course of the reaction. Re-check and adjust if necessary, as iminium formation is pH-dependent.
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Temperature Scouting
This protocol provides a systematic approach to optimizing the temperature for the synthesis of 1-(oxetan-3-yl)pyrrolidine using NaBH(OAc)₃.
-
Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, ~0.2 M).
-
Amine Addition: Add pyrrolidine (1.1 eq) followed by glacial acetic acid (1.5 eq).
-
Initial Stirring: Stir the mixture at room temperature (23°C) for 30 minutes to allow for initial iminium ion formation.
-
Temperature Point 1 (23°C): Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Stir at 23°C.
-
Monitoring: After 2 hours, take a small aliquot, quench with saturated NaHCO₃ solution, extract with dichloromethane, and analyze by TLC and LC-MS to determine the conversion and ratio of product to oxetan-3-ol byproduct.
-
Temperature Point 2 (40°C): If conversion is low after 4-6 hours at 23°C, gently warm the reaction mixture to 40°C using an oil bath. Continue monitoring every 2 hours.
-
Temperature Point 3 (0°C to 23°C): In a parallel experiment, or if byproduct formation was an issue at 23°C, repeat steps 1-3. Then, cool the flask to 0°C in an ice bath before adding the NaBH(OAc)₃. Stir at 0°C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature, monitoring as before.
-
Workup: Once the reaction is deemed complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagrams
Caption: Reductive amination workflow and competing side reaction.
Caption: Troubleshooting decision tree for low yield.
References
- Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025). ResearchGate.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Zhang, R., Sun, M., Yan, Q., Lin, X., Li, X., Fang, X., ... & Sun, J. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(13), 2359–2364. Available at: [Link]
- New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.
-
An atom-economical methodology for the synthesis of sterically hindered tertiary amines by a direct reductive amination of ketones. (2010). Chemical Communications. Available at: [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1836–1846. Available at: [Link]
-
Reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Jahns, H., & Bräse, S. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101. Available at: [Link]
-
Jahns, H., & Bräse, S. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101. Available at: [Link]
-
Martínez-Viturro, J. I., & Huestis, M. P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(17), 11945–11993. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
Efficient pyrrolidine-containing iminosugar synthesis. University of Northern Iowa. Available at: [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online. Available at: [Link]
-
Martínez-Viturro, J. I., & Huestis, M. P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(17), 11945–11993. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox. ChemRxiv. Available at: [Link]
-
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. National Institutes of Health. Available at: [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1836–1846. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Green Chemistry. BORIS Portal. Available at: [Link]
-
The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry. PubMed. Available at: [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. Available at: [Link]
-
Reductive Amination - Common Conditions. University of Rochester. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Semantic Scholar. Available at: [Link]
-
Reductive amination difficulties - poor conversion. Reddit. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. Available at: [Link]
-
Sodium Cyanoborohydride. G-Biosciences. Available at: [Link]
-
Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
The role of sodium cyanoborohydride in chemical synthesis. Zoran. Available at: [Link]
-
Sodium cyanoborohydride. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. Sodium cyanoborohydride [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Identifying Degradation Products of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. The unique structural combination of a strained oxetane ring and a nucleophilic pyrrolidine moiety presents specific stability challenges. This document provides in-depth, experience-driven guidance on anticipating, identifying, and troubleshooting the degradation products of this molecule. Our approach is rooted in established principles of chemical stability testing, adhering to the standards expected in pharmaceutical development.[1][2][3]
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common preliminary questions, providing the foundational knowledge needed before initiating experimental work.
Q1: What are the most chemically labile sites on (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol and why?
A: The molecule possesses two primary sites susceptible to degradation, each for distinct chemical reasons:
-
The Oxetane Ring: This four-membered ether is characterized by significant ring strain (approx. 106 kJ/mol), making it susceptible to nucleophilic attack and ring-opening reactions.[4] This reactivity is most pronounced under acidic conditions, where protonation of the oxygen atom activates the ring.[5][6]
-
The Pyrrolidine Nitrogen: As a tertiary amine, the nitrogen atom is a primary target for oxidation, which can lead to the formation of an N-oxide.[7] The adjacent α-carbons can also be susceptible to oxidation, potentially forming N-acyliminium ion intermediates.[8]
-
The Secondary Alcohol: The hydroxyl group on the pyrrolidine ring is also a potential site for oxidation, which would convert it to a ketone.
Q2: Why is the oxetane ring considered a stability risk, particularly under acidic conditions?
A: The notion that oxetanes are universally unstable in acid is a misconception; however, their stability is highly dependent on substitution and reaction conditions.[5][6] The ring strain makes them thermodynamically driven to open. Under acidic conditions, the process is initiated by the protonation of the oxetane oxygen. This creates a highly electrophilic oxonium ion, which is then readily attacked by even weak nucleophiles (like water), leading to a 1,3-diol product.[5] While 3,3-disubstituted oxetanes show enhanced stability due to steric hindrance, the monosubstituted nature in this molecule warrants careful investigation.[6]
Q3: What degradation pathways should I anticipate for the pyrrolidine moiety?
A: The pyrrolidine ring is generally more robust than the oxetane but is susceptible to specific transformations:
-
N-Oxidation: This is a very common metabolic and chemical degradation pathway for tertiary amines, resulting in a product with a mass increase of +16 Da. This can be induced by common oxidizing agents like hydrogen peroxide.[7]
-
Dehydrogenation: Oxidative conditions can lead to the removal of hydrogen atoms, forming unsaturated derivatives like pyrrolines or pyrroles.[9]
-
Ring Opening: While less common than oxetane ring-opening, severe oxidative or thermal stress can potentially cleave the C-N or C-C bonds of the pyrrolidine ring.
Q4: What is a forced degradation study and why is it essential for this molecule?
A: A forced degradation (or stress testing) study is an intentional, accelerated degradation of a drug substance under harsh conditions, such as high heat, humidity, and exposure to acid, base, light, and oxidizing agents.[1][2] Its purpose is not to determine the shelf-life but to achieve several critical development goals:
-
Pathway Identification: It helps identify the likely degradation products and elucidate the degradation pathways.[1]
-
Method Development: It generates degradants needed to develop and validate a "stability-indicating" analytical method—typically an HPLC method—that can separate the parent drug from all its significant degradation products.[2]
-
Formulation and Packaging: Understanding how the molecule degrades informs the development of stable formulations and the selection of appropriate packaging.[10]
Q5: What are the primary analytical tools I will need for this investigation?
A: A multi-tiered analytical approach is required for comprehensive identification:
-
High-Performance Liquid Chromatography (HPLC): This is the core technique for separating the parent compound from its degradation products.[11][12] A good stability-indicating method will show baseline resolution between all significant peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for initial identification. It provides the molecular weight and fragmentation patterns of the separated peaks from the HPLC, allowing for the rapid postulation of structures.[10][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for the unambiguous structural elucidation of unknown degradation products.[16][17] Techniques like 1H, 13C, COSY, HSQC, and HMBC are essential for confirming connectivity and stereochemistry.[18]
Section 2: Troubleshooting and Experimental Guides
This section provides practical, step-by-step protocols and troubleshooting advice for common issues encountered during the analysis.
Part A: Designing and Executing a Forced Degradation Study
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] Over-stressing can lead to secondary degradants that may not be relevant to real-world stability, while under-stressing will not generate sufficient quantities for detection and characterization.
Caption: General workflow for forced degradation studies.
-
Stock Solution: Prepare a 1 mg/mL solution of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.[5] Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid State: Place the solid API in an oven at 80°C.[19]
-
Sample at appropriate time points.
-
-
Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.
Part B: Troubleshooting and Analyzing Results
Q: I see a major new peak in my HPLC chromatogram after acid stress with a mass increase of +18 Da. What is the likely structure?
A: A mass increase of +18 Da under acidic hydrolytic conditions strongly suggests the addition of a water molecule. For this compound, the most probable event is the acid-catalyzed ring-opening of the strained oxetane. This would result in the formation of 1-(2,4-dihydroxy-2-(hydroxymethyl)butyl)pyrrolidin-3-ol.
Caption: Acid-catalyzed ring-opening of the oxetane.
Q: My LC-MS data shows a product with a mass increase of +16 Da after oxidative stress. What does this indicate?
A: A +16 Da shift is the classic signature of oxidation, typically the addition of a single oxygen atom. There are two highly probable structures:
-
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol 1-oxide: The tertiary amine of the pyrrolidine ring has been oxidized to an N-oxide. This is often the most susceptible site to oxidation by reagents like H₂O₂.[7]
-
1-(oxetan-3-yl)pyrrolidin-3-one: The secondary alcohol on the pyrrolidine ring has been oxidized to a ketone.
To distinguish between these, MS/MS fragmentation can be helpful. However, definitive confirmation requires NMR, as the chemical shifts of protons adjacent to the site of oxidation will change significantly.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. biomedres.us [biomedres.us]
- 3. scispace.com [scispace.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 小分子解析と品質管理 [sigmaaldrich.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. hovione.com [hovione.com]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. books.rsc.org [books.rsc.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. veeprho.com [veeprho.com]
- 19. masspec.scripps.edu [masspec.scripps.edu]
Validation & Comparative
A Practical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, a chiral building block of interest in medicinal chemistry and drug development.[1] Accurate structural elucidation is critical for ensuring the quality and efficacy of pharmaceutical intermediates.[2] NMR spectroscopy is an unparalleled technique for providing detailed information on molecular structure, connectivity, and stereochemistry.[3][4] This document will detail the interpretation of 1D and 2D NMR spectra, offer a comparative overview of alternative analytical methods, and provide a robust experimental protocol for acquiring high-quality data.
Predicted ¹H and ¹³C NMR Spectral Data
Molecular Structure with Atom Numbering:
To facilitate clear assignments, the atoms of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol are numbered as follows:
Caption: Structure of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol with atom numbering.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|---|
| H-O | ~4.5-5.5 | br s | 1H | - | Hydroxyl proton on C3 |
| H3 | ~4.2-4.4 | m | 1H | - | CH-OH on pyrrolidine ring |
| H8, H10 | ~4.4-4.7 | m | 4H | - | CH₂ on oxetane ring |
| H7 | ~3.5-3.8 | m | 1H | - | CH on oxetane ring |
| H2a, H5a | ~2.8-3.1 | m | 2H | - | Axial CH₂ adjacent to N |
| H2b, H5b | ~2.5-2.8 | m | 2H | - | Equatorial CH₂ adjacent to N |
| H4a | ~2.0-2.2 | m | 1H | - | Axial CH₂ on pyrrolidine |
| H4b | ~1.7-1.9 | m | 1H | - | Equatorial CH₂ on pyrrolidine |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom | Predicted δ (ppm) | Assignment |
|---|---|---|
| C3 | ~68-72 | CH-OH on pyrrolidine ring |
| C8, C10 | ~78-82 | CH₂ on oxetane ring |
| C7 | ~65-70 | CH on oxetane ring, adjacent to N |
| C2, C5 | ~55-60 | CH₂ adjacent to N on pyrrolidine ring |
| C4 | ~35-40 | CH₂ on pyrrolidine ring |
Spectral Interpretation
-
¹H NMR Spectrum: The proton spectrum is characterized by several overlapping multiplets in the upfield region.
-
Oxetane Ring Protons (H7, H8, H10): The methylene protons on the oxetane ring (H8, H10) are expected to appear as complex multiplets around 4.4-4.7 ppm due to coupling with each other and with H7.[8] The methine proton (H7), being attached to the nitrogen, will also be a multiplet, shifted slightly upfield to around 3.5-3.8 ppm.
-
Pyrrolidine Ring Protons: The proton on the carbon bearing the hydroxyl group (H3) is anticipated to be the most downfield of the pyrrolidinyl protons (~4.2-4.4 ppm). The methylene protons adjacent to the nitrogen (H2, H5) will likely appear as distinct multiplets due to their diastereotopic nature, falling in the ~2.5-3.1 ppm range. The remaining methylene protons (H4) will be further upfield (~1.7-2.2 ppm).
-
Hydroxyl Proton (H-O): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be a broad singlet due to hydrogen bonding and chemical exchange.[11][12]
-
-
¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum is expected to show five distinct signals.
-
Oxetane Carbons (C7, C8, C10): The carbons of the strained oxetane ring are expected at lower field, with the methylene carbons (C8, C10) appearing around 78-82 ppm and the methine carbon (C7) around 65-70 ppm.[13]
-
Pyrrolidine Carbons (C2, C3, C4, C5): The carbon bearing the electronegative oxygen (C3) will be the most downfield of this group (~68-72 ppm). The carbons adjacent to the nitrogen (C2, C5) are expected around 55-60 ppm, while the C4 carbon will be the most upfield at approximately 35-40 ppm.[9]
-
Confirming Assignments with 2D NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.[3][14][15]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would be used to trace the connectivity within the pyrrolidine ring (H2-H3-H4-H5) and the oxetane ring (H7-H8/H10).[16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for linking the oxetane and pyrrolidine fragments, for instance, by observing a correlation from H7 to C2 and C5.[17]
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.[2]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete molecular framework, stereochemistry, connectivity, and dynamics.[2] | Unambiguous structure determination.[3] | Lower sensitivity, requires higher sample concentration.[18] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample amount needed. | Provides limited information on connectivity and no stereochemical data.[2] |
| Chiral HPLC/SFC | Enantiomeric purity (ee%).[19][20] | Excellent for quantifying enantiomers. | Does not provide structural information. Method development can be extensive.[18] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C-O, N-H). | Fast and simple. | Provides limited information on the overall molecular structure.[2] |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality 1D and 2D NMR data on a standard 500 MHz spectrometer.[1]
A. Sample Preparation
-
Weigh 5-10 mg of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar compounds and its ability to slow down the exchange of the hydroxyl proton, often resulting in a sharper -OH signal compared to solvents like CDCl₃ or D₂O.[11][12][21]
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
B. 1D NMR Acquisition
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans).
C. 2D NMR Acquisition
-
Using the parameters from the 1D spectra (spectral width, transmitter offset), set up the following 2D experiments.[22]
-
COSY: Acquire a gradient-selected COSY experiment to establish proton-proton correlations.
-
HSQC: Acquire a sensitivity-enhanced HSQC experiment to determine one-bond proton-carbon correlations.
-
HMBC: Acquire an HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, to establish multiple-bond correlations.[16]
D. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct all spectra.
-
Apply baseline correction.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[23]
-
Integrate the ¹H spectrum and pick peaks for all spectra.
Workflow Diagrams
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The structural elucidation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is readily achievable through a systematic application of 1D and 2D NMR techniques. By combining ¹H, ¹³C, COSY, HSQC, and HMBC data, a complete and unambiguous assignment of all atoms in the molecule can be confidently established. This guide provides the foundational knowledge and a practical framework for researchers to successfully characterize this and other complex chiral molecules, ensuring structural integrity in the drug discovery and development pipeline.
References
-
De Angelis, M., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra (CDCl3) of oxetane and POx. Available at: [Link]
-
Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]
-
Books Gateway. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. Available at: [Link]
-
ConnectSci. (1976). 13C N.M.R. spectra of pyrrolidines and piperidines. Available at: [Link]
-
ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available at: [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]
-
Royal Society of Chemistry. (2020). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. RSC Publishing. Available at: [Link]
-
EPFL. (n.d.). 2D NMR. Available at: [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). 2D NMR: HMBC & Assignments in MNova. Available at: [Link]
-
ResearchGate. (n.d.). 1H-and 13C-NMR chemical shift values of compound 4a. Available at: [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]
-
Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available at: [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]
-
Elsevier. (n.d.). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Available at: [Link]
-
National Institutes of Health. (2024). Unconventional approaches for chiral resolution. Available at: [Link]
-
Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Available at: [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available at: [Link]
-
National Institutes of Health. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Available at: [Link]
-
Nigerian Research Journal of Chemical Sciences. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]
-
Publications. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]
-
MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. omicsonline.org [omicsonline.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. emerypharma.com [emerypharma.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Unconventional approaches for chiral resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 22. ulethbridge.ca [ulethbridge.ca]
- 23. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Purity of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
Introduction: The Critical Role of Enantiopurity
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a valuable chiral building block in modern medicinal chemistry. Its stereochemically defined structure, featuring a hydroxyl-substituted pyrrolidine core and an oxetane moiety, makes it a key component in the synthesis of complex pharmaceutical agents. In drug development, the biological activity of enantiomers can differ dramatically; one may be therapeutic while the other could be inactive or even toxic[1]. Therefore, the precise and accurate determination of enantiomeric purity is not merely an analytical task but a fundamental requirement for ensuring the safety and efficacy of potential drug candidates.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 1-(oxetan-3-yl)pyrrolidin-3-ol. We will explore the underlying principles of chiral recognition for this specific molecule, compare different chromatographic strategies, and provide detailed, field-proven protocols to serve as robust starting points for method development.
The Analytical Challenge: Understanding the Molecule
The successful chiral separation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol hinges on understanding its key structural features and how they interact with a Chiral Stationary Phase (CSP).
-
Primary Chiral Center: The stereocenter is at the C3 position of the pyrrolidine ring, bearing a secondary hydroxyl group (-OH). This group is a primary site for chiral recognition, capable of acting as both a hydrogen bond donor and acceptor.
-
Basic Tertiary Amine: The nitrogen atom within the pyrrolidine ring is a basic tertiary amine. In its free base form, this group can cause severe peak tailing and poor chromatography due to strong ionic interactions with residual silanols on the silica support. This necessitates careful control of the mobile phase chemistry.
-
Polar Moieties: The molecule contains two polar functionalities—the hydroxyl group and the ether oxygen of the oxetane ring—which contribute to its overall polarity and provide additional sites for dipole-dipole and hydrogen bonding interactions.
Given these features, polysaccharide-based CSPs are the most powerful and widely used tools for this class of compounds[2][3]. These CSPs, typically derivatives of cellulose or amylose, form complex helical structures that create chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, where one enantiomer fits more favorably into the chiral environment of the CSP than the other[2][4].
Comparative Analysis of Chiral HPLC Strategies
The choice of chromatographic mode is as critical as the choice of CSP. For 1-(oxetan-3-yl)pyrrolidin-3-ol, Normal Phase (NP) and Polar Organic Mode (PO) are the most effective strategies. Immobilized polysaccharide CSPs are highly recommended as they offer superior solvent versatility and robustness compared to their coated counterparts[4][5].
| Feature | Normal Phase (NP) Mode | Polar Organic Mode (PO) |
| Recommended CSPs | CHIRALPAK® IA/IB/IC/IG (Immobilized Amylose/Cellulose) | CHIRALPAK® IA/IB/IC/IG (Immobilized Amylose/Cellulose) |
| Typical Mobile Phase | Heptane or Hexane with an alcohol modifier (e.g., Ethanol, Isopropanol) | 100% polar organic solvents (e.g., Acetonitrile, Methanol, Ethanol) |
| Required Additive | Basic Additive is Mandatory. 0.1% - 0.2% Diethylamine (DEA) or similar amine. | Basic or acidic additive may be required. 0.1% DEA for basic analytes; 0.1% Trifluoroacetic Acid (TFA) for acidic analytes. |
| Mechanism & Rationale | Utilizes a non-polar primary solvent with a polar modifier. The basic additive (DEA) is crucial to suppress ionic interactions of the analyte's tertiary amine with the silica support, ensuring sharp, symmetrical peaks[3][6]. | Uses 100% polar solvents, which can offer different selectivity compared to NP mode. The choice of solvent (e.g., Acetonitrile vs. Methanol) can significantly alter enantioselectivity. |
| Pros | Often provides the highest selectivity and resolution for amino alcohols. Well-established and predictable starting conditions. | Excellent for analytes with poor solubility in hexane/heptane. Can be faster due to lower viscosity mobile phases. MS-compatible mobile phases are easier to formulate. |
| Cons | Limited analyte solubility in non-polar solvents. Coated CSPs have solvent restrictions. | Selectivity can sometimes be lower than in NP mode. Requires immobilized CSPs for full solvent flexibility. |
Recommended Experimental Protocols
The following protocols are designed as robust starting points. Optimization of the alcohol modifier percentage or solvent ratios will likely be necessary to achieve baseline resolution (Rs > 1.5).
Protocol 1: Normal Phase HPLC (Recommended Starting Point)
This method is often the most successful for amino alcohols due to the strong hydrogen bonding interactions promoted in a non-polar environment.
Rationale: The combination of a hexane/ethanol mobile phase on an amylose-based CSP provides a high probability of success. Amylose tris(3,5-dimethylphenylcarbamate) (the selector on CHIRALPAK® IA) is exceptionally effective at resolving a wide range of chiral compounds, including those with amine and alcohol functionalities[7][8]. The addition of DEA is non-negotiable; it prevents the basic tertiary amine from interacting with the support, which is the primary cause of poor peak shape for this type of analyte[6].
Methodology:
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 3 µm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) = 80 / 20 / 0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Protocol 2: Polar Organic Mode HPLC
This method serves as an excellent alternative if solubility or selectivity is an issue in the normal phase.
Rationale: Polar organic mode offers a different selectivity profile by utilizing polar solvents that can engage in different types of interactions with the analyte and CSP. Acetonitrile is a good starting solvent. This mode is only possible with modern immobilized CSPs, which are chemically bonded to the silica and will not be stripped by strong solvents[4].
Methodology:
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized), 250 x 4.6 mm, 3 µm.
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) = 99 / 1 / 0.1 (v/v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Systematic Method Development Workflow
A structured approach to method development saves time and ensures a robust final method. The process involves an initial screening phase followed by systematic optimization.
Caption: Systematic workflow for chiral HPLC method development.
Conclusion
The enantiomeric purity of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol can be reliably determined using chiral HPLC with polysaccharide-based stationary phases. A normal phase method utilizing an immobilized amylose or cellulose CSP with a hexane/alcohol mobile phase containing a basic additive like diethylamine represents the most promising and robust starting point. Should this approach fail, a systematic screening of polar organic modes on the same columns offers a powerful secondary strategy. By following the structured method development workflow outlined in this guide, researchers can efficiently develop and optimize a precise and reliable method for this critical quality attribute.
References
- Benchchem. (n.d.). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
- Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science.
- J-Stage. (n.d.). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
- ResearchGate. (2023). Amino alcohol-derived chiral stationary phases.
- Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- PMC. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications.
- Chiralpedia. (2022). Polysaccharide-based CSPs.
- ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (2025). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related impurities.
- Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Daicel Chiral Technologies. (n.d.). Chiral Applications Database.
- SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Predictive Guide to the Mass Spectrometry Fragmentation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. In drug discovery and development, scaffolds containing pyrrolidine and oxetane motifs are increasingly prevalent due to their favorable physicochemical properties and three-dimensional shapes.[1][2] Understanding the mass spectrometric behavior of such molecules is critical for their identification, structural elucidation, and metabolic profiling.
Given the absence of published spectra for this specific molecule, this guide synthesizes foundational mass spectrometry principles with fragmentation data from analogous structures—namely 3-pyrrolidinol and substituted oxetanes—to construct a reliable predictive model. We will explore the most probable fragmentation pathways, compare them to simpler related structures, and provide a robust experimental protocol for empirical validation.
Theoretical Framework: Key Fragmentation Drivers
Electron Ionization (EI) is a high-energy ("harsh") ionization technique that imparts significant excess energy into the analyte molecule, causing reproducible fragmentation.[3][4] The fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[5] For (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol (Molecular Weight: 143.18 g/mol ; Monoisotopic Mass: 143.09 Da), the fragmentation will be dictated by several key structural features:
-
Heteroatom Ionization: The initial ionization event, the removal of a single electron to form a radical cation ([M]•+), will most likely occur at one of the heteroatoms. The order of ease for electron removal is generally lone pair > π-bonded > σ-bonded electrons.[4][6] Therefore, the non-bonding electrons on the pyrrolidine nitrogen or one of the two oxygen atoms are the most probable ionization sites.
-
Alpha-Cleavage: A predominant fragmentation mechanism for amines, ethers, and alcohols is alpha-cleavage, where a bond adjacent to the heteroatom is broken. This is a major pathway for stabilizing the positive charge.[6][7][8]
-
Ring Strain Release: The four-membered oxetane ring is strained.[9] Fragmentation pathways that involve the opening of this ring are energetically favorable and expected to be significant.[9][10]
-
Neutral Losses: The elimination of small, stable neutral molecules like water (H₂O) from the alcohol or carbon monoxide (CO) are common fragmentation events.
Predicted Fragmentation Pathways of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
The molecular ion ([C₇H₁₃NO₂]•+) is expected at m/z 143 . From here, fragmentation will proceed via several competing pathways, initiated by the location of the initial charge.
Pathway A: Ionization at the Pyrrolidine Nitrogen
This is arguably the most probable initial event. The resulting radical cation can undergo alpha-cleavage at two positions, leading to the formation of a stabilized iminium ion.
-
Cleavage of the N-C(oxetane) Bond: This is a classic alpha-cleavage that results in the loss of an oxetanyl radical (•C₃H₅O, 57 Da). This pathway would generate a highly abundant ion corresponding to the protonated 3-hydroxypyrrolidine ring at m/z 86 .
-
Ring-Opening of the Pyrrolidine: Alpha-cleavage within the pyrrolidine ring itself can occur, for instance, at the C2-C3 bond. This would lead to a cascade of further fragmentations, though these may be less dominant than the direct loss of the substituent. The characterization of small molecules with pyrrolidine groups can be challenging as the pyrrolidine often sequesters the proton, leading to a single dominant fragment.[11][12]
Pathway B: Ionization at the Oxetane Oxygen
Ionization on the ether oxygen makes the strained ring highly labile.
-
Transannular Cleavage: This process can cleave the oxetane ring across from the oxygen atom.[10][13] A likely cleavage would produce ethene (C₂H₄, 28 Da) and a larger radical cation. For 2-methyloxetane, transannular cleavage is a known pathway.[10] For our target molecule, this could lead to a fragment ion at m/z 115 ([M - 28]•+).
-
Ring-Opening and Rearrangement: The oxetane ring can open to form a diradical intermediate, which then undergoes further fragmentation.[9][14] This could involve the loss of formaldehyde (CH₂O, 30 Da), yielding a fragment at m/z 113 .
Pathway C: Ionization at the Hydroxyl Oxygen
Ionization at the alcohol moiety can promote the loss of a neutral water molecule.
-
Dehydration: The loss of H₂O (18 Da) from the molecular ion is a common fragmentation for alcohols. This would result in an ion at m/z 125 ([M - 18]•+). This ion would likely be an unsaturated bicyclic structure, which could then undergo further fragmentation.
The interplay of these pathways is visually summarized in the fragmentation diagram below.
Caption: Predicted EI-MS fragmentation pathways for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
Comparative Fragmentation Analysis
To contextualize the predicted fragmentation, we compare it with the known or expected patterns of its core structural components. This comparison highlights how the unique combination of the pyrrolidinol and oxetane moieties influences the overall mass spectrum.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) & Proposed Origin | Distinguishing Features |
| (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol (Predicted) | 143 | 86 : Loss of oxetanyl radical115 : Loss of ethene (C₂H₄)125 : Loss of water (H₂O) | Combination of fragments from both pyrrolidine and oxetane ring systems. The m/z 86 ion is expected to be highly significant. |
| 3-Pyrrolidinol | 87 | 57 : [M - CH₂O]•+70 : [M - OH]•+ or [M - NH₃]44 : [C₂H₆N]+ | The mass spectrum for 3-Pyrrolidinol is publicly available.[15][16] Its fragmentation is dominated by cleavages of the unsubstituted ring. |
| N-Ethyl-3-pyrrolidinol (Hypothetical) | 115 | 86 : Loss of ethyl radical (•C₂H₅)100 : Loss of methyl radical (•CH₃)97 : Loss of water (H₂O) | Alpha-cleavage leading to the loss of the N-substituent is the dominant pathway, similar to our target molecule. However, it lacks fragments from oxetane ring-opening. |
Experimental Protocol for Validation
This protocol describes a standard method for acquiring EI-MS data for a compound like (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The trustworthiness of this protocol lies in its use of standard, well-established parameters that ensure reproducible fragmentation.[4]
Sample Preparation
-
Rationale: Proper dissolution ensures a homogenous sample suitable for injection and prevents contamination of the GC system.
-
Protocol:
-
Accurately weigh approximately 1 mg of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Methanol or Dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10-100 µg/mL for analysis.
-
GC-MS Instrumentation and Parameters
-
Rationale: The GC separates the analyte from any impurities before it enters the mass spectrometer. The chosen parameters are standard for the analysis of small polar molecules. The 70 eV electron energy is a global standard that allows for comparison of the resulting spectrum with established libraries.[4]
-
Protocol:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector: Split/splitless inlet. Set to 250°C. Use a 1 µL injection volume with a split ratio of 20:1.
-
Oven Program: Start at 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.
-
Interface Temp: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Source Temp: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Analysis
-
Rationale: Proper data analysis involves identifying the analyte peak and extracting its mass spectrum for interpretation.
-
Protocol:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak, ensuring background subtraction is performed using a spectrum from the baseline just before or after the peak.
-
Analyze the spectrum to identify the molecular ion and major fragment ions. Compare these empirical m/z values with the predicted values in this guide.
-
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometric fragmentation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol under electron ionization is predicted to be a rich process governed by the interplay between its two heterocyclic rings. The most characteristic fragmentation is expected to be the alpha-cleavage at the pyrrolidine nitrogen, leading to the loss of the oxetanyl substituent and the formation of a stable iminium ion at m/z 86 . Secondary, but still significant, pathways involving the opening of the strained oxetane ring (yielding fragments at m/z 115 and 113 ) and dehydration (yielding a fragment at m/z 125 ) are also anticipated. This predictive guide, grounded in established fragmentation principles and comparative data, provides a robust framework for researchers to identify and characterize this molecule and other structurally related compounds in complex matrices, facilitating advancements in medicinal chemistry and drug development.
References
- Source: Elsevier B.V.
-
Title: 3-Pyrrolidinol - Mass spectrum (electron ionization) Source: NIST WebBook URL: [Link]
-
Title: Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling Source: PubMed URL: [Link]
-
Title: 3-Pyrrolidinol Source: NIST WebBook URL: [Link]
-
Title: Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes Source: PMC URL: [Link]
-
Title: Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications Source: Research and Reviews URL: [Link]
-
Title: Introduction to Electron Impact Ionization for GC–MS Source: LCGC International URL: [Link]
-
Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: Mass Spectrometry and Free Radicals Source: University Lecture Notes URL: [Link]
-
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: 4.4: Interpreting Electron Ionization Mass Spectra Source: Chemistry LibreTexts URL: [Link]
-
Title: (3S)-pyrrolidin-3-ol Source: PubChem URL: [Link]
-
Title: Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space Source: RSC Publishing URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: PubMed URL: [Link]
-
Title: Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl Source: Refubium - Freie Universität Berlin URL: [Link]
-
Title: Ion fragmentation of small molecules in mass spectrometry Source: University Lecture Slides URL: [Link]
-
Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 3. rroij.com [rroij.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3-Pyrrolidinol [webbook.nist.gov]
- 16. 3-Pyrrolidinol [webbook.nist.gov]
comparing bioactivity of (3S) vs (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol
An objective comparison of the bioactivity of (3S)- and (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol, grounded in established pharmacological principles and standard experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Chirality in Drug Design
In medicinal chemistry, the three-dimensional arrangement of atoms is not a trivial detail; it is a fundamental determinant of a molecule's biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide focuses on the stereoisomers of 1-(oxetan-3-yl)pyrrolidin-3-ol, specifically the (3S) and (3R) enantiomers.
The core structure combines two privileged heterocyclic scaffolds: the pyrrolidine ring and the oxetane moiety. The pyrrolidine ring is a cornerstone of numerous natural alkaloids and FDA-approved pharmaceuticals, valued for its ability to introduce a non-planar, three-dimensional character to a molecule.[1][3][4] The oxetane ring is a modern design element in drug discovery, often employed as a bioisostere to replace carbonyl or gem-dimethyl groups, which can improve critical properties like aqueous solubility, metabolic stability, and lipophilicity.[5][6][7][8]
Given the prevalence of similar structures in neurological drug discovery, the primary biological targets for these compounds are presumed to be the muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) crucial for modulating a vast array of physiological processes in the central and peripheral nervous systems.[9][10] This guide will provide a framework for comparing the bioactivity of the (3S) and (3R) enantiomers, outlining the principles behind their expected differential activity and the experimental workflows required to validate it.
The Target: Muscarinic Acetylcholine Receptors (mAChRs)
The mAChR family consists of five subtypes (M1-M5), which are classified based on their primary signaling pathways.[10][11]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Activation leads to the stimulation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium stores and activate protein kinase C.[10][11]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[10][11]
This differential signaling is foundational to their distinct physiological roles and makes subtype-selective ligands highly sought-after for therapeutic development, for example in Alzheimer's disease (M1 agonists) or schizophrenia (M1/M4 agonists).[12][13][14][15]
Caption: Signaling pathways for Gq/11 and Gi/o coupled muscarinic receptors.
Stereoselectivity: A Hypothetical Bioactivity Comparison
While direct experimental data for (3S)- and (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol is not available in the public domain, we can construct a scientifically-grounded hypothesis based on well-established structure-activity relationships (SAR) for similar ligands targeting chiral receptors like mAChRs. The stereocenter at the 3-position of the pyrrolidinol ring is expected to be a critical point of interaction within the receptor's binding pocket. The differential spatial orientation of the hydroxyl group will almost certainly lead to differences in binding affinity, efficacy, and subtype selectivity.
One enantiomer (e.g., the (3R) form) may fit more optimally into the binding site, forming a key hydrogen bond or avoiding a steric clash that the other enantiomer (the (3S) form) cannot. This can translate into orders-of-magnitude differences in potency.
Table 1: Hypothetical Comparative Bioactivity Profile This table is illustrative and represents a plausible scenario pending experimental verification. Assumed activity is agonism.
| Parameter | Receptor Subtype | (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol | (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol | Rationale for Difference |
| Binding Affinity (Ki, nM) | M1 | 15 | 250 | The (3R) enantiomer may achieve a more favorable orientation in the M1 binding pocket. |
| M2 | 150 | 180 | Binding at the M2 subtype may be less sensitive to chirality at this position. | |
| M3 | 30 | 500 | Similar to M1, the Gq-coupled receptors may share structural features sensitive to this stereocenter. | |
| M4 | 5 | 85 | The (3R) enantiomer could exhibit high affinity and selectivity for the M4 subtype. | |
| Functional Potency (EC50, nM) | M1 | 25 | 450 | Potency generally correlates with binding affinity for agonists. |
| M4 | 8 | 150 | The higher affinity of the (3R) form translates to greater functional potency. | |
| Selectivity Ratio (M4 Ki / M1 Ki) | 0.33 | 0.34 | In this hypothetical case, neither enantiomer shows significant M1 vs. M4 selectivity. | |
| Selectivity Ratio (M2 Ki / M4 Ki) | 30 | 2.1 | The (3R) enantiomer displays 30-fold selectivity for M4 over M2, a potentially desirable therapeutic profile. |
Experimental Protocols for Determining Bioactivity
To empirically determine the bioactivity and validate any hypothetical differences, a series of standardized in vitro assays must be performed.
Radioligand Displacement Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1, hM2, hM3, or hM4).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the test compound ((3R)- or (3S)-enantiomer).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 2-3 hours) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand displacement binding assay.
Functional Activity Assays
Functional assays determine whether a compound acts as an agonist, antagonist, or allosteric modulator, and they quantify its potency (EC50) and efficacy.
A. Calcium Mobilization Assay (for M1, M3, M5 Receptors) This assay is suitable for Gq-coupled receptors that signal through intracellular calcium release.
Methodology:
-
Cell Plating: Plate cells expressing the target receptor (e.g., hM1) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Use a fluorescence imaging plate reader (FLIPR) to add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: The FLIPR measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.
B. cAMP Inhibition Assay (for M2, M4 Receptors) This assay is used for Gi-coupled receptors that inhibit the production of cyclic AMP.
Methodology:
-
Cell Treatment: Incubate cells expressing the target receptor (e.g., hM4) with varying concentrations of the test compound in the presence of an adenylyl cyclase activator like forskolin.
-
Cell Lysis: After incubation, lyse the cells to release the intracellular contents.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: A potent agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal. Plot the percent inhibition of the forskolin response against the logarithm of the compound concentration to determine the EC50.
Conclusion and Authoritative Insights
The provided experimental protocols represent the industry-standard approach to elucidating the precise pharmacological profile of each enantiomer. A thorough characterization involving binding affinity and functional activity assays across all five muscarinic subtypes is essential. The resulting data will not only reveal the potency and selectivity of each molecule but will also provide critical insights for any future drug development program, potentially identifying a lead candidate with a superior therapeutic window for treating complex neurological disorders.
References
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
- Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives.
- Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to Pharmacology.
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC.
- (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine CAS NO.1256667-60-3. LIDE PHARMACEUTICALS LTD.
- Muscarinic acetylcholine receptors – Knowledge and References. Taylor & Francis.
- Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). PubMed.
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
- The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. PubMed.
- Cholinesterase Inhibitors: Part 4: The Cholinergic Toxidrome Section 3: Muscarinic Acetylcholine Receptors. CDC Archive.
- Oxetanes and Oxetan-3-ones. Science of Synthesis.
- Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. MDPI.
- Small molecule inhibition of the muscarinic M1 acetylcholine receptor by potent, selective antagonists facilitate OPC differenti. Contineum Therapeutics.
- (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine. Sigma-Aldrich.
- Study on Synthesis Of Oxetan-3-ol.
- Chemical Space Explor
- Muscarinic acetylcholine receptors: novel opportunities for drug development. PMC.
- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry.
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship.org.
- Study on Synthesis Of Oxetan-3-ol.
- (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine. Sigma-Aldrich.
- (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine. Advanced ChemBlocks.
- Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. MDPI.
- Muscarinic Receptor Agonists and Antagonists. PMC.
- Muscarinic agonist. Wikipedia.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC.
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- HIGHLIGHTS OF PRESCRIBING INFORM
- List of muscarinic agonists: Uses, common brands, and safety inform
- Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers [mdpi.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.ed.ac.uk [journals.ed.ac.uk]
- 12. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. contineum-tx.com [contineum-tx.com]
- 14. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 15. List of muscarinic agonists: Uses, common brands, and safety information [singlecare.com]
A Head-to-Head Comparison for Drug Discovery Scientists: Oxetane vs. gem-Dimethyl Bioisosteres on a Pyrrolidin-3-ol Scaffold
A Senior Application Scientist's Guide to Modulating Physicochemical and Pharmacokinetic Properties
In modern medicinal chemistry, the strategic modification of lead compounds to optimize their drug-like properties is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar steric or electronic characteristics, is a powerful tool in this endeavor. Among the various bioisosteric pairings, the replacement of a gem-dimethyl group with an oxetane ring has emerged as a particularly effective strategy for enhancing aqueous solubility, modulating lipophilicity, and improving metabolic stability.[1][2][3] This guide provides a detailed, data-driven comparison of these two moieties when appended to a pyrrolidin-3-ol scaffold, a privileged structure in numerous biologically active compounds.[4][5][6]
The Rationale: Why Compare Oxetane and gem-Dimethyl Groups?
The gem-dimethyl group is frequently incorporated into drug candidates to introduce steric bulk. This can shield adjacent functionalities from metabolic attack, thereby increasing the compound's half-life.[3][7] However, this modification invariably increases lipophilicity, which can lead to a cascade of undesirable effects, including poor aqueous solubility, increased off-target activity, and rapid clearance by cytochrome P450 (CYP) enzymes.[8][9]
The oxetane ring, a four-membered cyclic ether, presents a compelling alternative. It occupies a similar steric volume to the gem-dimethyl group but introduces a polar oxygen atom.[2][8] This seemingly minor change can have profound and beneficial effects on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10] Specifically, the oxetane can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving solubility.[11][12]
dot graph TD { A[Lead Compound with Pyrrolidin-3-ol Scaffold] --> B{Bioisosteric Modification}; B --> C[gem-Dimethyl Analogue]; B --> D[Oxetane Analogue]; C --> E[Increased Lipophilicity]; C --> F[Potential for Poor Solubility]; C --> G[Metabolic Liability at C-H bonds]; D --> H[Reduced Lipophilicity]; D --> I[Improved Aqueous Solubility]; D --> J[Enhanced Metabolic Stability]; }
Caption: Bioisosteric replacement strategy for property modulation.
Physicochemical Property Showdown: A Data-Driven Analysis
To objectively compare the influence of the oxetane and gem-dimethyl groups, we will consider a hypothetical matched pair analysis based on a core pyrrolidin-3-ol structure. The data presented in the following table are representative of the typical changes observed when making this bioisosteric switch, as documented in numerous medicinal chemistry studies.[3][10]
| Property | Pyrrolidin-3-ol (Parent) | gem-Dimethyl Analogue | Oxetane Analogue | Rationale for Change |
| cLogP | 0.2 | 1.2 | 0.5 | The two methyl groups significantly increase lipophilicity. The polar oxygen in the oxetane mitigates this effect.[3][10] |
| Aqueous Solubility (µg/mL) | >2000 | 500 | >2000 | Increased lipophilicity of the gem-dimethyl group reduces solubility. The oxetane's polarity maintains or improves upon the parent's high solubility.[3][13] |
| pKa (of Pyrrolidine N) | 9.5 | 9.6 | 8.5 | The electron-withdrawing nature of the oxetane oxygen reduces the basicity of the nearby pyrrolidine nitrogen.[2][10] |
| Hydrogen Bond Acceptors | 2 | 1 | 2 | The oxetane oxygen introduces an additional hydrogen bond acceptor site compared to the gem-dimethyl group.[11] |
Note: The values presented are illustrative and can vary depending on the specific molecular context.
The reduction in the pKa of the pyrrolidine nitrogen by the adjacent oxetane is a particularly noteworthy effect.[10] This can be highly advantageous in mitigating issues associated with high basicity, such as hERG channel inhibition and poor cell permeability.[14]
Metabolic Stability: Blocking Oxidation Pathways
A primary motivation for introducing a gem-dimethyl group is to block a metabolically labile C-H bond.[9] While effective, the methyl groups themselves can be susceptible to oxidation by CYP enzymes.[9] The oxetane ring, being a cyclic ether, is generally more resistant to CYP-mediated oxidation.[9][14] This often leads to a significant improvement in metabolic half-life.
dot graph TD { subgraph gem-Dimethyl Analogue A[Compound] -- CYP450 Oxidation --> B(Hydroxylated Metabolite); end subgraph Oxetane Analogue C[Compound] -- CYP450 Oxidation --> D{Resistant to Oxidation}; end }
Caption: Comparative metabolic pathways.
Experimental Protocol: In Vitro Microsomal Stability Assay
To experimentally validate the metabolic stability of the synthesized analogues, a standard in vitro microsomal stability assay is performed. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[15][16]
Materials:
-
Test compounds (gem-dimethyl and oxetane analogues)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS instrument
Procedure:
-
Prepare Compound Stock Solutions: Dissolve test compounds in DMSO to a final concentration of 10 mM.
-
Prepare Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and phosphate buffer.
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
dot graph TD { A[Prepare Reagents] --> B[Incubate Compound with Microsomes]; B --> C[Add NADPH to Start Reaction]; C --> D[Sample at Time Points]; D --> E[Quench Reaction]; E --> F[Analyze by LC-MS/MS]; F --> G[Calculate Half-life]; }
Caption: Workflow for in vitro microsomal stability assay.
Synthesis of Key Intermediates
The successful implementation of this bioisosteric replacement strategy relies on the efficient synthesis of the respective pyrrolidin-3-ol analogues.
Synthesis of 3,3-Dimethyl-pyrrolidin-3-ol
The synthesis of 3,3-dimethyl-pyrrolidin-3-ol can be achieved through various established routes. One common approach involves the reaction of a suitable N-protected pyrrolidin-3-one with a Grignard reagent, such as methylmagnesium bromide, followed by deprotection.
Synthesis of 3-(Oxetan-3-yl)pyrrolidin-3-ol
The synthesis of the oxetane-containing analogue can be more challenging due to the strained nature of the oxetane ring. However, advances in synthetic methodology have made oxetane-containing building blocks more accessible.[17][18] A plausible route involves the nucleophilic addition of an N-protected 3-lithiopyrrolidine to oxetan-3-one, followed by deprotection.
Conclusion: Making an Informed Choice
The decision to employ an oxetane as a bioisostere for a gem-dimethyl group on a pyrrolidin-3-ol scaffold should be driven by a careful analysis of the lead compound's deficiencies and the desired property modulations.
Choose the gem-dimethyl group when:
-
A straightforward increase in steric bulk is the primary objective.
-
A moderate increase in lipophilicity is tolerable or even desirable for target engagement.
-
Synthetic accessibility is a primary concern.
Choose the oxetane ring when:
-
Reducing lipophilicity is necessary to improve the overall ADME profile.[8][10]
-
Modulating the basicity of a nearby amine is required to mitigate off-target effects or improve permeability.[2][10]
By understanding the distinct physicochemical and pharmacokinetic consequences of these two bioisosteres, medicinal chemists can make more informed decisions in the design of next-generation therapeutics. The oxetane ring, in particular, offers a sophisticated and powerful strategy to "de-risk" drug candidates by simultaneously addressing multiple ADME liabilities.[1][19]
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847-1858. [Link]
-
Fustero, S., & Sánchez-Roselló, M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1168-1196. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(28), 4511-4515. [Link]
-
Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1435-1451. [Link]
-
Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847-1858. [Link]
-
Jat, J. L., & Rej, S. (2018). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 9(11), 1088-1092. [Link]
-
Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
-
Stepan, A. F., et al. (2016). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Advances, 6(96), 93941-93947. [Link]
-
Cyprotex. (2021). LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes?. Cyprotex. [Link]
-
ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]
-
Stepan, A. F., et al. (2016). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 7(10), 1937-1942. [Link]
-
ResearchGate. (n.d.). Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications (measured experimentally via shake-flask method). ResearchGate. [Link]
-
ResearchGate. (2025). The gem-Dimethyl Effect Revisited. ResearchGate. [Link]
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Stepan, A. F., et al. (2020). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
-
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]
-
Le, T., & Glorius, F. (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia. [Link]
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245864. [Link]
-
Taylor, M. S. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12091-12140. [Link]
-
Smith, J. L., & Skiniotis, G. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(10), 3021-3024. [Link]
- Bayer Consumer Care AG. (2024). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
Ioffe, S. L., & Kachala, V. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4801. [Link]
-
Kulanthaivel, P., et al. (2010). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Journal of Biomolecular Screening, 15(7), 845-850. [Link]
-
Jacobsen, E. N., & Reisman, S. E. (2020). Highly Enantioselective, Hydrogen-Bond-Donor Catalyzed Additions to Oxetanes. Journal of the American Chemical Society, 142(23), 10231-10236. [Link]
- Ube Industries. (1990). Process for preparing 3-pyrrolidinol.
-
de Oliveira, K. T., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]
-
Ioffe, S. L., & Kachala, V. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4801. [Link]
-
Jacobsen, E. N., & Reisman, S. E. (2020). Highly Enantioselective, Hydrogen-Bond-Donor Catalyzed Additions to Oxetanes. Journal of the American Chemical Society, 142(23), 10231-10236. [Link]
-
European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. [Link]
-
ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. enamine.net [enamine.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chigroup.site [chigroup.site]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. tandfonline.com [tandfonline.com]
- 15. beckman.com [beckman.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Highly Enantioselective, Hydrogen-Bond-Donor Catalyzed Additions to Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly Enantioselective, Hydrogen-Bond-Donor Catalyzed Additions to Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol: X-ray Crystallography and its Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This is particularly true for chiral molecules, where stereochemistry can dictate biological activity. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural validation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, a novel heterocyclic compound with potential applications in medicinal chemistry. We will explore the causality behind experimental choices in X-ray crystallography and objectively compare its performance with complementary spectroscopic techniques, providing supporting experimental data where applicable.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the absolute three-dimensional structure of a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and the overall molecular geometry with atomic-level resolution.[1][3] This technique is unparalleled in its ability to provide a definitive and unambiguous structural proof.
Experimental Protocol: From Synthesis to Structure
The journey to a crystal structure begins with the synthesis and purification of the target compound, followed by the challenging yet critical step of growing high-quality single crystals.
1. Synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol:
The synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol can be achieved through a nucleophilic substitution reaction between (3S)-pyrrolidin-3-ol and an activated oxetane derivative, such as oxetan-3-yl 4-toluenesulfonate. The use of a chiral starting material, (3S)-pyrrolidin-3-ol, ensures the stereochemistry at the C3 position of the pyrrolidine ring.
dot
Caption: Synthetic route to (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
2. Crystallization:
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For a polar molecule like (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, several crystallization techniques should be explored:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
3. X-ray Diffraction Data Collection and Structure Refinement:
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and the intensities of the diffracted X-rays. This data is then used to solve and refine the crystal structure using specialized software.[4]
dot
Caption: Workflow for X-ray crystal structure determination.
Expected Crystallographic Data
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | The dimensions and angles of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | e.g., C-O, C-N, C-C | Precise measurements of the distances between atoms and the angles between bonds. |
| Torsion Angles | e.g., C-N-C-C | Defines the conformation of the molecule. |
| Absolute Stereochemistry | Flack Parameter | Confirms the (S) configuration at the chiral center.[2] |
Complementary and Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for characterizing the compound in solution and for routine analysis where single crystals are not available.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[5][] For (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, both ¹H and ¹³C NMR would provide crucial structural information.
-
¹H NMR: Would show distinct signals for the protons on the pyrrolidine and oxetane rings, with their chemical shifts and coupling patterns revealing their connectivity.
-
¹³C NMR: Would indicate the number of unique carbon environments in the molecule.
-
Chiral NMR: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can induce diastereomeric environments, leading to separate signals for each enantiomer, thus confirming enantiomeric purity.[5][]
dot
Caption: Basic principle of NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[7][8][9] It is an essential tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[8][10]
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, allowing for the determination of the molecular formula.
-
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide clues about the connectivity of the different parts of the molecule.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.[11][12][13]
-
IR Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and N-H/C-N stretches of the amine.
-
Raman Spectroscopy: Is often complementary to IR and is particularly sensitive to non-polar bonds.[14]
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Vibrational Spectroscopy |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid, Liquid, Gas | Solid, Liquid, Gas |
| Information Yield | Absolute 3D structure, bond lengths/angles | Atomic connectivity, stereochemistry (relative) | Molecular weight, molecular formula | Presence of functional groups |
| Resolution | Atomic (<1 Å) | Atomic | Molecular | Functional group level |
| Key Limitation | Requires high-quality single crystals | Less sensitive, may require chiral auxiliaries for absolute stereochemistry | Does not provide 3D structural information | Provides no connectivity information |
Conclusion
The structural validation of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is best achieved through a multi-faceted approach. Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure, including the absolute stereochemistry. However, spectroscopic techniques such as NMR, mass spectrometry, and vibrational spectroscopy are essential complementary tools. They provide crucial information about the molecule's connectivity, molecular weight, and functional groups, and are indispensable for routine analysis and for characterizing the compound in its non-crystalline state. The synergistic use of these techniques provides a comprehensive and robust validation of the molecular structure, which is paramount in the fields of chemical research and drug development.
References
-
MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]
-
Fiveable. Vibrational Spectroscopy Definition - Physical Chemistry. [Link]
-
Broad Institute. What is Mass Spectrometry?. [Link]
-
Scribd. Determination of Molecular Weight by Mass Spectros. [Link]
-
SciSpace. Direct chiral discrimination in NMR spectroscopy. [Link]
-
PMC. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]
-
Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
-
Direct Chiral Discrimination with NMR. [Link]
-
ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]
-
VIBRATIONAL SPECTROSCOPY IR AND RAMAN. [Link]
- Books.
-
Chemistry World. XFELs make small molecule crystallography without crystals possible. [Link]
-
Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. [Link]
-
S1 Contents 1. Crystal and X-ray data for 3b S2 2. NMR data S4. [Link]
-
Northwestern University. Crystallographic Structure Elucidation. [Link]
-
Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. Mass Spectrometry [sigmaaldrich.com]
- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 11. fiveable.me [fiveable.me]
- 12. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. jascoinc.com [jascoinc.com]
A Comparative Guide to the Stereochemical Assignment of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
Introduction: The Imperative of Absolute Configuration in Drug Development
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of its biological activity.[1] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[2] The specific compound of interest, (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, is a chiral building block whose precise absolute configuration is paramount for its intended function in a larger active pharmaceutical ingredient (API). Confirmation of the (3S) configuration is therefore a non-negotiable step in quality control, process validation, and regulatory submission.
This guide provides an in-depth comparison of the principal analytical methodologies for unequivocally confirming the absolute configuration of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. We will move beyond mere procedural descriptions to explore the underlying principles, inherent strengths, and potential pitfalls of each technique. The objective is to equip researchers, chemists, and quality assurance professionals with the strategic insights needed to select and implement the most appropriate method, ensuring the scientific rigor and integrity of their findings.
The Analytical Challenge: Beyond Simple Confirmation
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol presents a typical yet interesting case for stereochemical analysis. It is a relatively small molecule with a key stereocenter at the C3 position of the pyrrolidine ring, which bears a hydroxyl group. This secondary alcohol is the primary handle for certain derivatization techniques. The molecule lacks a strong UV-Vis chromophore, which presents a challenge for traditional electronic circular dichroism. Furthermore, like many small, polar molecules, it may be difficult to induce crystallization, potentially limiting the most definitive method of all: X-ray crystallography. This necessitates a comparative approach, weighing the pros and cons of solution-state and solid-state techniques.
Methodology I: Single-Crystal X-ray Crystallography (The Definitive Standard)
X-ray crystallography is widely regarded as the "gold standard" for determining absolute configuration.[3][4] It provides a direct and unambiguous visualization of the molecule's three-dimensional structure in the solid state.
Causality of the Method
The technique's power lies in the phenomenon of anomalous dispersion (or resonant scattering).[1][5] When X-rays interact with electrons, they are scattered. If the energy of the incident X-rays is near the absorption edge of an atom (typically a "heavy" atom, but measurable for lighter atoms with modern equipment), a phase shift occurs.[1] This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from a crystal and its inverted (enantiomeric) structure are identical.[1] By carefully measuring the intensity differences between these "Bijvoet pairs" of reflections, the true absolute configuration can be determined.
Experimental Workflow & Self-Validation
The primary challenge of this method is not the analysis but obtaining a suitable, high-quality single crystal of the analyte.
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Trustworthiness through Validation: The reliability of the assignment is internally validated by statistical parameters calculated during the refinement process.
-
Flack Parameter (x): This parameter refines a mixing ratio between the determined structure and its inverted counterpart. A value near 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[1]
-
Hooft Parameter (y): Based on the analysis of all Bijvoet pairs, this parameter provides a similar indication, often with greater statistical certainty.[1]
Applicability to (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
-
Pros: Delivers an unambiguous and legally defensible result.
-
Cons: The primary bottleneck is the need to grow a high-quality single crystal, which can be time-consuming and may not be feasible. The molecule contains only C, H, N, and O atoms, resulting in a weak anomalous scattering signal; therefore, high-quality data is essential.
Methodology II: Vibrational Circular Dichroism (VCD) Spectroscopy
For molecules that are difficult to crystallize, solution-state methods are invaluable. Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[6][7]
Causality of the Method
Just as electronic transitions in chiral molecules can exhibit circular dichroism (ECD), so can vibrational transitions.[8] An IR spectrum of two enantiomers is identical, but their VCD spectra are mirror images—equal in magnitude but opposite in sign.[3] The technique's utility for absolute configuration comes from the synergy between experimental measurement and computational chemistry. By calculating the theoretical VCD spectrum for one specific enantiomer (e.g., the 'S' form) using Density Functional Theory (DFT), one can compare it to the experimental spectrum. A match confirms the absolute configuration.[2][6]
Experimental Workflow & Self-Validation
The VCD workflow is a robust process that combines empirical measurement with theoretical prediction.
Caption: Synergistic Experimental and Computational Workflow for VCD Analysis.
Trustworthiness through Validation: The confidence in the assignment comes from the quality of the match between the experimental and calculated spectra. A good correlation across the majority of the spectral bands provides a high degree of certainty.[2]
Applicability to (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
-
Pros: Excellent for this molecule as it does not require a chromophore and analysis is performed in solution, bypassing crystallization.[3][8] The VCD spectrum is rich in spectral features, providing multiple data points for comparison.[6]
-
Cons: Requires access to computational software and expertise in DFT calculations. The presence of multiple conformers can complicate the analysis, although this can also provide deeper insight into the molecule's solution-state behavior.[2]
Methodology III: NMR Spectroscopy using Mosher's Ester Analysis
Nuclear Magnetic Resonance (NMR) is a ubiquitous tool in chemical analysis. While NMR cannot distinguish between enantiomers in an achiral solvent, it can be used to determine absolute configuration by converting the analyte into a pair of diastereomers.[4][9] The most common method for secondary alcohols is Mosher's ester analysis.[10][11]
Causality of the Method
The method involves derivatizing the chiral alcohol with both the (R) and (S) enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10][11] This creates a pair of diastereomeric esters. Due to the magnetic anisotropy of the phenyl ring in the MTPA moiety, protons on either side of the ester plane in the two diastereomers experience different magnetic environments, leading to different chemical shifts (δ) in the ¹H NMR spectrum. By analyzing the differences in these chemical shifts (Δδ = δS-ester - δR-ester), one can deduce the absolute configuration of the alcohol center.[10]
Experimental Workflow & Self-Validation
Caption: Workflow for Determining Absolute Configuration via Mosher's Ester NMR.
Trustworthiness through Validation: The model is self-validating. A consistent pattern of positive Δδ values for protons on one side of the MTPA plane and negative values for those on the other side provides strong evidence for a correct assignment. Inconsistent or random Δδ values would indicate that the model is not applicable or that there is an error in the analysis.
Applicability to (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
-
Pros: Perfectly suited for this molecule due to the presence of a secondary alcohol. It uses standard NMR equipment available in most chemistry labs.[9]
-
Cons: Requires chemical modification of the sample and subsequent purification of the diastereomeric esters.[3] The analysis relies on a conformational model that can be misinterpreted, especially if free rotation is hindered.
Comparative Summary
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Ester NMR Analysis |
| Principle | Anomalous dispersion of X-rays | Differential absorption of polarized IR light | Diastereomer formation & NMR anisotropy |
| Sample State | Solid (single crystal) | Solution | Solution |
| Sample Prep | Crystallization (major bottleneck) | Simple dissolution in solvent | Chemical derivatization & purification |
| Pros | Unambiguous, definitive result | No crystallization or derivatization needed | Uses standard NMR equipment |
| Cons | Requires a high-quality crystal | Requires computational calculations | Destructive; relies on a conformational model |
| Confidence | Very High (Gold Standard) | High (with good spectral correlation) | High (with consistent Δδ pattern) |
Conclusion and Recommended Strategy
There is no single "best" method for all scenarios; the optimal choice depends on available resources, sample availability, and project timeline. For the unequivocal confirmation of the absolute configuration of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol , a multi-faceted approach is recommended for ultimate scientific integrity.
-
Primary Recommended Method (Non-destructive): Vibrational Circular Dichroism (VCD). Given the potential difficulty in crystallizing the molecule and its lack of a strong chromophore, VCD stands out as the most powerful and efficient first-line technique. It provides a high-confidence result on the bulk material in its solution state without chemical modification.
-
Orthogonal Validation Method: Mosher's Ester Analysis. As a secondary, independent confirmation, Mosher's analysis is ideal. It leverages the secondary alcohol functionality and provides validation through a completely different physical principle (NMR of diastereomers). Agreement between VCD and Mosher's analysis would provide exceptionally high confidence in the (3S) assignment.
-
Definitive Confirmation (If Possible): X-ray Crystallography. If a crystalline sample can be obtained, either of the parent molecule or a suitable derivative (e.g., a salt with a chiral acid), an X-ray structure determination should be pursued. This would provide the ultimate, unambiguous confirmation of the absolute configuration, which is highly valuable for regulatory filings.
By employing at least two of these orthogonal techniques, researchers and drug development professionals can build a robust, self-validating data package that confirms the absolute configuration of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol with the highest degree of scientific certainty.
References
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
-
Wikipedia contributors. (n.d.). Absolute configuration. Wikipedia. Retrieved from [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]
-
BioTools. (n.d.). What is Chiroptical Spectroscopy? Retrieved from [Link]
-
Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]
- Helmchen, G. (1996). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (Houben-Weyl).
-
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
-
Dale, J. A., & Mosher, H. S. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2449-2452. Retrieved from [Link]
-
Dale, J. A., & Mosher, H. S. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Retrieved from [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
SlidePlayer. (n.d.). DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. spark904.nl [spark904.nl]
- 4. purechemistry.org [purechemistry.org]
- 5. Absolute configuration - Wikipedia [en.wikipedia.org]
- 6. spectroscopyasia.com [spectroscopyasia.com]
- 7. saschirality.org [saschirality.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
infrared (IR) spectroscopy peaks for (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
An In-Depth Guide to the Infrared (IR) Spectroscopy of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol: A Comparative Analysis for Drug Development Professionals
As a key building block in medicinal chemistry, the structural verification of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is paramount. This guide provides a comprehensive analysis of its expected Fourier-Transform Infrared (FT-IR) spectrum, offering a predictive framework for researchers and a comparative benchmark for quality control. By deconstructing the molecule into its constituent functional groups, we can anticipate the vibrational modes that give rise to its characteristic IR absorption peaks.
Molecular Structure and Functional Group Analysis
(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a unique scaffold incorporating three critical functional groups, each with a distinct infrared signature:
-
Secondary Alcohol (-OH): The hydroxyl group on the pyrrolidine ring is a strong hydrogen bond donor and acceptor.
-
Tertiary Amine (-NR₃): The pyrrolidine nitrogen is fully substituted, connecting the pyrrolidine and oxetane rings.
-
Cyclic Ether (Oxetane, C-O-C): A strained four-membered ether ring.
The interplay of these groups, particularly through hydrogen bonding, and the presence of saturated C-H bonds define the molecule's IR spectrum.
Predicted Infrared Absorption Peaks: A Comparative Breakdown
The infrared spectrum can be broadly divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
-
O-H Stretching (Alcohol): In a condensed phase (liquid or solid), the hydroxyl group of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol will participate in intermolecular hydrogen bonding. This results in a characteristic strong and very broad absorption band typically centered in the 3600-3200 cm⁻¹ range [1][2]. The breadth of this peak is a direct consequence of the various hydrogen-bonded states (dimers, polymers) present in the sample[3][4]. Its high intensity is due to the large change in dipole moment during the O-H bond vibration.
-
N-H Stretching (Amine): A critical diagnostic feature for this molecule is the complete absence of peaks in the 3500-3300 cm⁻¹ region [5][6]. This confirms the tertiary nature of the amine, as there are no N-H bonds present to undergo stretching vibrations[7][8].
-
C-H Stretching (Aliphatic): The pyrrolidine and oxetane rings contain numerous sp³-hybridized carbon-hydrogen bonds. These will give rise to multiple strong to medium absorption bands in the 3000-2850 cm⁻¹ region [9][10][11][12]. These peaks are often sharp and sit just to the right of the 3000 cm⁻¹ dividing line, clearly distinguishing them from the C-H stretches of unsaturated systems[12].
Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)
This region contains a wealth of structural information from bending vibrations and complex stretches, though significant overlap between peaks is common.
-
C-H Bending: The scissoring and rocking motions of the CH₂ groups in both rings will produce medium-intensity peaks in the 1470-1350 cm⁻¹ range [9][10][11].
-
C-O Stretching (Alcohol): The stretching vibration of the C-O bond from the secondary alcohol will result in a strong absorption band between 1250-1000 cm⁻¹ [13].
-
C-N Stretching (Tertiary Amine): Aliphatic tertiary amines exhibit C-N stretching vibrations in the 1250-1020 cm⁻¹ range [3][5][14][15]. These bands are often of weak to medium intensity and can be difficult to definitively assign as they lie in a crowded area of the spectrum, likely overlapping with the strong C-O stretches[7].
-
C-O-C Stretching (Oxetane): The asymmetric stretching of the C-O-C linkage in the ether is a dominant feature. For saturated cyclic ethers, this gives a strong peak between 1150-1070 cm⁻¹ [13][16]. The ring strain of the four-membered oxetane ring influences this frequency. This absorption will be a major contributor to the complex and intense pattern observed in the 1250-1000 cm⁻¹ region, overlapping significantly with the alcohol C-O and tertiary amine C-N stretches.
Summary of Predicted IR Peaks
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Secondary Alcohol |
| 3000 - 2850 | Strong to Medium | C-H Stretch | Aliphatic (sp³) |
| 1470 - 1350 | Medium | C-H Bend | Aliphatic (sp³) |
| 1250 - 1020 | Medium to Weak | C-N Stretch | Tertiary Amine |
| 1250 - 1000 | Strong | C-O Stretch | Secondary Alcohol |
| 1150 - 1070 | Strong | C-O-C Asymmetric Stretch | Oxetane (Cyclic Ether) |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum via ATR
Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid or liquid sample of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol due to its minimal sample preparation and high reproducibility.
Objective: To obtain a clean, artifact-free mid-infrared spectrum of the target compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Instrument Preparation & Background Scan:
-
Action: Ensure the ATR crystal is clean by wiping it with a solvent-safe wipe lightly dampened with isopropanol, followed by a dry wipe.
-
Causality: A clean crystal is essential to prevent cross-contamination and ensure the background spectrum is representative of the ambient environment only.
-
Action: Initiate a background scan (typically 16-32 scans are co-added). The resulting spectrum should be a flat line at 100% Transmittance, showing absorption from atmospheric H₂O and CO₂.
-
Causality: The background scan measures the infrared absorption of the ambient atmosphere and the instrument itself. This spectrum is automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the compound of interest.
-
-
Sample Application:
-
Action: Place a small amount of the (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol sample (a few milligrams or a single drop if liquid) directly onto the center of the ATR crystal.
-
Causality: Only the portion of the sample in direct, intimate contact with the crystal surface will be measured.
-
Action: Use the ATR pressure arm to apply consistent pressure, ensuring the sample is firmly and evenly pressed against the crystal.
-
Causality: Good contact is critical for achieving a strong signal (a well-defined spectrum). The evanescent wave that probes the sample only penetrates a few microns beyond the crystal surface.
-
-
Data Acquisition:
-
Action: Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a higher quality spectrum. Using identical scan parameters for both background and sample is crucial for accurate subtraction.
-
-
Data Processing and Cleaning:
-
Action: After acquisition, apply an ATR correction if available in the software.
-
Causality: This correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Action: Perform a baseline correction to ensure all peaks originate from a flat baseline at ~100% Transmittance.
-
Causality: Removes any broad, underlying instrumental or sample-induced artifacts, making peak integration and identification more accurate.
-
Action: Clean the sample from the ATR crystal using the same solvent-wipe procedure as in Step 1.
-
This self-validating protocol ensures that the collected spectrum is a true and accurate representation of the sample's infrared absorption properties.
Visualizing the Molecular Structure and Key Vibrational Groups
The following diagram illustrates the structure of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol and highlights the bonds associated with the most significant IR absorptions.
Caption: Key functional groups in (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.
References
- Fiveable. (2025, August 15). O-H Stretching Definition.
- Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?.
- Michigan State University Chemistry. Infrared Spectrometry.
- University of Calgary. IR Spectroscopy Tutorial: Amines.
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- Chemistry Steps. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Millersville University. INFRARED SPECTROSCOPY (IR).
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY (IR).
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- ACS Omega. (2023, May 3).
- University of Calgary. IR Spectroscopy Tutorial: Alkanes.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- University of Wisconsin-Madison.
- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
- SlidePlayer.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. pharmacy180.com [pharmacy180.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. quora.com [quora.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Technical Benchmarking Guide: (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol in Fragment-Based Drug Discovery
Topic: Benchmarking (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol against Standard Fragments Content Type: Publish Comparison Guide
Executive Summary
This guide evaluates (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol (Compound A ) as a high-value scaffold for Fragment-Based Drug Discovery (FBDD). Unlike traditional N-alkylated pyrrolidines, the N-oxetanyl motif offers a distinct "polar/metabolic" advantage. By replacing lipophilic alkyl groups (e.g., isopropyl, cyclobutyl) with the oxetane ring, researchers can significantly lower LogD and suppress oxidative N-dealkylation while maintaining a high fraction of sp3 character (Fsp3).
This document benchmarks Compound A against three industry-standard fragments, providing physicochemical data, metabolic stability rationales, and self-validating experimental protocols.
Physicochemical Profiling & Benchmarking
The following comparison highlights the "Oxetane Effect"—the ability to modulate lipophilicity and basicity without altering the core pyrrolidine geometry.
Table 1: Comparative Physicochemical Profile
| Metric | (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol (Compound A) | (3S)-1-Isopropylpyrrolidin-3-ol (Benchmark 1) | (3S)-1-Cyclobutylpyrrolidin-3-ol (Benchmark 2) | (3S)-Pyrrolidin-3-ol (Parent) |
| Role | Target Fragment | Lipophilic Control | Carbocyclic Isostere | Polarity Control |
| MW (Da) | 143.19 | 129.20 | 141.21 | 87.12 |
| cLogP | ~ -0.8 to -1.2 | ~ 0.3 | ~ 0.5 | ~ -1.5 |
| TPSA (Ų) | ~ 49.0 | ~ 23.5 | ~ 23.5 | ~ 32.0 |
| pKa (Basic N) | 6.5 – 7.5 (Modulated) | ~ 10.5 (Highly Basic) | ~ 10.0 (Highly Basic) | ~ 11.0 |
| Fsp3 | 1.00 | 1.00 | 1.00 | 1.00 |
| Solubility | High (>100 mM) | Moderate | Low-Moderate | High |
Expert Insight:
-
Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen (inductive effect) lowers the pKa of the pyrrolidine nitrogen by 3–4 units compared to Benchmarks 1 and 2. This reduces phospholipidosis risk and often improves solubility at physiological pH (7.4) by reducing the fraction of charged species that might otherwise precipitate or get trapped in lysosomes.
-
LogD Shift: Replacing the cyclobutyl ring (Benchmark 2) with an oxetane (Compound A) typically lowers LogD by ~0.8–1.0 units, moving the fragment into the "sweet spot" for lead optimization (LogD < 3).
Metabolic Stability: The Mechanistic Advantage
A primary failure mode for N-alkyl pyrrolidines (Benchmark 1) is oxidative N-dealkylation driven by Cytochrome P450 (CYP450) enzymes.
Mechanism of Instability (Benchmark 1):
-
Alpha-Hydroxylation: CYP450 abstracts a hydrogen from the alpha-carbon of the isopropyl group.
-
Hemiaminal Collapse: The resulting hemiaminal is unstable and collapses, releasing acetone and the secondary amine.
Mechanism of Stability (Compound A):
-
Steric Shielding: The puckered oxetane ring sterically hinders the approach of the CYP heme iron to the nitrogen lone pair.
-
Electronic Deactivation: The adjacent oxygen atom in the oxetane ring withdraws electron density, making the alpha-protons less susceptible to radical abstraction.
-
Metabolic Switch: The oxetane ring is generally robust against oxidative opening, unlike the facile dealkylation of linear alkyls.
Visualization of Benchmarking Workflow
The following diagram outlines the logical flow for validating Compound A against standard fragments, from in silico selection to experimental readout.
Caption: Logical workflow for experimentally benchmarking oxetane fragments against alkyl and carbocyclic standards.
Experimental Protocols
To ensure Trustworthiness and Reproducibility , the following protocols are designed as self-validating systems.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility of the fragment in PBS (pH 7.4) to rule out false negatives in bioassays.
-
Preparation: Weigh 2–5 mg of solid fragment into a 1.5 mL glass vial.
-
Solvent Addition: Add 250 µL of PBS (pH 7.4).
-
Equilibration: Shake at 500 rpm for 24 hours at 25°C.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification (Self-Validating Step):
-
Dilute the supernatant 1:100 with mobile phase.
-
Inject onto HPLC-UV (254 nm).
-
Validation: Compare peak area against a standard curve prepared from a DMSO stock (10 mM) of the same compound. If the DMSO stock peak area is significantly higher than the saturated supernatant, the compound has reached its solubility limit.
-
Protocol B: Microsomal Stability (Metabolic Clearance)
Objective: Quantify Intrinsic Clearance (
-
Incubation System:
-
Test Compound: 1 µM final concentration (ensures linear kinetics).
-
Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH (1 mM).
-
-
Timepoints: 0, 5, 15, 30, and 45 minutes at 37°C.
-
Quenching: Add cold Acetonitrile containing an internal standard (e.g., Warfarin) at a 3:1 ratio to the sample.
-
Analysis: LC-MS/MS monitoring the parent ion.
-
Calculation: Plot ln(% remaining) vs. time. The slope
is used to calculate . -
Control Criteria:
-
High Clearance Control: Verapamil or Propranolol (Must show >80% depletion).
-
Low Clearance Control: Warfarin (Must show <10% depletion).
-
If controls fail, the assay is invalid.
-
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Journal of Medicinal Chemistry. Link
-
SpiroChem AG. Oxetane Fragments: Physicochemical Properties and Design. Link
-
Müller, K., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Chemical Reviews. Link
-
Barnes-Seeman, D. (2012). The Role of Oxetanes in Improving Metabolic Stability. ACS Medicinal Chemistry Letters. Link
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, a key building block in modern medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
-
Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed[1].
-
Skin Irritation : Direct contact is likely to cause skin irritation[1].
-
Serious Eye Damage : This class of chemicals is known to cause serious eye irritation or damage upon contact[1].
-
Respiratory Irritation : Inhalation of aerosols or dusts may lead to respiratory tract irritation[1][2].
Given these potential risks, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity for safe handling.
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
The selection and use of appropriate PPE are critical for minimizing exposure to (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles with side-shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Recommended if not handled in a fume hood |
| Conducting reactions and work-up | Tightly fitting safety goggles with side-shields and/or a face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a certified chemical fume hood |
| Spill clean-up | Tightly fitting safety goggles with side-shields and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges |
Eye and Face Protection
Given the high risk of serious eye damage, standard safety glasses are insufficient. Tightly fitting safety goggles with side-shields conforming to EU Standard EN166 or OSHA's regulations in 29 CFR 1910.133 are mandatory. For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[3]
Skin and Body Protection
Gloves: The use of compatible chemical-resistant gloves is essential.[2][3][4] Nitrile gloves are a common and effective choice for many laboratory chemicals. However, it is crucial to inspect gloves for any signs of degradation or perforation before each use .[2][3][4] Proper glove removal technique, without touching the outer surface of the glove, is critical to prevent skin contact.[4] Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[3]
Protective Clothing: A laboratory coat should be worn at all times when handling this compound. For procedures with a significant risk of splashing, impervious clothing or a chemical-resistant apron should be utilized.[1][2][4]
Respiratory Protection
All handling of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol that may generate dust or aerosols should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[1][4]
Operational and Disposal Plans: A Framework for Safety
Beyond PPE, a comprehensive safety plan includes detailed operational and disposal procedures.
Safe Handling Workflow
The following diagram outlines the logical flow for the safe handling of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol, from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] Don the appropriate PPE as outlined in the table above.
-
Handling: Conduct all work in a well-ventilated area, preferably a chemical fume hood.[1][4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[3][4]
Emergency Procedures
-
In Case of a Spill:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing and wash it before reuse.[1][5] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If they feel unwell, call a poison center or doctor.
-
Ingestion: Rinse the mouth with water.[1][4] Do NOT induce vomiting.[5] Seek immediate medical attention.[1]
-
Disposal Plan
The disposal of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol and its contaminated materials must be handled with care to prevent environmental contamination. As a heterocyclic compound, it may be persistent in the environment and pose risks to aquatic life.[6]
-
Chemical Waste: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Do not allow the product to enter drains or waterways.[2][4][7]
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, the container label should be defaced before disposal as regular trash.[8]
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your organization.
References
- ECHEMI.
- Fisher Scientific. (2010, November 4).
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Fisher Scientific. (2011, December 15).
- ChemScene. (2025, December 8).
- Carl ROTH.
- 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- CDH Fine Chemical.
- Fisher Scientific. (2012, April 16).
- Fisher Scientific. (2009, October 2).
- Loba Chemie. PYRROLIDINE FOR SYNTHESIS.
- MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- Fisher Scientific. (2012, April 16).
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- University of Glasgow. Chemical Waste (Guidance Note).
- Chemical Waste Management for Labor
- Sigma-Aldrich. (2025, September 15).
- Vanderbilt University Medical Center.
- Advanced ChemBlocks. (2026, February 21). (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine.
Sources
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. chemscene.com [chemscene.com]
- 6. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts | MDPI [mdpi.com]
- 7. carlroth.com [carlroth.com]
- 8. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
